molecular formula C11H22O B7769793 6-Undecanone CAS No. 71808-49-6

6-Undecanone

Cat. No.: B7769793
CAS No.: 71808-49-6
M. Wt: 170.29 g/mol
InChI Key: ZPQAKYPOZRXKFA-UHFFFAOYSA-N
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Description

6-Undecanone is a ketone.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

undecan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-3-5-7-9-11(12)10-8-6-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQAKYPOZRXKFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Source PubChem
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DSSTOX Substance ID

DTXSID5061295
Record name 6-Undecanone
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Molecular Weight

170.29 g/mol
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Physical Description

Liquid, Colourless white liquid
Record name 6-Undecanone
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Record name 6-Undecanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1087/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

228.00 °C. @ 760.00 mm Hg
Record name 6-Undecanone
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Solubility

0.05 mg/mL at 25 °C, insoluble in water; soluble in fats and non-polar solvents, Miscible at room temperature (in ethanol)
Record name 6-Undecanone
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Record name 6-Undecanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1087/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.826-0.836
Record name 6-Undecanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1087/
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CAS No.

927-49-1, 71808-49-6
Record name 6-Undecanone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diamyl ketone
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Record name Ketones, C11
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Record name 6-Undecanone
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Record name 6-Undecanone
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Record name Undecan-6-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Record name DIAMYL KETONE
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Record name 6-Undecanone
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Melting Point

14 - 15 °C
Record name 6-Undecanone
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Foundational & Exploratory

An In-depth Technical Guide to 6-Undecanone: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 6-undecanone (B1294626) (CAS No. 927-49-1). All quantitative data is summarized for clarity, and detailed experimental protocols for its synthesis and analysis are provided.

Chemical Identity and Structure

This compound, also known as dipentyl ketone or diamyl ketone, is a symmetrical aliphatic ketone.[1] Its structure consists of an eleven-carbon chain with a carbonyl group located at the sixth carbon position.[2] This symmetrical nature simplifies its spectral analysis compared to its asymmetrical isomers.[2]

Key Identifiers:

  • IUPAC Name: Undecan-6-one[1]

  • Molecular Formula: C₁₁H₂₂O[3]

  • SMILES: CCCCCC(=O)CCCCC[2]

  • InChI Key: ZPQAKYPOZRXKFA-UHFFFAOYSA-N[3]

The fundamental structure of this compound is visualized below.

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a clear, colorless to slightly yellow liquid with a characteristic fruity odor.[4][5] It is stable under standard conditions and finds application as a solvent and a flavoring agent.[6][7]

Table 1: Quantitative Physicochemical Data for this compound

PropertyValueReference(s)
Molecular Weight 170.29 g/mol [3]
CAS Number 927-49-1[3]
Melting Point 14 - 15 °C (287 - 288 K)[1]
Boiling Point 228 °C (501 K) at 760 mmHg[1]
Density 0.831 g/mL at 25 °C[4]
Refractive Index (n²⁰/D) 1.4270[4]
Water Solubility 0.05 mg/mL at 25 °C (Insoluble)[1][2]
Vapor Pressure 0.01 hPa at 20 °C[8]
Flash Point 96 °C (191 °F)[5][8]

Experimental Protocols

Synthesis via Ketonization of Hexanoic Acid

A primary route for synthesizing symmetrical ketones like this compound is the catalytic ketonic decarboxylation of the corresponding carboxylic acid.[9] This process involves heating two equivalents of hexanoic acid in the presence of a metal oxide catalyst, yielding this compound, carbon dioxide, and water.[7][9]

G cluster_reactants Reactants & Catalyst cluster_process Reaction cluster_products Separation & Purification Reactant Hexanoic Acid (Liquid) Pumping Pump Hexanoic Acid into Reactor Reactant->Pumping Catalyst Metal Oxide Catalyst (e.g., MnO₂, ZrO₂) Reactor Load Fixed-Bed Flow Reactor with Catalyst Catalyst->Reactor Heating Heat Reactor (e.g., 350-450°C) Pumping->Heating Condensation Condense Gaseous Effluent Heating->Condensation Gaseous Products (Ketone, H₂O, CO₂, Unreacted Acid) Separation Separate Organic/Aqueous Layers Condensation->Separation Purification Purify Organic Layer (e.g., Distillation) Separation->Purification Crude this compound FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Methodology:

  • Catalyst Packing: A tubular fixed-bed reactor is charged with a metal oxide catalyst, such as manganese(IV) oxide (MnO₂) or zirconium(IV) oxide (ZrO₂), often supported on alumina.[4][7][10]

  • Reaction Setup: The reactor is placed in a tube furnace, and the system is connected to a high-performance liquid chromatography (HPLC) pump for reactant delivery and a condenser for product collection.

  • Reaction Conditions: The reactor is heated to a temperature range of 350-450°C.[4][11] Liquid hexanoic acid (≥99% purity) is then pumped through the catalyst bed at a defined flow rate.[2][4]

  • Product Collection: The gaseous effluent from the reactor, containing this compound, water, carbon dioxide, and unreacted hexanoic acid, is passed through a condenser to liquefy the products.[11]

  • Purification: The collected condensate typically separates into an organic and an aqueous layer. The organic layer is isolated, washed with a basic solution (e.g., saturated sodium bicarbonate) to remove residual acid, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄).

  • Final Product: The crude product is purified by vacuum distillation to yield pure this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the separation, identification, and quantification of volatile compounds like this compound.[12]

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Essential Oil, Food) Extraction Headspace SPME Extraction (e.g., 50°C for 45 min) Sample->Extraction StdPrep Prepare Calibration Standards (0.1-10 µg/mL in Methanol) Quantitative Quantitative Analysis: Generate Calibration Curve StdPrep->Quantitative Injection Thermal Desorption of SPME Fiber in GC Injection Port Extraction->Injection Separation Separation on GC Column (e.g., DB-5ms) Injection->Separation Detection Mass Spectrometry Detection (EI, 70 eV) Separation->Detection Qualitative Qualitative Analysis: Library Match of Mass Spectrum Detection->Qualitative Detection->Quantitative Result Concentration of this compound Quantitative->Result

Caption: Experimental workflow for GC-MS analysis.

Methodology:

  • Sample Preparation (Headspace SPME):

    • Place a known quantity of the sample matrix (e.g., 1-5 g) into a 20 mL headspace vial.[12]

    • Seal the vial and place it in a heater-stirrer set to 50°C for 15 minutes to allow for equilibration.[12]

    • Expose a Solid-Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the vial's headspace for 45 minutes at 50°C.[12]

    • Retract the fiber and immediately introduce it into the GC inlet for analysis.[12]

  • GC-MS Conditions (Typical):

    • Injection Port: 250°C, Splitless mode.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Identification: Identify the this compound peak by comparing its retention time to that of a pure standard and its mass spectrum to a reference library (e.g., NIST).[13] Key fragments include m/z 43, 58, 71, and 99.[14]

    • Quantification: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol) and analyze them using the same GC-MS method to create a calibration curve of peak area versus concentration.[12] Calculate the concentration in the sample using this curve.[12]

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and purity assessment of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[1]

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][3]

    • Ensure the sample height in the tube is at least 4-5 cm.[1]

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

    • Due to the molecule's symmetry, the ¹H NMR spectrum is relatively simple, showing a triplet for the terminal methyl groups (C1, C11), a multiplet for the adjacent methylenes (C2, C10), complex multiplets for the central methylenes (C3, C4, C8, C9), and a characteristic triplet for the alpha-methylenes (C5, C7) adjacent to the carbonyl group.[2][15]

    • The ¹³C NMR spectrum will show distinct signals for each unique carbon atom, with the carbonyl carbon (C6) appearing significantly downfield.[6]

References

Core Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 6-Undecanone (B1294626)

This technical guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes visualizations to illustrate key concepts and workflows.

This compound, also known as dipentyl ketone or amyl ketone, is a symmetrical ketone with the molecular formula C₁₁H₂₂O.[1][2][3][4] It presents as a clear, colorless to slightly yellow liquid with a characteristic fruity odor.[2][5] Its molecular structure consists of an eleven-carbon chain with a carbonyl group at the sixth position.

Data Summary

The fundamental physical properties of this compound are summarized in the table below for easy reference and comparison. These values have been compiled from various sources and represent experimentally determined data.

PropertyValueUnitsNotesCitations
Molecular Formula C₁₁H₂₂O--[1][2][3][4]
Molecular Weight 170.29 g/mol -[1][2][3][4][6][7]
Appearance Clear colorless to slightly yellow liquid--[1][2][5][6]
Density 0.817 - 0.831g/mLat 20-25 °C[1][4][5][7][8][9][10]
Boiling Point 228°Cat 760 mmHg[1][4][5][6][8][10]
Melting Point 14 - 15.5°C-[1][4][5][6][7][8][9][10]
Refractive Index ~1.427-at 20 °C (n20/D)[4][5][8][9][10]
Water Solubility ~0.05mg/mLat 25 °C (Insoluble)[1][2][4][6][8]
Vapor Pressure 0.05 - 0.08mmHgat 25 °C[4][8][10]
Flash Point ~88°C-[4][10]
LogP (Octanol/Water) ~4.09--[1][4][5][11]

Experimental Protocols for Property Determination

The following sections detail the generalized experimental methodologies for determining the key physical properties of liquid compounds such as this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12] A common and efficient method for its determination is the capillary method.[12][13]

Methodology:

  • A small amount of the liquid sample (e.g., this compound) is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.[14]

  • The fusion tube is attached to a thermometer and heated in a controlled manner, often using a heating block or an oil bath.

  • As the temperature rises, the air trapped in the capillary tube is expelled, followed by a steady stream of bubbles from the sample's vapor.[15]

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is recorded as the temperature at which the liquid begins to enter the capillary tube.[13] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.[12]

Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material.[16] It is a characteristic property useful for identification and purity assessment.[16]

Methodology:

  • An Abbe refractometer is calibrated using a standard sample with a known refractive index.

  • A few drops of the liquid sample are placed on the surface of the main prism.

  • The prism is closed, and the sample is allowed to spread into a thin film.

  • Light is passed through the sample, and the telescope eyepiece is adjusted until the borderline between the light and dark regions is sharp and centered on the crosshairs.

  • The refractive index is read directly from the instrument's scale.

  • Temperature control is crucial, as the refractive index is temperature-dependent. Measurements are typically corrected to a standard temperature, such as 20°C.[16]

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it can be determined accurately using a pycnometer or a specific gravity bottle.

Methodology:

  • The mass of a clean, dry pycnometer is accurately measured.

  • The pycnometer is filled with the liquid sample (this compound), ensuring no air bubbles are present. The cap is placed, and any excess liquid is wiped off.

  • The filled pycnometer is weighed to determine the mass of the liquid.

  • The volume of the pycnometer is determined by repeating the process with a reference substance of known density, such as deionized water.

  • The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution.[17]

Methodology:

  • A known volume of the solvent (e.g., water) is placed in a sealable container, such as a test tube or flask, and maintained at a constant temperature.[17]

  • A pre-weighed amount of the solute (this compound) is added to the solvent in small increments.[17]

  • After each addition, the mixture is agitated vigorously until the solute dissolves completely.[18]

  • The process is continued until a point where the added solute no longer dissolves, and a saturated solution is formed.[17]

  • The total mass of the dissolved solute is determined by weighing the remaining, undissolved portion.

  • The solubility is then expressed as the mass of solute per volume or mass of the solvent (e.g., mg/mL).

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the physical properties of this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 start Liquid Sample (e.g., this compound) boiling_point Boiling Point Determination start->boiling_point refractive_index Refractive Index Measurement start->refractive_index density Density Measurement start->density solubility Solubility Assay start->solubility data_analysis Data Analysis and Comparison to Literature boiling_point->data_analysis refractive_index->data_analysis density->data_analysis solubility->data_analysis purity Purity Assessment data_analysis->purity identity Compound Identification data_analysis->identity

Caption: Workflow for the experimental determination and analysis of the physical properties of a liquid compound.

G imf Intermolecular Forces (van der Waals) strength Strength of Forces imf->strength energy Energy Requirement for Phase Change imf->energy weak Weaker strength->weak strong Stronger strength->strong low Lower energy->low high Higher energy->high weak->low leads to strong->high leads to bp Boiling Point low->bp results in lower mp Melting Point low->mp results in lower high->bp results in higher high->mp results in higher

References

An In-depth Technical Guide to the Synthesis of 6-Undecanone from Hexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-undecanone (B1294626) from hexanoic acid, a key transformation in the production of valuable chemicals from renewable feedstocks. The primary focus is on the catalytic ketonization of hexanoic acid, a green and efficient method that yields this compound with water and carbon dioxide as the only byproducts. This document details two highly effective catalytic systems: a continuous flow process utilizing a manganese oxide on silica (B1680970) (MnO₂/SiO₂) catalyst and a batch process employing a high-surface-area zirconia aerogel (ZrO₂) catalyst. Detailed experimental protocols, quantitative data on catalyst performance, and characterization methods are presented to enable researchers to replicate and build upon these findings.

Introduction

This compound, a symmetrical ketone, is a valuable chemical intermediate with applications in the fragrance, flavor, and solvent industries. Its synthesis from hexanoic acid, which can be derived from biomass, represents a sustainable alternative to traditional petroleum-based chemical production. The core reaction discussed in this guide is the decarboxylative ketonization of two molecules of hexanoic acid to form one molecule of this compound.

The overall reaction is as follows:

2 CH₃(CH₂)₄COOH → CH₃(CH₂)₄CO(CH₂)₄CH₃ + CO₂ + H₂O

This guide will explore the nuances of this reaction, focusing on catalyst selection, reaction conditions, and product purification.

Catalytic Systems for this compound Synthesis

Two primary catalytic systems have demonstrated high efficacy in the synthesis of this compound from hexanoic acid: a continuous flow system using a manganese oxide/silica catalyst and a batch system with a zirconia aerogel catalyst.

Continuous Flow Synthesis with MnO₂/SiO₂ Catalyst

A continuous flow process offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for large-scale, uninterrupted production. A heterogeneous manganese oxide/silica catalyst has been shown to facilitate the ketonization of hexanoic acid with near-complete conversion and selectivity in a continuous flow reactor.[1][2] This system can operate for extended periods without significant loss of catalytic activity, making it a robust option for industrial applications.[1][2]

Batch Synthesis with Zirconia Aerogel Catalyst

For laboratory-scale synthesis and catalyst screening, a batch reactor setup is often more practical. A high-surface-area zirconia aerogel has proven to be a highly effective catalyst for the ketonization of hexanoic acid, achieving high conversion and selectivity.[3] The amphoteric nature of zirconia contributes to its catalytic activity and stability in the acidic reaction environment.[3]

Quantitative Data Presentation

The performance of various catalysts in the synthesis of this compound from hexanoic acid is summarized in the table below. This data allows for a direct comparison of different catalytic systems and reaction conditions.

CatalystReactor TypeTemperature (°C)Conversion (%)Selectivity (%)Yield (%)Reference
MnO₂/SiO₂ Continuous Flow390Near-completeNear-completeHigh[1][2]
Zirconia Aerogel BatchNot Specified72.392.6~67[3]
20 wt% MnO₂/Al₂O₃ Flow~400HighHigh48-89 (for various ketones)[4]
ZrO₂ Batch350-High (for 3-pentanone)70.3[3]
TiO₂/H-β Vapor-phaseNot Specified->60 (mol C %)>60[3]
5% MnO₂/ZrO₂ Batch34092 (for palmitic acid)-27.7 (for palmitone)[2]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound using the two highlighted catalytic systems.

Protocol 1: Continuous Flow Synthesis using MnO₂/SiO₂ Catalyst

This protocol is based on the successful long-term synthesis of this compound in a continuous flow reactor.[1][2]

4.1.1. Catalyst Preparation:

  • Prepare a methanolic solution of manganese(II) nitrate.

  • Add technical grade silica gel (0.06–0.20 mm particle size) to the solution and stir for 30 minutes.

  • Remove the methanol (B129727) in vacuo.

  • Calcine the resulting solid at 800 °C for 6 hours.

  • The calcined catalyst can then be crushed and sieved to the desired particle size.

4.1.2. Reactor Setup and Synthesis:

  • Pack a stainless-steel tube reactor (e.g., 1/4 inch outer diameter) with approximately 10 g of the prepared MnO₂/SiO₂ catalyst, holding the catalyst bed in place with glass wool plugs.

  • Place the reactor inside a tube furnace.

  • Use a high-performance liquid chromatography (HPLC) pump to deliver neat hexanoic acid to the heated reactor.

  • Heat the reactor to 390 °C.

  • Set the flow rate of hexanoic acid (e.g., starting at 0.5 mL/h) to achieve the desired residence time.

  • The product stream, consisting of this compound, water, and carbon dioxide, exits the reactor and is cooled and collected in a receiving flask. The gaseous CO₂ can be vented.

4.1.3. Product Purification:

  • Separate the organic layer (this compound) from the aqueous layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted hexanoic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) and filter.

  • Purify the crude this compound by fractional distillation under reduced pressure. The boiling point of this compound is 228 °C at atmospheric pressure.

Protocol 2: Batch Synthesis using Zirconia Aerogel Catalyst

This protocol outlines the synthesis of this compound in a batch reactor using a high-surface-area zirconia aerogel catalyst.[3]

4.2.1. Catalyst Synthesis (Sol-Gel Method):

  • Prepare a solution of a zirconium precursor (e.g., zirconium(IV) propoxide) in an alcohol (e.g., ethanol).

  • Hydrolyze the precursor by the controlled addition of water, leading to the formation of a sol.

  • Allow the sol to age to form a gel.

  • Exchange the solvent within the gel with a solvent suitable for supercritical drying (e.g., liquid CO₂).

  • Dry the gel under supercritical conditions to obtain the high-surface-area zirconia aerogel.

4.2.2. Ketonization Reaction:

  • Charge a high-pressure batch reactor with hexanoic acid and the synthesized zirconia aerogel catalyst (e.g., 5 wt% catalyst loading).

  • Seal the reactor and purge with an inert gas (e.g., nitrogen).

  • Heat the reactor to the desired temperature (e.g., 300-400 °C) with stirring.

  • Maintain the reaction at this temperature for a set period (e.g., 3-5 hours).

  • After the reaction is complete, cool the reactor to room temperature.

4.2.3. Product Work-up and Purification:

  • Filter the reaction mixture to remove the solid catalyst.

  • Transfer the liquid product to a separatory funnel and wash with a saturated solution of sodium bicarbonate to remove unreacted hexanoic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Mandatory Visualizations

Signaling Pathway: Catalytic Ketonization of Hexanoic Acid

Ketonization_Pathway 2 Hexanoic Acid 2 Hexanoic Acid Catalyst_Surface Catalyst Surface (e.g., MnO₂, ZrO₂) 2 Hexanoic Acid->Catalyst_Surface Adsorption Intermediate Adsorbed Intermediate (β-keto acid-like) Catalyst_Surface->Intermediate Surface Reaction This compound This compound Intermediate->this compound Decarboxylation & Desorption CO2 CO2 Intermediate->CO2 Decarboxylation H2O H2O Intermediate->H2O Dehydration

Caption: Catalytic cycle for the ketonization of hexanoic acid.

Experimental Workflow: Continuous Flow Synthesis

Continuous_Flow_Workflow cluster_synthesis Synthesis cluster_purification Purification Hexanoic_Acid Hexanoic Acid Reservoir Pump HPLC Pump Hexanoic_Acid->Pump Reactor Packed-Bed Reactor (MnO₂/SiO₂, 390°C) Pump->Reactor Collection Product Collection (this compound, H₂O, CO₂) Reactor->Collection Separation Phase Separation Collection->Separation Wash Washing (NaHCO₃, Brine) Separation->Wash Drying Drying (MgSO₄) Wash->Drying Distillation Fractional Distillation Drying->Distillation Pure_Product Pure this compound Distillation->Pure_Product

Caption: Workflow for continuous synthesis and purification.

Experimental Workflow: Batch Synthesis and Analysis

Batch_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Hexanoic Acid + ZrO₂ Aerogel Batch_Reactor Batch Reactor (300-400°C, 3-5h) Reactants->Batch_Reactor Crude_Mixture Crude Product Batch_Reactor->Crude_Mixture Filtration Catalyst Filtration Crude_Mixture->Filtration Washing Aqueous Wash Filtration->Washing Drying Drying Washing->Drying Purification Distillation Drying->Purification GCMS GC-MS Analysis Purification->GCMS NMR NMR Spectroscopy Purification->NMR

Caption: Workflow for batch synthesis, purification, and analysis.

Conclusion

The synthesis of this compound from hexanoic acid via catalytic ketonization is a promising route for the production of this valuable chemical from renewable resources. Both continuous flow systems with MnO₂/SiO₂ catalysts and batch processes with zirconia aerogel catalysts offer high yields and selectivities. The detailed protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers in the fields of green chemistry, catalysis, and drug development, enabling further innovation and optimization of this important chemical transformation.

References

The Natural Occurrence of 6-Undecanone in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Undecanone (B1294626), an aliphatic ketone, is a volatile organic compound (VOC) that contributes to the aromatic profile of certain plants. While its isomer, 2-undecanone (B123061), is more commonly reported and studied, this compound has been identified in the essential oils of specific flora. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, detailing its quantitative analysis, the experimental protocols for its extraction and identification, and the biosynthetic and signaling pathways that govern its production. This document is intended to serve as a resource for researchers exploring the chemical ecology of plant volatiles and for professionals in the fields of drug development and natural product chemistry.

Data Presentation: Quantitative Analysis of Undecanones in Plants

The concentration of undecanones in plants can vary significantly based on the species, the part of the plant analyzed, and the extraction method employed. While quantitative data for this compound is limited, its isomer, 2-undecanone, has been extensively quantified in various plant species, particularly within the Ruta genus. The following table summarizes the available quantitative data for undecanones in different plants.

Plant SpeciesFamilyPlant Part AnalyzedCompoundConcentrationReference(s)
Osmanthus fragransOleaceaeNot SpecifiedThis compoundReported as present[1]
Ruta graveolens (Common Rue)RutaceaeAerial Parts2-Undecanone35.5% - 67.0% of essential oil[2]
Ruta graveolens (Common Rue)RutaceaeFruits2-UndecanoneUp to 35% of essential oil[3]
Ruta graveolens (Common Rue)RutaceaeAerial Parts2-Undecanone76.19% of essential oil
Ruta chalepensisRutaceaeAerial Parts2-Undecanone77.18% of essential oil[4]
Ruta montanaRutaceaeAerial Parts2-Undecanone81.16% of essential oil[4]

Experimental Protocols

The extraction and quantification of this compound and its isomers from plant materials primarily involve steam distillation followed by gas chromatography-mass spectrometry (GC-MS).

Extraction of Essential Oils by Steam Distillation

This protocol is a generalized method for extracting essential oils from plant matter.

  • Materials and Equipment:

    • Fresh or dried plant material (e.g., leaves, flowers, stems)

    • Clevenger-type apparatus

    • Heating mantle

    • Round-bottom flask (2 L)

    • Distilled water

    • Anhydrous sodium sulfate (B86663)

    • Glass vials for storage

  • Procedure:

    • Weigh a known amount of plant material (e.g., 100 g of fresh leaves) and place it into the round-bottom flask.

    • Add a sufficient volume of distilled water to the flask to cover the plant material.

    • Set up the Clevenger-type apparatus according to the manufacturer's instructions, ensuring all joints are properly sealed.

    • Begin heating the flask using the heating mantle. The rate of heating should be controlled to ensure a steady distillation rate.

    • Continue the distillation for a set period (e.g., 3 hours) or until no more oil is collected.

    • After cooling, carefully collect the essential oil from the collection arm of the apparatus.

    • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

    • Store the dried essential oil in a sealed glass vial in a cool, dark place until analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the identification and quantification of undecanones in the extracted essential oil.

  • Materials and Equipment:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

    • Non-polar capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Helium (carrier gas)

    • This compound and/or 2-undecanone analytical standard (≥98% purity)

    • Solvent (e.g., hexane (B92381) or methanol)

    • Microsyringe

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the undecanone standard in the chosen solvent at a concentration of 1 mg/mL. Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Dissolve a known amount of the extracted essential oil in the same solvent to a final concentration of approximately 1 mg/mL.

    • GC-MS Instrumentation and Conditions (Example):

      • Injector Temperature: 250°C

      • Injection Volume: 1 µL

      • Split Ratio: 1:50

      • Carrier Gas Flow Rate: 1 mL/min

      • Oven Temperature Program:

        • Initial temperature: 60°C, hold for 2 minutes

        • Ramp to 280°C at 5°C/min

        • Hold at 280°C for 10 minutes

      • Mass Spectrometer:

        • Ionization Mode: Electron Impact (EI) at 70 eV

        • Source Temperature: 230°C

        • Mass Range: Scan from m/z 40 to 500

    • Data Analysis:

      • Identify the undecanone peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the pure standard.

      • Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

      • Quantify the amount of undecanone in the plant extract by interpolating the peak area of the sample from the calibration curve.

Signaling Pathways and Biosynthesis

Biosynthesis of Aliphatic Ketones

The biosynthesis of aliphatic ketones, such as undecanones, in plants is derived from fatty acid metabolism. The pathway involves the β-oxidation of fatty acids to produce β-ketoacyl-CoAs, which are then hydrolyzed and decarboxylated to form the corresponding methyl ketone. The specific enzymes that determine the position of the ketone group, such as in this compound versus 2-undecanone, are not yet fully elucidated and represent an area of ongoing research.

G FattyAcid Fatty Acid (e.g., Dodecanoic Acid) AcylCoA Acyl-CoA FattyAcid->AcylCoA BetaOxidation β-Oxidation Pathway AcylCoA->BetaOxidation BetaKetoacylCoA β-Ketoacyl-CoA BetaOxidation->BetaKetoacylCoA Hydrolysis Hydrolysis BetaKetoacylCoA->Hydrolysis BetaKetoAcid β-Keto Acid Hydrolysis->BetaKetoAcid Decarboxylation Decarboxylation BetaKetoAcid->Decarboxylation MethylKetone Methyl Ketone (e.g., 2-Undecanone) Decarboxylation->MethylKetone AliphaticKetone Aliphatic Ketone (e.g., this compound) Decarboxylation->AliphaticKetone Specific enzymes determine ketone position

Generalized biosynthetic pathway of aliphatic ketones from fatty acids in plants.

Herbivore-Induced Volatile Production via Jasmonate Signaling

The production of volatile organic compounds, including ketones, is often a plant's defense response to herbivory. This response is primarily mediated by the jasmonate signaling pathway.[5][6][7][8][9]

  • Herbivore Damage: When an insect feeds on a plant, it causes physical damage and introduces oral secretions.

  • Signal Perception: The plant recognizes specific compounds in the herbivore's saliva and the damage-associated molecular patterns.

  • Jasmonic Acid Synthesis: This recognition triggers the synthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[2][3][10][11][12]

  • Derepression of Transcription Factors: JA-Ile binds to the COI1 receptor, leading to the degradation of JAZ repressor proteins. This frees up transcription factors (e.g., MYC2).

  • Gene Activation: These transcription factors then activate the expression of genes involved in the biosynthesis of defense compounds, including the enzymes required for ketone production.

  • VOC Emission: The newly synthesized volatile compounds are then released from the plant, where they can act as repellents to the herbivore or attract natural predators of the herbivore.

G Herbivore Herbivore Damage Signal Signal Perception Herbivore->Signal JA_synthesis Jasmonic Acid (JA) Biosynthesis Signal->JA_synthesis JA_Ile JA-Ile Formation JA_synthesis->JA_Ile COI1_JAZ COI1-JAZ Complex JA_Ile->COI1_JAZ Degradation JAZ Degradation COI1_JAZ->Degradation TF Transcription Factors (e.g., MYC2) Released Degradation->TF Gene_Activation Activation of Defense Genes TF->Gene_Activation Ketone_Synth Ketone Biosynthesis Enzymes Gene_Activation->Ketone_Synth VOC_Emission This compound Emission Ketone_Synth->VOC_Emission

Simplified jasmonate signaling pathway leading to herbivore-induced this compound emission.

Experimental Workflow

A systematic workflow is essential for the reproducible analysis of this compound in plant samples.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Plant_Material Plant Material Collection Drying Drying / Homogenization Plant_Material->Drying Extraction Steam Distillation Drying->Extraction GCMS GC-MS Analysis Extraction->GCMS Quantification Quantification using Calibration Curve GCMS->Quantification Data_Analysis Statistical Analysis Quantification->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

A typical experimental workflow for the analysis of this compound in plants.

References

6-Undecanone IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Undecanone (B1294626)

Introduction

This compound, a symmetrical aliphatic ketone, is a colorless to pale yellow liquid with a characteristic fruity odor.[1][2] Its chemical structure consists of an eleven-carbon chain with a carbonyl group at the sixth position.[2] While found in some natural sources like coriander and osmanthus, it is primarily utilized in research and industrial settings for its properties as a solvent and its potential as a biofuel additive.[1][2][3] This guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, synthesis protocols, and key applications, tailored for researchers and professionals in drug development and chemical sciences.

Nomenclature and Identification

The systematic IUPAC name for this compound is undecan-6-one .[2][4] It is also widely known by several synonyms.

Identifier Type Value
IUPAC Name undecan-6-one[4][5]
CAS Number 927-49-1[2][5]
Molecular Formula C11H22O[2][5]
Synonyms Amyl ketone, Diamyl ketone, Dipentyl ketone, Pentyl ketone, 6-Oxoundecane, Di-n-pentyl ketone, Caprone[1][5][6]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, application, and analysis.

Property Value Reference
Molecular Weight 170.29 g/mol [2]
Appearance Clear colorless to slightly yellow liquid[1][6]
Melting Point 14.6 °C[1]
Boiling Point 228 °C[1]
Density 0.831 g/mL at 25 °C[1]
Refractive Index n20/D 1.4270[1]
Solubility in Water 0.05 mg/mL at 25 °C[4][6]
LogP (Octanol/Water) 4.09[1]
Flash Point 191 °F (88.3 °C)[1]

Experimental Protocols: Synthesis of this compound

Several methods have been established for the synthesis of this compound. The most prominent and sustainable approach involves the ketonic decarboxylation of hexanoic acid, which can be derived from biomass.

Ketonic Decarboxylation of Hexanoic Acid

This method is a key carbon-carbon bond-forming reaction that converts carboxylic acids directly into ketones.[2] It is particularly relevant for producing this compound from hexanoic acid, which can be sourced from the fermentation of sugars or mixed organic waste streams.[2][7]

Reaction: 2 CH₃(CH₂)₄COOH → CH₃(CH₂)₄CO(CH₂)₄CH₃ + CO₂ + H₂O

Methodology:

  • Catalyst Preparation: A high-surface-area zirconia (ZrO₂) aerogel is prepared using sol-gel methodologies.[2][7] Zirconia-based catalysts are chosen for their stability in the acidic reaction environment, unlike more active base catalysts like MgO and MnOₓ which can leach into the reaction medium.[7]

  • Reaction Conditions: The ketonization of hexanoic acid is performed in a continuous flow reactor.[7] The process is typically carried out at elevated temperatures (250-450 °C).[8]

  • Outcome: This process can achieve high conversion (e.g., 72.3%) and high selectivity (e.g., 92.6%) for this compound.[7] A key advantage is that it releases only carbon dioxide and water as by-products, making it an environmentally favorable method.[2][7]

Other Synthetic Routes
  • Claisen Condensation: This synthesis involves the reaction between hexanoic acid and pentanoic acid in the presence of a base.[2]

  • Oxidation of Alcohols: this compound can be synthesized by the oxidation of the corresponding alcohol, 6-undecanol.[2]

  • From Organometallic Reagents: Another reported method involves the reaction of hexanoic acid with n-butylmagnesium bromide.[6]

Visualized Workflow: Biomass to this compound

The following diagram illustrates the workflow for the production of this compound from biomass, highlighting the key stages of fermentation, extraction, and catalytic conversion.

G Biomass Biomass / Organic Waste Fermentation Anaerobic Fermentation Biomass->Fermentation HexanoicAcid Hexanoic Acid Fermentation->HexanoicAcid Ketonization Ketonic Decarboxylation (ZrO2 Catalyst, 250-450 °C) HexanoicAcid->Ketonization Undecanone This compound Ketonization->Undecanone Byproducts CO2 + H2O Ketonization->Byproducts

Caption: Synthesis pathway of this compound from biomass.

Applications in Research and Development

This compound serves various functions in scientific and industrial applications:

  • Solvent: Due to its ability to dissolve a range of organic compounds, it is used as a solvent for analyzing complex mixtures, such as the products of lignin (B12514952) pyrolysis in aerosol samples.[2]

  • Extraction Medium: It has been effectively employed as a membrane liquid in supported liquid membrane (SLM) extraction techniques.[2] This application is valuable for sample pretreatment in analytical chemistry, for instance, before capillary zone electrophoresis.

  • Potential Fuel Additive: Its chemical structure is similar to components found in diesel fuels, suggesting its potential as a biofuel or fuel additive.[2] Further research is ongoing to assess its performance and environmental impact in this role.[2]

Conclusion

This compound is a versatile ketone with well-defined physicochemical properties. While its traditional synthesis methods are established, modern protocols focusing on the catalytic conversion of biomass-derived hexanoic acid represent a significant advancement towards sustainable chemical production. Its applications as a specialized solvent and a potential biofuel component underscore its importance in both academic research and industrial innovation. This guide provides foundational technical information for professionals working with this compound.

References

The Biological Activity of Undecanones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecanones, a class of ketones with an eleven-carbon chain, have garnered significant scientific interest due to their diverse biological activities. These compounds, found in various natural sources such as wild tomatoes, cloves, and ginger, exhibit a range of effects from insect repellency and nematicidal action to immunomodulation and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological activities of undecanones, with a particular focus on 2-undecanone (B123061), the most extensively studied isomer. It details the mechanisms of action, summarizes quantitative data, and provides experimental protocols for key assays, offering a valuable resource for researchers in drug discovery and development.

Core Biological Activities and Mechanisms of Action

Undecanones, particularly 2-undecanone, exert their biological effects through various mechanisms, primarily by interacting with cellular signaling pathways and receptor systems.

Insect Repellent and Nematicidal Activity

Undecanones are potent insect repellents and nematicides. 2-Undecanone has been shown to be effective against a variety of arthropods, including mosquitoes and ticks.[1]

Mechanism of Action: The repellent effect of 2-undecanone is mediated through the insect's olfactory system. It interacts with odorant receptors (ORs) on the dendrites of olfactory receptor neurons. This interaction can either inhibit the neuron's response to attractant odors or directly activate the neuron, leading to a repellent behavioral response.[1] In the nematode Caenorhabditis elegans, 2-undecanone at concentrations of 1–5 mg/mL is detected by AWB olfactory sensory neurons, and the signal is transduced through the cGMP pathway to induce repellent behavior.[2] At lower concentrations (0.06–0.08 mg/mL), it induces intracellular calcium accumulation and lysosomal membrane rupture, leading to contact toxicity.[2]

Immunomodulatory Effects on Neutrophils

2-Undecanone, a metabolite produced by Pseudomonas aeruginosa, can modulate the activity of neutrophils. It acts as a chemoattractant for neutrophils, activating them. However, it also exhibits an inhibitory effect on the neutrophil response to other stimuli, suggesting a complex role in the immune response to bacterial infection.

Mechanism of Action: 2-Undecanone-induced neutrophil activation is mediated through a Gαi-phospholipase C (PLC) signaling pathway. This activation leads to chemotactic migration, degranulation, and the generation of reactive oxygen species (ROS).

Anti-inflammatory and Antioxidant Activity

2-Undecanone has demonstrated protective effects against inflammation. Studies have shown it can attenuate particulate matter (PM2.5)-induced inflammatory injury and oxidative damage.[1]

Mechanism of Action: The anti-inflammatory effects of 2-undecanone are associated with its ability to modulate the NF-κB and Nrf2/HO-1 signaling pathways. It can block the activation of the NF-κB pathway, a key regulator of inflammation.[1][3][4] Concurrently, it activates the Nrf2 pathway, leading to the upregulation of the antioxidant enzyme Heme Oxygenase-1 (HO-1), which helps to mitigate oxidative stress.[1][5]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of undecanones.

Activity Compound Test Organism/System Parameter Value Reference
Insect Repellency2-UndecanoneAedes aegyptiBiting Deterrent ActivitySimilar to DEET at 4.8 µg/cm²
Insect Repellency2-Undecanone (7.75% spray)MosquitoesProtection TimeUp to 5 hours[1]
Insecticidal Activity2-UndecanoneSolenopsis invicta (fire ant) workersLC5044.59 µg/g
Nematicidal Activity2-UndecanoneMeloidogyne incognitaEC50 (Contact)20.6 µg/mL[6]
Nematicidal Activity2-UndecanolMeloidogyne incognitaLC50 (Contact)34.5 mg/L[6]
Nematicidal Activity2-UndecanolMeloidogyne incognitaLC50 (Fumigant)191.6 mg/L[6]
Repellent Activity2-UndecanoneC. elegans / M. incognitaRepellent Concentration1-5 mg/mL[2][6]
Attractant Activity2-UndecanolM. incognitaAttractant Concentration100-10,000 mg/L[6]
Egg Hatching Inhibition2-UndecanolMeloidogyne incognitaInhibition98.5% at 80 mg/L[6]
Antimicrobial Activity Compound Microorganism MIC (Minimum Inhibitory Concentration) Reference
AntifungalUndecan-2-oneAspergillus niger1 µL/mL[7]
AntifungalUndecan-3-oneFungi5 µl/ml[8]
AntifungalUndecan-4-oneFungi5 µl/ml
AntibacterialUndecan-2-oneBacillus subtilis> 30 μL/mL[7]
AntibacterialUndecan-2-oneEscherichia coli> 30 μL/mL[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Arm-in-Cage Repellency Assay (for Mosquitoes)

This widely accepted method evaluates the efficacy of topical repellents.

Materials:

  • Human volunteers

  • Host-seeking female mosquitoes (e.g., Aedes aegypti)

  • Mosquito cages

  • Test substance (undecanone formulation)

  • Control substance (e.g., ethanol)

  • Protective gloves

Procedure:

  • Formulation Application: Apply a standardized amount of the test formulation (e.g., 1.0 mL) evenly to a defined area of one forearm of a human volunteer. The other forearm serves as a control and is treated with the control substance.[9]

  • Acclimatization: Allow the applied formulation to dry for a specified period (e.g., 30 minutes) before the first exposure.[9]

  • Exposure: The volunteer inserts the treated forearm into the mosquito cage through a sleeve. The hand is protected by a glove, leaving only the treated skin exposed.[9]

  • Observation: The arm is exposed for a set period (e.g., 3 minutes). Record the number of mosquito landings and probes (attempts to bite). The test is typically repeated at 30-minute intervals.[9]

  • Endpoint: The test for a given formulation is concluded when the first confirmed bite occurs (defined as a bite followed by another within 30 minutes). The Complete Protection Time (CPT) is the time from application to the first confirmed bite.[9]

  • Control: The untreated arm is periodically exposed to the mosquitoes to ensure their biting avidity.[9]

Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell®)

This assay is used to evaluate the chemoattractant or inhibitory effects of undecanones on neutrophil migration.

Materials:

  • Isolated human neutrophils

  • Boyden chamber or Transwell® inserts (5.0 µm pore size)

  • 96-well plate

  • Chemoattractant (e.g., IL-8)

  • Test compound (undecanone)

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • Cell viability stain (e.g., Trypan Blue)

  • Hemocytometer

  • Luminescent cell viability assay kit (e.g., CellTiter-Glo®)

  • Plate reader (luminometer)

Procedure:

  • Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using Ficoll separation and dextran-based sedimentation.[10]

  • Chamber Setup: Add the chemoattractant solution (e.g., 10 nM IL-8) to the lower wells of the 96-well plate. For negative controls, add assay medium without the chemoattractant.[11]

  • Insert Placement: Carefully place the Transwell® inserts into the wells, ensuring no air bubbles are trapped between the insert membrane and the medium.[11]

  • Neutrophil Preparation and Treatment: Resuspend the isolated neutrophils in the assay medium at a concentration of 1 x 10^6 cells/mL. Pre-incubate the neutrophil suspension with different concentrations of the undecanone test compound or vehicle control for 15-30 minutes at 37°C.[11]

  • Initiating Chemotaxis: Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell® inserts.[11]

  • Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 60-90 minutes.[11]

  • Quantification of Migrated Cells:

    • Carefully remove the Transwell® inserts.

    • Measure the ATP levels of the neutrophils that have migrated into the lower chamber using a luminescent-based method (e.g., CellTiter-Glo®).[10]

    • Read the luminescence signal with a plate reader. The signal is directly proportional to the number of viable cells in the lower chamber.[10]

  • Data Analysis: Calculate the chemotactic index as the number of migrated cells in the presence of the chemoattractant divided by the number of migrated cells in the absence of the chemoattractant. Calculate the percent inhibition for undecanone-treated samples compared to the vehicle control.

Western Blot for Nrf2 and HO-1 Protein Expression

This protocol is for determining the effect of undecanones on the protein levels of Nrf2 and HO-1.

Materials:

  • Cell line (e.g., H9C2 cells)

  • Test compound (undecanone)

  • Stimulus (e.g., PM2.5)

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with the desired concentrations of undecanone with or without the stimulus (e.g., PM2.5) for the specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add a chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the expression of Nrf2 and HO-1 to the loading control.

Luciferase Reporter Assay for Nrf2 Activation

This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a reporter gene.

Materials:

  • HEK-293 NRF2/ARE luciferase reporter cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well white, clear-bottom plate

  • Test compound (undecanone)

  • Luciferase assay system (e.g., Dual-Glo® Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HEK-293 NRF2/ARE luciferase reporter cells into a 96-well white, clear-bottom plate at a density of approximately 35,000 cells per well.[12]

  • Compound Treatment: The following day, treat the cells with various concentrations of the undecanone test compound or a known Nrf2 activator (positive control) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Follow the manufacturer's protocol for the chosen luciferase assay system.

    • Add the luciferase reagent to each well to lyse the cells and generate a luminescent signal.[12]

    • Measure the firefly luminescence using a luminometer.[12]

    • If using a dual-reporter system, add the second reagent (e.g., Stop & Glo®) and measure the Renilla luminescence for normalization.[12]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).

    • Calculate the fold induction of Nrf2 activity by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated control cells.[12]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the biological activity of undecanones.

G_alpha_i_PLC_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR G_protein Gαi/βγ GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Neutrophil_Activation Neutrophil Activation (Chemotaxis, Degranulation, ROS Production) Ca_release->Neutrophil_Activation Leads to PKC->Neutrophil_Activation Contributes to Undecanone 2-Undecanone Undecanone->GPCR Binds

Caption: 2-Undecanone-induced neutrophil activation via the Gαi-PLC pathway.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to HO1_gene HO-1 Gene ARE->HO1_gene Activates transcription HO1_protein HO-1 Protein (Antioxidant Effect) HO1_gene->HO1_protein Leads to Undecanone 2-Undecanone Undecanone->Keap1_Nrf2 Induces dissociation Oxidative_Stress Oxidative Stress (e.g., from PM2.5) Oxidative_Stress->Keap1_Nrf2 Induces dissociation

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by 2-undecanone.

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free Releases NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocates Inflammatory_Genes Inflammatory Genes NFkB_nuc->Inflammatory_Genes Activates transcription Inflammatory_Response Inflammatory Response Inflammatory_Genes->Inflammatory_Response Leads to Inflammatory_Stimuli Inflammatory Stimuli (e.g., PM2.5, LPS) Inflammatory_Stimuli->IKK Activates Undecanone 2-Undecanone Undecanone->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by 2-undecanone.

Experimental_Workflow_Repellency cluster_workflow Insect Repellency Assay Workflow start Start formulation Prepare Undecanone Formulation start->formulation application Apply Formulation to Substrate formulation->application exposure Expose Insects to Substrate application->exposure observation Observe and Record Insect Behavior exposure->observation analysis Data Analysis (e.g., CPT, % Repellency) observation->analysis end End analysis->end

References

The Solubility Profile of 6-Undecanone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Undecanone, also known as dipentyl ketone, is a symmetrical ketone with the chemical formula C₁₁H₂₂O. Its molecular structure, consisting of a central carbonyl group flanked by two pentyl chains, imparts a moderate polarity, making it a versatile solvent and an interesting candidate for various applications in research and industry. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. Understanding its solubility characteristics is crucial for its effective use in chemical synthesis, purification processes, formulation development, and analytical method design.

Data Presentation: Solubility of this compound

The following table summarizes the known solubility of this compound in water and various organic solvents. The data is compiled from chemical databases and supplier information. It is important to note the general lack of precise, temperature-dependent quantitative values in the literature.

Solvent ClassSolventCommon AbbreviationSolubility DescriptionQuantitative Value (at 25 °C unless specified)Citation(s)
Polar Protic WaterH₂OVery low / Insoluble0.05 mg/mL[1][2]
EthanolEtOHMiscible at room temperatureData Not Available[2]
MethanolMeOHPartial solubilityData Not Available[2]
Polar Aprotic Acetone-Good solubilityData Not Available[2]
Halogenated ChloroformCHCl₃Highly solubleData Not Available[2]
Non-Polar Fats & Non-polar Solvents-SolubleData Not Available[2]

Experimental Protocol: Determination of Solubility by the Static Equilibrium Method

To obtain precise and reliable quantitative solubility data for this compound in various organic solvents, the static equilibrium method followed by quantitative analysis is a widely accepted and rigorous approach.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Apparatus:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker bath or incubator with precise temperature control

  • Calibrated thermometers

  • Screw-capped glass vials

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or RI)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Into a series of screw-capped glass vials, add a known and excess amount of this compound to a precisely measured volume of the chosen organic solvent. The presence of undissolved solute is essential to ensure that equilibrium is reached from a state of supersaturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired experimental temperature.

    • Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure that thermodynamic equilibrium is achieved. The required equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 4-6 hours. This allows the excess, undissolved this compound to settle, leaving a clear, saturated supernatant.

  • Sample Withdrawal and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or pre-cooled pipette (to match the experimental temperature) to avoid any temperature-induced precipitation.

    • Immediately filter the aliquot through a syringe filter (of a material compatible with the solvent) into a pre-weighed volumetric flask. This step removes any microscopic particulate matter.

    • Determine the mass of the collected filtrate and then dilute it to a known volume with the pure solvent to bring the concentration into the linear range of the analytical instrument.

  • Quantitative Analysis:

    • Analyze the diluted samples using a pre-validated GC-FID or HPLC method to determine the precise concentration of this compound.

    • A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

  • Data Calculation:

    • Calculate the solubility of this compound in the solvent at the given temperature. The results can be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction (χ).

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of solubility and a conceptual signaling pathway for solvent-solute interactions.

experimental_workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_sampling 4. Sampling & Dilution cluster_analysis 5. Analysis & Calculation prep Add excess this compound to known volume of solvent equilib Agitate in thermostatic bath at constant temperature prep->equilib 24-72 hours settle Allow excess solute to settle equilib->settle 4-6 hours sample Withdraw and filter saturated supernatant settle->sample dilute Dilute sample to known volume sample->dilute analyze Quantify concentration (e.g., GC-FID, HPLC) dilute->analyze calculate Calculate solubility analyze->calculate

Caption: Experimental workflow for determining the solubility of this compound.

signaling_pathway Solvent Solvent Molecules Interaction Intermolecular Forces Solvent->Interaction Solute This compound (Solute) Solute->Interaction Solvation Solvation Shell Formation Interaction->Solvation Overcomes solute-solute forces Solution Homogeneous Solution Solvation->Solution

Caption: Conceptual pathway of solvent-solute interaction leading to dissolution.

References

6-Undecanone: An In-Depth Technical Guide to its Aroma and Odor Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Undecanone (B1294626) (CAS No. 927-49-1), a symmetrical aliphatic ketone, is a volatile organic compound that contributes to the aroma profile of various natural products. While its presence has been noted in some foods, a comprehensive understanding of its organoleptic properties is crucial for its application in flavor and fragrance chemistry, as well as for understanding its potential physiological effects in drug development. This technical guide provides a detailed overview of the aroma and odor profile of this compound, including its sensory descriptors, quantitative data, and the methodologies used for its evaluation. Furthermore, it explores the potential signaling pathways involved in its perception.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₁H₂₂O[1]
Molecular Weight 170.29 g/mol [1]
Appearance Clear colorless to slightly yellow liquid[1]
Odor Fruity, characteristic[1]
Boiling Point 228 °C[2]
Melting Point 14.6 °C[2]
CAS Number 927-49-1[1]

Aroma and Odor Profile

The aroma of this compound is primarily described as fruity .[1] While specific sensory panel data for this compound is limited, its structural isomer, 2-undecanone, is characterized by a more complex profile, including waxy, fruity, creamy, fatty, orris, and floral notes , and is a known contributor to the flavor of cheese.[3] It is plausible that this compound shares some of these sensory attributes.

Quantitative Sensory Data

The table below summarizes the available quantitative data on the sensory perception of this compound.

ParameterValueMethodReference
Odor Detection Threshold (in air) 85 to 410 ppbNot specified

Experimental Protocols

The characterization of the aroma and odor profile of volatile compounds like this compound relies on sophisticated analytical techniques that couple chemical separation with human sensory evaluation.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a complex volatile mixture.[4] An extract of the sample is injected into a gas chromatograph, which separates the individual volatile compounds. The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port where a trained sensory panelist can detect and describe the odor of each eluting compound.[5]

A Generic Protocol for GC-O Analysis of Ketones in a Food Matrix:

  • Sample Preparation:

    • Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a stationary phase is exposed to the headspace of the sample (e.g., cheese) to adsorb volatile compounds.[6][7]

    • Solvent Extraction: The sample is extracted with a suitable organic solvent (e.g., diethyl ether) to isolate the volatile fraction.[8]

    • Derivatization (Optional): For enhanced detection and separation of ketones, derivatization with an agent like o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) can be performed.[9]

  • Gas Chromatographic Separation:

    • Column: A capillary column with a suitable stationary phase (e.g., DB-5ms, DB-FFAP) is used for separation.

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Oven Temperature Program: A temperature gradient is programmed to effectively separate the volatile compounds based on their boiling points and polarity.

  • Olfactometric Detection:

    • Sniffing Port: The GC effluent is transferred via a heated line to a sniffing port. Humidified air is mixed with the effluent to prevent nasal dehydration of the panelist.

    • Sensory Panel: Trained panelists sniff the effluent and record the retention time, odor descriptor, and intensity of each odor event.

  • Data Analysis:

    • The retention times of the odor events are matched with the peaks from the chemical detector to identify the odor-active compounds.

    • Techniques like Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™ can be used to determine the odor activity value (OAV) of each compound, which is a measure of its contribution to the overall aroma.

Signaling Pathways

The perception of this compound's aroma is initiated by its interaction with olfactory receptors in the nasal cavity. While the specific receptors for this compound have not been definitively identified, the general mechanism of olfactory signal transduction is well-established.

Olfactory Signal Transduction

The binding of an odorant molecule, such as this compound, to an olfactory receptor (OR), which is a G-protein coupled receptor (GPCR), triggers a signaling cascade.[10] The activated OR interacts with the G-protein Golf, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, causing an influx of Na⁺ and Ca²⁺ ions and depolarization of the olfactory sensory neuron. This electrical signal is then transmitted to the olfactory bulb in the brain for processing.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular (Mucus) cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound OR Olfactory Receptor (GPCR) This compound->OR Binds to Golf Gαolf OR->Golf Activates AC Adenylyl Cyclase Golf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG CNG Ion Channel cAMP->CNG Opens Depolarization Depolarization (Signal to Brain) CNG->Depolarization Leads to Na_Ca_in Na⁺, Ca²⁺ Na_Ca_in->CNG Influx

Figure 1: Olfactory Signal Transduction Pathway for this compound.
Taste Perception

The contribution of this compound to taste is less understood. Taste perception is also mediated by GPCRs, with the T1R family responsible for sweet and umami tastes and the T2R family responsible for bitter tastes. Given the "fruity" descriptor of this compound, it is conceivable that it could interact with sweet taste receptors (T1R2/T1R3 heterodimer), but further research is needed to confirm this.

Taste_Perception_Workflow compound This compound in Saliva receptor Taste Receptor (e.g., T1R2/T1R3 for Sweet) compound->receptor Binds to g_protein G-protein (Gustducin) receptor->g_protein Activates effector Effector Enzyme (e.g., Phospholipase C) g_protein->effector Activates second_messenger Second Messengers (e.g., IP₃, DAG) effector->second_messenger Generates ca_release Ca²⁺ Release from Intracellular Stores second_messenger->ca_release Triggers neurotransmitter Neurotransmitter Release ca_release->neurotransmitter Leads to signal Signal to Brain neurotransmitter->signal Sends

Figure 2: Hypothetical Taste Perception Workflow for this compound.

Conclusion

This compound is a volatile ketone with a characteristic fruity aroma. While its detailed sensory profile in humans requires further investigation through dedicated sensory panel studies, its analysis can be effectively performed using Gas Chromatography-Olfactometry. The perception of its aroma is initiated through the well-established olfactory signal transduction cascade involving G-protein coupled receptors. A deeper understanding of its interaction with specific olfactory and potentially taste receptors will be valuable for its targeted application in the food and pharmaceutical industries. This guide provides a foundational understanding for researchers and professionals working with this and structurally related compounds.

References

Spectroscopic Data of 6-Undecanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Undecanone (CAS No. 927-49-1), a saturated aliphatic ketone. The information presented herein is intended to support research, development, and quality control activities where the characterization of this molecule is essential. This document details experimental protocols and presents spectroscopic data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound, also known as dipentyl ketone or amyl ketone, is a colorless liquid with the chemical formula C₁₁H₂₂O.[1][2] It is used as a solvent and as an intermediate in various chemical syntheses. Accurate spectroscopic characterization is fundamental for its identification, purity assessment, and for understanding its chemical behavior in various applications. This guide consolidates key spectroscopic data and methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)AssignmentIntensity
~2957 - 2859C-H Stretch (Alkyl)Strong
~1715C=O Stretch (Ketone)Strong
~1466C-H Bend (Methylene)Medium
~1377C-H Bend (Methyl)Medium

Table 1: Summary of key IR absorption bands for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ Reference: Tetramethylsilane (B1202638) (TMS)

Chemical Shift (ppm)MultiplicityIntegrationAssignment (Proposed)
~2.40Triplet4H-CH₂-C(=O)-CH₂- (C5, C7)
~1.55Quintet4H-CH₂-CH₂-C(=O) (C4, C8)
~1.29Multiplet8H-CH₂-CH₂-CH₂- (C2, C3, C9, C10)
~0.89Triplet6H-CH₃ (C1, C11)

Table 2: ¹H NMR data for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

Chemical Shift (ppm)Assignment (Proposed)
~211.8C=O (C6)
~42.8-CH₂-C(=O)-CH₂- (C5, C7)
~31.5-CH₂- (C3, C9)
~23.8-CH₂- (C4, C8)
~22.5-CH₂- (C2, C10)
~14.0-CH₃ (C1, C11)

Table 3: ¹³C NMR data for this compound.

Mass Spectrometry (Electron Ionization)
m/zRelative Intensity (%)Proposed Fragment Ion
170~5[M]⁺ (Molecular Ion)
113~20[CH₃(CH₂)₄CO]⁺
85~100[CH₃(CH₂)₃CH₂]⁺ or McLafferty rearrangement product
71~45[CH₃(CH₂)₄]⁺
57~80[C₄H₉]⁺
43~75[C₃H₇]⁺ or [CH₃CO]⁺

Table 4: Major fragment ions observed in the electron ionization mass spectrum of this compound.

Experimental Protocols

The following sections describe generalized experimental protocols for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.

Infrared (IR) Spectroscopy

Methodology: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy.

  • Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrument Setup:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. Subsequently, the sample spectrum is acquired. The instrument software automatically subtracts the background from the sample spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing: The resulting spectrum is analyzed for characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: ¹H and ¹³C NMR Spectroscopy.

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrument Setup (¹H NMR):

    • Spectrometer Frequency: 300-500 MHz

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • Instrument Setup (¹³C NMR):

    • Spectrometer Frequency: 75-125 MHz

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 (due to the lower natural abundance of ¹³C).

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Methodology: Electron Ionization Mass Spectrometry (EI-MS).

  • Sample Introduction: A small amount of this compound is introduced into the ion source, typically via a gas chromatograph (GC-MS) for separation and purification, or by direct injection. The sample is vaporized in the heated ion source.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺), which can then undergo fragmentation.

  • Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques described.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained IR IR Spectroscopy Functional_Groups Functional Groups (e.g., C=O) IR->Functional_Groups Identifies NMR NMR Spectroscopy (¹H & ¹³C) Connectivity Connectivity & Chemical Environment (C-H Framework) NMR->Connectivity Determines MS Mass Spectrometry Molecular_Formula Molecular Weight & Elemental Formula MS->Molecular_Formula Provides Structure Structure Elucidation of this compound Functional_Groups->Structure Connectivity->Structure Molecular_Formula->Structure

Caption: Workflow for the structural elucidation of this compound.

This diagram illustrates how different spectroscopic methods provide complementary information to determine the chemical structure. IR spectroscopy identifies the key functional group (the ketone's carbonyl group). NMR spectroscopy reveals the connectivity of the carbon and hydrogen atoms. Mass spectrometry provides the molecular weight and information about the fragmentation pattern, which further confirms the structure. Together, these techniques allow for the unambiguous identification of this compound.

References

Methodological & Application

Application Notes and Protocols: 6-Undecanone as a Solvent in Chemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 6-undecanone (B1294626) as a specialized solvent in various chemical analysis techniques. This compound, a ketone with the chemical formula C₁₁H₂₂O, is a colorless to pale yellow liquid.[1] Its properties as a solvent for organic compounds make it valuable in the analysis of complex mixtures.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₁H₂₂O[1]
Molecular Weight 170.29 g/mol [1]
Boiling Point 228 °C (lit.)[2]
Melting Point 14.6 °C (lit.)[2]
Density 0.831 g/mL at 25 °C (lit.)[2]
Solubility in Water 0.05 mg/mL at 25 °C[1]
Refractive Index n20/D 1.4270 (lit.)[2]

Applications of this compound in Chemical Analysis

This compound has demonstrated utility in several advanced analytical applications, primarily in sample preparation and extraction. Its key applications include its use as a membrane liquid in supported liquid membrane (SLM) and electromembrane extraction (EME), and as an extraction solvent for medium-chain fatty acids from fermentation broths.[1][2][3]

Application 1: Supported Liquid Membrane (SLM) and Electromembrane Extraction (EME)

This compound is an effective membrane liquid for the pretreatment of plasma samples prior to capillary zone electrophoresis and in electromembrane extraction.[2][4] It is particularly useful for the extraction of basic drugs and other compounds with moderate hydrophobicity.[1]

Logical Workflow for SLM/EME Sample Preparation

SLM_EME_Workflow cluster_prep Sample & Membrane Preparation cluster_extraction Extraction Process cluster_analysis Analysis Sample Aqueous Sample (Donor Phase) EME_Unit EME Device Assembly Sample->EME_Unit Acceptor Aqueous Acceptor Phase Acceptor->EME_Unit SLM Porous Membrane Support SLM->EME_Unit Solvent This compound Solvent->SLM Impregnate Extraction Apply Voltage (for EME) EME_Unit->Extraction Analysis LC-MS or CE Analysis Extraction->Analysis Transfer of Acceptor Phase

Caption: Workflow for sample preparation using this compound in SLM/EME.

Experimental Protocol: Electromembrane Extraction of Basic Drugs from Plasma

This protocol is a representative method based on the principles of EME where this compound can be used as the supported liquid membrane.

I. Materials and Equipment

  • This compound (analytical grade)

  • Hollow fiber polypropylene (B1209903) membrane

  • Sample vials and acceptor vials

  • DC power supply

  • Agitator/shaker

  • Pipettes and syringes

  • pH meter

  • Reagents for buffer preparation (e.g., formic acid, ammonium (B1175870) bicarbonate)

  • LC-MS or Capillary Electrophoresis (CE) system for analysis

II. Procedure

  • Preparation of Solutions:

    • Donor Solution (Sample): Prepare the plasma sample. This may involve dilution with a buffer to adjust the pH.

    • Acceptor Solution: Prepare an acidic aqueous solution (e.g., 10-100 mM formic acid) to receive the basic analytes.

    • Supported Liquid Membrane (SLM): Immerse the hollow fiber membrane in this compound for a few minutes to ensure complete impregnation of the pores.

  • EME Setup:

    • Assemble the EME unit by placing the sample and acceptor solutions in their respective vials.

    • Insert the this compound impregnated hollow fiber membrane to separate the donor and acceptor phases.

    • Place the electrodes in the donor and acceptor solutions.

  • Extraction:

    • Place the assembled EME unit on an agitator.

    • Apply a DC voltage across the membrane. The specific voltage will depend on the analytes and system geometry but is typically in the range of 10-50 V.

    • Set the agitation speed (e.g., 500-1000 rpm) to facilitate mass transfer.

    • Conduct the extraction for a predetermined time, typically 5-30 minutes.

  • Sample Analysis:

    • After extraction, carefully remove the acceptor solution.

    • The acceptor solution, containing the extracted and concentrated analytes, can be directly injected into an LC-MS or CE system for analysis.

Quantitative Data: Extraction Parameters

The following table summarizes typical experimental parameters for EME using a ketone solvent like this compound.

ParameterTypical Range/Value
Supported Liquid Membrane This compound
Acceptor Phase pH 1-3 (for basic analytes)
Donor Phase pH 4-7 (for basic analytes)
Extraction Voltage 10 - 50 V
Extraction Time 5 - 30 min
Agitation Speed 500 - 1000 rpm

Application 2: Extraction of Medium-Chain Fatty Acids from Fermentation Broth

This compound can be used as an effective solvent for the liquid-liquid extraction of medium-chain fatty acids (MCFAs), such as hexanoic acid, from fermentation broths.[3] This is a critical step in the biorefinery process for the production of biofuels and biochemicals.[3]

Logical Workflow for Fatty Acid Extraction

LLE_Workflow cluster_extraction Liquid-Liquid Extraction cluster_downstream Downstream Processing Fermentation_Broth Fermentation Broth (containing MCFAs) Mixing Mixing and Agitation Fermentation_Broth->Mixing Solvent This compound Solvent->Mixing Phase_Separation Phase Separation Mixing->Phase_Separation Organic_Phase Organic Phase (this compound + MCFAs) Phase_Separation->Organic_Phase Aqueous_Phase Aqueous Phase (Spent Broth) Phase_Separation->Aqueous_Phase Distillation Reactive Distillation Organic_Phase->Distillation Final_Product Upgraded Product (e.g., Esters, Ketones) Distillation->Final_Product

Caption: Workflow for the extraction of MCFAs from fermentation broth.

Experimental Protocol: Liquid-Liquid Extraction of Hexanoic Acid

This protocol describes a general procedure for the extraction of hexanoic acid from a fermentation broth using this compound.

I. Materials and Equipment

  • This compound (technical or analytical grade)

  • Fermentation broth containing hexanoic acid

  • Separatory funnel or mixer-settler unit

  • pH meter and reagents for pH adjustment (e.g., HCl)

  • Centrifuge (optional, for enhancing phase separation)

  • GC-FID or HPLC for analysis of hexanoic acid concentration

II. Procedure

  • Preparation of Fermentation Broth:

    • Adjust the pH of the fermentation broth to be acidic (e.g., pH 2-3) to ensure the hexanoic acid is in its protonated, more organic-soluble form.

  • Liquid-Liquid Extraction:

    • Combine the pH-adjusted fermentation broth and this compound in a separatory funnel at a defined volumetric ratio (e.g., 1:1 or 2:1 aqueous:organic).

    • Shake the mixture vigorously for a specified time (e.g., 5-15 minutes) to ensure thorough mixing and mass transfer of the hexanoic acid into the organic phase.

    • Allow the phases to separate. If an emulsion forms, centrifugation can aid in breaking it.

  • Phase Separation and Analysis:

    • Carefully separate the aqueous and organic phases.

    • Analyze the concentration of hexanoic acid in both the initial broth and the post-extraction aqueous phase (raffinate) to determine the extraction efficiency.

    • The organic phase, now containing the extracted hexanoic acid, is ready for downstream processing such as reactive distillation.[3]

Quantitative Data: Extraction Parameters

The following table outlines key parameters for the liquid-liquid extraction of hexanoic acid.

ParameterTypical Value/Condition
Solvent This compound
Aqueous Phase pH 2 - 3
Aqueous:Organic Ratio 1:1 to 2:1 (v/v)
Mixing Time 5 - 15 minutes
Temperature Ambient

Application 3: Solvent in the Analysis of Lignin (B12514952) Pyrolysis Products

This compound has been mentioned as a solvent used in the analysis of aerosol samples containing lignin pyrolysis products.[2][4][5] In this application, it likely serves to dissolve the complex mixture of organic compounds generated during pyrolysis, making them suitable for subsequent analysis, for example by Gas Chromatography-Mass Spectrometry (GC-MS).

Due to the lack of detailed published protocols specifically mentioning this compound for this application, a generalized workflow is presented.

Logical Workflow for Lignin Pyrolysis Analysis

Pyrolysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Lignin_Sample Lignin Sample Pyrolysis Pyrolysis Lignin_Sample->Pyrolysis Aerosol Aerosol Collection Pyrolysis->Aerosol Extraction Solvent Extraction Aerosol->Extraction Solvent This compound Solvent->Extraction GCMS GC-MS Analysis Extraction->GCMS

Caption: General workflow for the analysis of lignin pyrolysis products.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry of 6-Undecanone (B1294626)

Introduction

This compound, also known as dipentyl ketone, is a symmetrical aliphatic ketone. It finds applications as a solvent and has been investigated for its potential role in various chemical and biological systems. Accurate and reliable quantification of this compound is crucial for its use in research and development, including studies in food science, environmental analysis, and drug metabolism. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution, sensitivity, and specificity. This document provides a detailed protocol for the analysis of this compound using GC-MS.

Experimental Protocols

This section outlines a typical experimental protocol for the analysis of this compound. The method is based on established procedures for similar ketones and can be adapted for various matrices.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique suitable for volatile and semi-volatile analytes in liquid and solid matrices.

  • Materials:

    • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • 20 mL headspace vials with magnetic screw caps (B75204) and septa

    • Heater-stirrer or water bath

    • Sodium chloride (for salting out, optional)

    • Methanol or other suitable solvent for standard preparation

  • Procedure:

    • Place an accurately weighed or measured amount of the sample (e.g., 1-5 g) into a 20 mL headspace vial.

    • For aqueous samples, adding sodium chloride to saturate the solution can enhance the partitioning of this compound into the headspace.

    • Seal the vial tightly.

    • Place the vial in a heater-stirrer or water bath set to a specific temperature (e.g., 60°C) and allow the sample to equilibrate for a defined period (e.g., 15-30 minutes) with gentle agitation.

    • Expose the SPME fiber to the headspace of the vial for a predetermined time (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

    • After extraction, retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of this compound.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

    • Capillary column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[1]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (for trace analysis) or Split (with a ratio of e.g., 20:1 for higher concentrations)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: Increase to 250°C at a rate of 10°C/min

      • Final hold: Hold at 250°C for 5 minutes

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: m/z 40-250

Qualitative and Quantitative Analysis

  • Identification: The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum with that of a known standard or a reference spectrum from a spectral library such as the NIST/EPA/NIH Mass Spectral Library. The Kovats retention index for this compound on a non-polar column is approximately 1255.

  • Quantification: For quantitative analysis, an external standard calibration curve should be prepared.

    • Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol) at concentrations spanning the expected sample concentration range.

    • Analyze each standard solution using the same GC-MS method as for the samples.

    • Construct a calibration curve by plotting the peak area of a characteristic ion of this compound against the concentration of the standards.

    • The concentration of this compound in the samples can then be calculated from the calibration curve. For enhanced accuracy, an internal standard can be used.

Data Presentation

Table 1: GC-MS Parameters for this compound Analysis

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program60°C (2 min), then 10°C/min to 250°C (5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Range40-250 amu

Table 2: Mass Spectral Data for this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
43100[C3H7]+
58~50[C3H6O]+• (McLafferty rearrangement)
71~55[C5H11]+ or [C4H7O]+
99~50[C5H7O]+
114~15[M - C4H8]+•
127~5[M - C3H7]+
170~2[M]+• (Molecular Ion)

Note: Relative intensities are approximate and may vary between instruments.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample in Vial Equilibration Heating and Equilibration Sample->Equilibration Extraction Headspace Extraction with SPME Fiber Equilibration->Extraction GC_Inlet GC Inlet (Desorption) Extraction->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column Volatility MS_System Mass Spectrometer (Detection) GC_Column->MS_System Elution Data_Acquisition Data Acquisition System MS_System->Data_Acquisition Qualitative Qualitative Analysis (Library Match) Data_Acquisition->Qualitative Quantitative Quantitative Analysis (Calibration) Data_Acquisition->Quantitative

Caption: Workflow for the GC-MS analysis of this compound.

Mass Spectral Fragmentation of this compound

The electron ionization (EI) mass spectrum of this compound is characterized by several key fragmentation pathways common to aliphatic ketones.

  • Alpha-Cleavage: The most common fragmentation for ketones is cleavage of the C-C bond adjacent to the carbonyl group (alpha-cleavage). For the symmetrical this compound, alpha-cleavage on either side of the carbonyl group results in the loss of a butyl radical (•C4H9) to form an acylium ion at m/z 99, or the loss of a pentyl radical (•C5H11) to form an acylium ion at m/z 85. However, the most abundant fragments are often smaller alkyl ions. The base peak at m/z 43 is attributed to the propyl cation ([C3H7]+), and a significant peak at m/z 71 can be attributed to the pentyl cation ([C5H11]+) or a smaller acylium ion.

  • McLafferty Rearrangement: Ketones with a gamma-hydrogen can undergo a McLafferty rearrangement. In this compound, this involves the transfer of a hydrogen atom from the gamma-carbon to the carbonyl oxygen, followed by the cleavage of the beta-carbon bond. This rearrangement results in the formation of a neutral butene molecule and a charged enol radical cation at m/z 114. A subsequent rearrangement can also lead to a prominent ion at m/z 58.

fragmentation_pathway cluster_alpha Alpha-Cleavage cluster_mclafferty McLafferty Rearrangement M This compound [C11H22O]+• (m/z 170) acylium1 [C6H11O]+ (m/z 99) M->acylium1 - •C5H11 acylium2 [C5H9O]+ (m/z 85) M->acylium2 - •C4H9 mclafferty_ion [C6H12O]+• (m/z 114) M->mclafferty_ion - C4H8 mclafferty_ion2 [C3H6O]+• (m/z 58) mclafferty_ion->mclafferty_ion2 Rearrangement

Caption: Proposed fragmentation pathways of this compound.

References

Application Note: 1H NMR Spectrum Analysis of 6-Undecanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Undecanone (B1294626), a simple aliphatic ketone, serves as a fundamental model compound in organic chemistry and is a potential building block in the synthesis of more complex molecules. Understanding its chemical structure is paramount for its application in various research and development settings. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful analytical technique for elucidating the molecular structure of organic compounds. This application note provides a detailed protocol for the ¹H NMR analysis of this compound, including sample preparation, data acquisition, and spectral interpretation.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. Due to the symmetry of the molecule around the carbonyl group, chemically equivalent protons on either side of the ketone exhibit the same chemical shift.

Table 1: ¹H NMR Spectral Data for this compound

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H1, H11 (CH₃)~0.9Triplet~7.06H
H2, H10 (CH₂)~1.3Multiplet-4H
H3, H9 (CH₂)~1.3Multiplet-4H
H4, H8 (CH₂)~1.55Multiplet-4H
H5, H7 (CH₂)~2.4Triplet~7.54H

Note: The chemical shifts and coupling constants are approximate values and may vary slightly depending on the solvent and the spectrometer's magnetic field strength.

Experimental Protocols

Sample Preparation

A standard protocol for preparing a sample of this compound for ¹H NMR analysis is as follows:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar compounds like this compound.[1]

  • Dissolution: Dissolve the weighed this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, a small cotton plug can be placed in the pipette to act as a filter.[2][3]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added to the sample.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

¹H NMR Data Acquisition

The following is a general procedure for acquiring a ¹H NMR spectrum. Specific parameters may need to be optimized based on the spectrometer being used.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which will improve the resolution of the spectrum.

  • Acquisition Parameters: Set the appropriate acquisition parameters.[4][5] Typical parameters for a routine ¹H NMR spectrum include:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[4]

    • Spectral Width (SW): A range of approximately -2 to 12 ppm is generally sufficient for most organic molecules.

    • Acquisition Time (AQ): Typically 2-4 seconds.[6][7]

    • Relaxation Delay (D1): A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.[6]

    • Number of Scans (NS): Usually 8 to 16 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.[6][7]

    • Receiver Gain: The receiver gain should be optimized to maximize the signal without causing receiver overload.

  • Data Acquisition: Start the acquisition to collect the Free Induction Decay (FID).

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the FID to convert it into the frequency-domain spectrum.

    • Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline Correction: Correct the baseline of the spectrum to be flat.

    • Integration: Integrate the area under each peak to determine the relative number of protons.

    • Referencing: Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

Logical Workflow for ¹H NMR Spectrum Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the ¹H NMR spectrum of this compound.

G Workflow for 1H NMR Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation weigh Weigh this compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup_acq Set Acquisition Parameters lock_shim->setup_acq acquire Acquire FID setup_acq->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Peaks phase_baseline->integrate reference Reference Spectrum integrate->reference chem_shift Analyze Chemical Shifts reference->chem_shift multiplicity Analyze Multiplicity (Splitting Patterns) chem_shift->multiplicity integration Analyze Integration Values multiplicity->integration assign Assign Signals to Protons integration->assign

Caption: Workflow for the ¹H NMR analysis of this compound.

Conclusion

This application note provides a comprehensive guide for the ¹H NMR analysis of this compound. The provided data table summarizes the key spectral features, and the detailed protocols for sample preparation and data acquisition offer a practical framework for researchers. The workflow diagram visually outlines the logical steps involved in the analysis. By following these guidelines, researchers, scientists, and drug development professionals can confidently utilize ¹H NMR spectroscopy for the structural characterization of this compound and related compounds.

References

Application Notes and Protocols for 6-Undecanone as an Analytical Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Undecanone (B1294626) (CAS 927-49-1), also known as dipentyl ketone, is a C11 ketone with properties that make it a suitable analytical standard for gas chromatography (GC) applications.[1][2] Its volatility, thermal stability, and chemical characteristics allow for its use as both an external and, more commonly, an internal standard in the quantification of a variety of volatile and semi-volatile organic compounds. This document provides detailed application notes and protocols for the effective use of this compound as a GC standard, particularly in the analysis of essential oils, flavor and fragrance compounds, and in environmental monitoring.[3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for method development and its successful application as a GC standard.

PropertyValueReference
Molecular Formula C₁₁H₂₂O[1][3]
Molecular Weight 170.29 g/mol [1][3]
Boiling Point 228 °C[1]
Melting Point 14.6 °C
Density 0.831 g/mL at 25 °C
Solubility Soluble in organic solvents.[1]
Purity (as analytical standard) ≥98.5% (GC)[2]

Application as an Internal Standard

The primary application of this compound in GC is as an internal standard (IS). An internal standard is a compound of known concentration that is added to samples, standards, and blanks to correct for variations in injection volume, sample preparation, and instrument response. The ideal internal standard should be chemically similar to the analytes of interest but not naturally present in the samples. This compound's mid-range volatility and ketone functionality make it a suitable IS for the analysis of various compounds, including terpenes, terpenoids, and other flavor and fragrance components.

Experimental Protocol: Quantification of Terpenes in Essential Oils using this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of common terpenes in essential oil samples using GC-Mass Spectrometry (GC-MS) with this compound as an internal standard.

Materials and Reagents
  • This compound Analytical Standard: ≥98.5% purity.

  • Terpene Standards Mix: Containing α-pinene, β-pinene, myrcene, limonene, linalool, and β-caryophyllene (or other terpenes of interest), each at a known concentration.

  • Essential Oil Sample

  • Solvent: Hexane or Ethyl Acetate (GC grade).

  • Volumetric flasks, pipettes, and autosampler vials.

Preparation of Standard Solutions
  • Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve a known amount of this compound in the chosen solvent to prepare a stock solution of 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking the terpene standards mix with the IS stock solution. For example, create a five-point calibration curve with terpene concentrations ranging from 1 to 100 µg/mL, with each standard containing a constant this compound concentration of 50 µg/mL.

Sample Preparation
  • Accurately weigh approximately 10 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add 5 mL of the IS stock solution (1000 µg/mL).

  • Bring the flask to volume with the solvent and mix thoroughly.

  • Transfer an aliquot to an autosampler vial for GC-MS analysis.

GC-MS Instrumental Conditions
ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial 60 °C for 2 min, ramp at 3 °C/min to 240 °C, hold for 5 min
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Energy 70 eV
Mass Scan Range 40-400 amu
Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantification
Data Analysis and Quantification
  • Peak Identification: Identify the peaks of the terpenes and this compound in the chromatograms based on their retention times and mass spectra by comparing them to the standards and the NIST library.

  • Calibration Curve: For each terpene, plot the ratio of its peak area to the peak area of this compound against the concentration of the terpene. Perform a linear regression to obtain the calibration curve.

  • Quantification: Calculate the concentration of each terpene in the essential oil sample using the response factor from the calibration curve.

Method Validation Summary

The following table summarizes typical method validation parameters for the quantification of terpenes using this compound as an internal standard. This data is representative and should be verified for each specific application.

ParameterTypical Performance
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Experimental Workflow Diagram

GC_Internal_Standard_Workflow prep Sample and Standard Preparation add_is Addition of this compound Internal Standard prep->add_is gc_injection GC Injection add_is->gc_injection gc_separation Chromatographic Separation (HP-5ms column) gc_injection->gc_separation ms_detection Mass Spectrometric Detection (EI, Scan/SIM) gc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_processing Data Processing data_acquisition->data_processing quantification Quantification using Internal Standard Calibration data_processing->quantification report Final Report quantification->report

Caption: Workflow for GC analysis with an internal standard.

Logical Relationship for Quantification

Quantification_Logic analyte_peak Analyte Peak Area response_ratio Peak Area Ratio (Analyte Area / IS Area) analyte_peak->response_ratio is_peak Internal Standard (this compound) Peak Area is_peak->response_ratio calibration_curve Calibration Curve (Ratio vs. Concentration) response_ratio->calibration_curve analyte_concentration Analyte Concentration in Sample calibration_curve->analyte_concentration

Caption: Logic for internal standard quantification.

Conclusion

This compound serves as a reliable and effective internal standard for the GC-based quantification of a wide range of volatile and semi-volatile compounds. Its chemical properties and commercial availability as a high-purity analytical standard make it a valuable tool for researchers, scientists, and drug development professionals seeking accurate and precise analytical results. The provided protocols and data serve as a starting point for method development and validation in various analytical applications.

References

Application Notes and Protocols for 6-Undecanone in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Undecanone (B1294626), also known as amyl ketone or dipentyl ketone, is a saturated aliphatic ketone with a characteristic fruity aroma.[1] While not as commonly occurring in nature as its isomer 2-undecanone, it has been identified as a volatile component in coriander and the flowers of Osmanthus fragrans.[1][2] Its pleasant olfactory profile has led to its use as a flavoring agent in the food industry and as a potential component in fragrance formulations. This document provides detailed application notes, experimental protocols, and quantitative data for the utilization of this compound in flavor and fragrance research and development.

Organoleptic Profile

This compound is characterized by a distinct fruity odor.[1] Its flavor and fragrance profile can be further described as having waxy and creamy nuances, which can be advantageous in building complex flavor and aroma profiles. The perception of its aroma is concentration-dependent, and its full character is often revealed at appropriate dilutions.

Applications in the Flavor Industry

This compound is recognized as a flavoring agent and has been granted Generally Recognized as Safe (GRAS) status by the Flavor and Extract Manufacturers Association (FEMA), under the number 4022.[2][3] Its fruity notes make it suitable for a variety of food applications.

Food Product Applications and Recommended Usage Levels

The application of this compound is particularly noted in baked goods, where it can contribute to a richer, more complex flavor profile. While specific data for a wide range of food categories is limited, the following table summarizes the known quantitative usage levels.

Food CategoryAverage Usage Level (ppm)Maximum Usage Level (ppm)Flavor Contribution
Baked Goods8.015.0Enhances fruity and creamy notes.
Other Potential Applications (Exploratory)0.5 - 5.010.0Fruity notes in dairy, confectionery, and beverages.

Note: The "Other Potential Applications" are suggested based on the organoleptic profile of this compound and the typical applications of aliphatic ketones. These levels are for guidance and should be optimized based on sensory evaluation in the specific food matrix.

Applications in the Fragrance Industry

While less documented than its use in flavors, the fruity and waxy characteristics of this compound suggest its potential for use in various fragrance applications.[4] Aliphatic ketones are known to contribute fresh and vibrant qualities to fragrance compositions.[5]

Fragrance Formulation Applications

This compound can be utilized to:

  • Enhance Fruity Accords: To provide a natural, ripe fruitiness to apple, pear, and other orchard fruit compositions.

  • Introduce Creamy Nuances: In gourmand and floral fragrances to add a smooth, creamy background note.

  • Add a Waxy Facet: To create interesting textural effects in floral and green fragrances.

Recommended starting usage levels in fragrance concentrates are typically low, ranging from 0.01% to 0.5%, and should be adjusted based on the desired intensity and interaction with other fragrance materials.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueReference(s)
Chemical Formula C₁₁H₂₂O[3][6]
Molecular Weight 170.29 g/mol [6]
CAS Number 927-49-1[3]
FEMA Number 4022[2][3]
Aroma Threshold 85 to 410 ppb (parts per billion)[1]
Boiling Point 228 °C[7]
Melting Point 14.6 °C[7]
Solubility Insoluble in water; soluble in ethanol (B145695) and other organic solvents.[6]

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound in a Food Matrix (Triangle Test)

Objective: To determine if a perceptible difference exists between a control food product and a product containing this compound.

Materials:

  • Control food product (e.g., plain biscuit, vanilla ice cream).

  • Test food product formulated with a specific concentration of this compound.

  • Identical, opaque sample cups labeled with random three-digit codes.

  • Water and unsalted crackers for palate cleansing.

  • Sensory evaluation booths with controlled lighting and ventilation.

  • A panel of at least 20-30 trained or consumer panelists.

Procedure:

  • Sample Preparation:

    • Prepare the control and test products. Ensure the only variable is the presence of this compound.

    • Portion equal amounts of each product into the coded sample cups.

  • Test Setup:

    • Each panelist receives three samples: two are identical (either both control or both test), and one is different.

    • The order of presentation of the three samples should be randomized for each panelist.

  • Evaluation:

    • Instruct panelists to taste each sample from left to right.

    • Panelists are required to identify the "odd" or "different" sample.

    • Palate cleansers (water and crackers) should be used between sets of samples.

  • Data Analysis:

    • Record the number of correct identifications.

    • Use a statistical table for triangle tests (based on the number of panelists and the number of correct judgments) to determine if the difference is statistically significant (typically at p < 0.05).

Protocol 2: Descriptive Analysis of this compound's Flavor Profile

Objective: To characterize the sensory attributes of this compound at different concentrations in a neutral medium.

Materials:

  • Solutions of this compound in a neutral medium (e.g., deodorized vegetable oil or 5% sucrose (B13894) solution) at various concentrations (e.g., 1 ppm, 5 ppm, 10 ppm).

  • A control sample of the neutral medium.

  • A panel of 8-12 highly trained sensory panelists.

  • A list of sensory descriptors (e.g., fruity, waxy, creamy, green, chemical). This list can be developed in a preliminary session with the panelists.

  • A line scale (e.g., 15 cm) for each descriptor, anchored with "low intensity" and "high intensity".

  • Sensory evaluation software or data collection forms.

Procedure:

  • Panelist Training:

    • Familiarize the panel with the sensory descriptors and the use of the line scale, using reference standards for each attribute where possible.

  • Evaluation Session:

    • Present the samples to the panelists in a randomized order.

    • Instruct panelists to evaluate each sample and rate the intensity of each descriptor on the provided line scale.

    • Ensure panelists cleanse their palates between samples.

  • Data Analysis:

    • Measure the ratings for each descriptor from the line scales.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences in the intensity of attributes across the different concentrations.

    • Generate a sensory profile (e.g., a spider web plot) to visualize the flavor profile of this compound at each concentration.

Visualizations

G cluster_0 This compound Properties cluster_1 Application Development cluster_2 Product Formulation cluster_3 Sensory Evaluation A Organoleptic Profile (Fruity, Waxy, Creamy) C Flavor Applications A->C Guides Flavor Use D Fragrance Applications A->D Guides Fragrance Use B Physicochemical Properties (Volatility, Solubility) B->C B->D E Food Products (e.g., Baked Goods) C->E F Fragrance Products (e.g., Perfumes, Soaps) D->F G Triangle Test E->G Quality Control H Descriptive Analysis E->H Profile Characterization F->H

Caption: Application workflow for this compound in flavor and fragrance.

G cluster_0 Experimental Design cluster_1 Sensory Evaluation cluster_2 Data Analysis & Interpretation A Define Objective (e.g., Difference or Profile) B Select Panelists (Trained or Consumer) A->B C Prepare Samples (Control vs. Test) B->C D Conduct Test (e.g., Triangle, Descriptive) C->D E Collect Data D->E F Statistical Analysis (e.g., ANOVA) E->F G Interpret Results F->G H Draw Conclusions G->H

Caption: General workflow for sensory evaluation protocols.

References

Synthesis of 6-Undecanone Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 6-undecanone (B1294626). This information is intended to serve as a comprehensive resource for facilitating the exploration of novel compounds with potential applications in pharmaceuticals and other fields.

Introduction

This compound, a symmetrical aliphatic ketone, serves as a versatile starting material for the synthesis of a diverse range of chemical entities. Its carbonyl group and adjacent methylene (B1212753) groups offer reactive sites for various organic transformations, enabling the construction of more complex molecules. This document outlines key synthetic pathways for the derivatization of this compound, including reduction, reductive amination, Wittig reaction, and aldol (B89426) condensation. Detailed protocols, quantitative data, and visualizations are provided to guide researchers in their synthetic endeavors.

Key Synthetic Transformations and Protocols

This section details the experimental procedures for the synthesis of several key derivatives from this compound. The protocols are presented with clarity and precision to ensure reproducibility.

Reduction of this compound to 6-Undecanol (B1345097)

The reduction of the carbonyl group in this compound yields the corresponding secondary alcohol, 6-undecanol. This transformation is a fundamental step that opens avenues for further derivatization of the hydroxyl group.

Experimental Protocol:

A solution of this compound (15 g, 1 equivalent) is prepared in a mixture of methanol (B129727) (25 mL) and tetrahydrofuran (B95107) (150 mL). The solution is cooled to 0°C in an ice bath. Sodium borohydride (B1222165) (4.9 g, 1.5 equivalents) is then added portion-wise to the stirred solution. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% ethyl acetate (B1210297) in hexane. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (100 mL). The organic solvents are removed under reduced pressure. The resulting crude product is partitioned between ethyl acetate (150 mL) and water (150 mL). The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate (100 mL each). The combined organic layers are then concentrated under reduced pressure to yield the final product.[1]

Quantitative Data:

Product NameStarting MaterialReagentSolventYieldReference
6-UndecanolThis compoundSodium BorohydrideMethanol/THF93%[1]

Characterization Data:

The successful synthesis of 6-undecanol can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The appearance of a characteristic broad peak for the hydroxyl group in the IR spectrum and the disappearance of the ketone carbonyl peak are key indicators of the reaction's success.

Reductive Amination of this compound to N,N-dimethyl-6-undecylamine

Reductive amination is a powerful method for the formation of amines from carbonyl compounds. In this protocol, this compound is converted to N,N-dimethyl-6-undecylamine using dimethylamine (B145610) in the presence of a catalyst.

Experimental Protocol:

In a suitable reactor, 46.2 grams of this compound, 46.0 grams of a nickel catalyst, and 150 grams of methanol saturated with dimethylamine are combined. The reaction is carried out under pressure. The maximum reactor pressure reached is 660 psig. The reaction mixture is heated and maintained for a period of time. After the reaction is complete, the mixture is cooled and processed to isolate the crude product. Further purification can be performed to obtain the final product.

Quantitative Data:

Product NameStarting MaterialAmineCatalystSolventProduct CompositionReference
N,N-dimethyl-6-undecylamineThis compoundDimethylamineNickelMethanol82.4 wt. %
N,N-dimethyl-6-undecylamineThis compoundDimethylaminePlatinumMethanol67.7 wt. %

Note: The use of a nickel catalyst resulted in a significantly higher yield of the tertiary amine compared to a platinum catalyst.

Wittig Reaction of this compound for Alkene Synthesis

Generalized Experimental Protocol (Adaptable for this compound):

  • Step 1: Preparation of the Wittig Reagent (Phosphonium Ylide): A phosphonium (B103445) salt, such as methyltriphenylphosphonium (B96628) bromide, is suspended in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere. A strong base, such as n-butyllithium, is then added dropwise at a low temperature (e.g., 0°C or -78°C) to generate the ylide.

  • Step 2: Reaction with this compound: A solution of this compound in the same anhydrous solvent is added to the ylide solution. The reaction mixture is typically stirred for several hours at room temperature or with gentle heating.

  • Step 3: Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified, often by column chromatography, to remove the triphenylphosphine (B44618) oxide byproduct and any unreacted starting materials.

Expected Product: 6-Methyleneundecane (from reaction with methylenetriphenylphosphorane).

Quantitative Data:

Specific yield and spectroscopic data for the Wittig reaction of this compound are not available in the provided search results and would need to be determined experimentally.

Aldol Condensation of this compound for Carbon-Carbon Bond Formation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound. For this compound, this reaction can be used to synthesize α,β-unsaturated ketones. A general protocol for a crossed aldol condensation can be adapted.

Generalized Experimental Protocol (Adaptable for this compound):

In a suitable flask, this compound (1 equivalent) and an aldehyde (e.g., benzaldehyde, 1 equivalent) are dissolved in ethanol. An aqueous solution of a strong base, such as sodium hydroxide, is added to the mixture. The reaction is typically stirred at room temperature for a specified period. The formation of a precipitate indicates product formation. The solid product is then collected by vacuum filtration, washed with cold water and ethanol, and can be further purified by recrystallization.[2][3]

Expected Product: An α,β-unsaturated ketone resulting from the condensation of this compound and the chosen aldehyde.

Quantitative Data:

Specific yield and spectroscopic data for the aldol condensation of this compound are not available in the provided search results and would need to be determined experimentally.

Visualizing Synthetic Pathways and Workflows

To aid in the understanding of the synthetic processes, the following diagrams illustrate the key reaction pathways and experimental workflows.

Synthesis_of_6_Undecanol This compound This compound Reaction Reaction This compound->Reaction Sodium Borohydride Sodium Borohydride Sodium Borohydride->Reaction Methanol/THF Methanol/THF Methanol/THF->Reaction Quenching (NH4Cl) Quenching (NH4Cl) Reaction->Quenching (NH4Cl) 2 hours, RT Work-up Work-up Quenching (NH4Cl)->Work-up 6-Undecanol 6-Undecanol Work-up->6-Undecanol Yield: 93%

Caption: Workflow for the reduction of this compound to 6-undecanol.

Reductive_Amination_of_6_Undecanone This compound This compound Reaction Reaction This compound->Reaction Dimethylamine Dimethylamine Dimethylamine->Reaction Catalyst (Ni or Pt) Catalyst (Ni or Pt) Catalyst (Ni or Pt)->Reaction Methanol Methanol Methanol->Reaction Work-up Work-up Reaction->Work-up Pressure N,N-dimethyl-6-undecylamine N,N-dimethyl-6-undecylamine Work-up->N,N-dimethyl-6-undecylamine Yield varies with catalyst

Caption: Synthetic pathway for the reductive amination of this compound.

Biological Activities of this compound Derivatives

While specific biological activity data for the derivatives synthesized directly from this compound is limited in the available literature, undecanone derivatives, in general, have been investigated for a range of biological effects. For instance, various undecanone derivatives have shown potential as antimicrobial and anticancer agents. Further research is warranted to explore the specific biological profiles of the derivatives outlined in this document. The synthesis of these novel compounds provides a basis for such pharmacological investigations.

Conclusion

This compound is a valuable and accessible starting material for the synthesis of a variety of derivatives through well-established organic reactions. The protocols and data presented in this document offer a foundation for researchers to explore the chemical space around the this compound scaffold. The synthesis and subsequent biological evaluation of these novel derivatives could lead to the discovery of new therapeutic agents and compounds with other valuable applications. Further experimental work is encouraged to determine the optimal reaction conditions and to fully characterize the synthesized compounds and their biological activities.

References

6-Undecanone as an Internal Standard in Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 6-undecanone (B1294626) as an internal standard in chromatographic analyses, particularly Gas Chromatography-Mass Spectrometry (GC-MS). These guidelines are designed to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible quantification of volatile and semi-volatile organic compounds in various matrices.

Introduction

Accurate quantification of analytes is critical in research and drug development. The use of an internal standard (IS) is a widely accepted technique to improve the precision and accuracy of chromatographic methods by correcting for variations in sample preparation and instrument response. This compound, a ketone with a molecular weight of 170.29 g/mol , possesses ideal characteristics for an internal standard in the analysis of a range of volatile organic compounds (VOCs), including terpenes, essential oils, and flavor and fragrance compounds. Its moderate volatility, thermal stability, and distinct mass spectrum make it a reliable choice for GC-MS applications.

An internal standard should be a compound that is chemically similar to the analytes of interest but not naturally present in the samples being analyzed.[1] This ensures that it behaves similarly during sample extraction, derivatization, and injection, thus effectively compensating for any losses or variations.[1]

Principle of the Internal Standard Method

The internal standard method involves adding a known amount of a specific compound (the internal standard) to all samples, calibration standards, and quality control samples. The quantification of the target analyte is then based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is plotted against the concentration of the analyte in the calibration standards to generate a calibration curve. This approach minimizes errors arising from injection volume variations and sample matrix effects.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of an analytical standard is essential for successful method development.

PropertyValue
Molecular Formula C₁₁H₂₂O
Molecular Weight 170.29 g/mol
CAS Number 927-49-1
Boiling Point 228 °C
Melting Point 14.6 °C
Density 0.831 g/mL at 25 °C
Solubility Soluble in organic solvents such as methanol, ethanol, hexane (B92381), and dichloromethane. Sparingly soluble in water.

Application: Quantification of Terpenes in a Complex Matrix

This section outlines a detailed protocol for the quantification of common terpenes in a complex matrix, such as a botanical extract, using this compound as an internal standard with GC-MS.

Materials and Reagents
  • Solvents: Hexane (or Ethyl Acetate), Methanol (GC grade or higher)

  • Standards: Analytical grade standards of target terpenes (e.g., α-pinene, β-pinene, limonene, linalool, caryophyllene)

  • Internal Standard: this compound (≥98.5% purity)

  • Sample Matrix: Botanical extract or essential oil

Experimental Workflow

The overall workflow for the GC-MS analysis using an internal standard is depicted below.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification A Prepare Stock Solutions (Analytes & IS) B Prepare Calibration Standards (with constant IS concentration) A->B D Inject into GC-MS B->D C Prepare Sample (add known amount of IS) C->D E Separation & Detection D->E F Peak Integration (Analyte & IS) E->F G Calculate Peak Area Ratios F->G H Construct Calibration Curve G->H I Quantify Analyte in Sample H->I

Figure 1: Experimental workflow for quantitative analysis using an internal standard.
Detailed Experimental Protocol

1. Preparation of Stock Solutions:

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound and dissolve it in a 100 mL volumetric flask with hexane.

  • Analyte Stock Solution (1000 µg/mL): Prepare a mixed stock solution containing all target terpenes. Accurately weigh approximately 100 mg of each terpene standard and dissolve them in a 100 mL volumetric flask with hexane.

2. Preparation of Calibration Standards:

  • Prepare a series of calibration standards by performing serial dilutions of the analyte stock solution. A typical concentration range for terpene analysis is 1-100 µg/mL.[2]

  • To each calibration standard, add a constant concentration of the internal standard. For example, add 1 mL of a 1000 µg/mL IS stock solution to each 10 mL volumetric flask before making it up to the mark with hexane, resulting in a final IS concentration of 100 µg/mL.[3]

3. Sample Preparation:

  • Accurately weigh a known amount of the sample matrix (e.g., 100 mg of botanical extract).

  • Dissolve the sample in a suitable volume of hexane (e.g., 10 mL).

  • Add the same amount of internal standard as in the calibration standards (e.g., 1 mL of 1000 µg/mL this compound stock solution).

  • Vortex the sample for 1 minute to ensure thorough mixing.

  • If necessary, filter the sample through a 0.45 µm syringe filter before transferring it to a GC vial.

4. GC-MS Instrumental Conditions (Adapted from similar methods):

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 60 °C, hold for 2 min, ramp at 5 °C/min to 240 °C, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400
Data Analysis and Quantification
  • Peak Identification: Identify the peaks of the target terpenes and this compound in the chromatograms based on their retention times and mass spectra compared to the standards.

  • Peak Integration: Integrate the peak areas of the identified analytes and the internal standard.

  • Calibration Curve Construction: For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Plot this ratio against the concentration of the analyte. Perform a linear regression to obtain the calibration curve and the coefficient of determination (R²).

  • Sample Quantification: Calculate the peak area ratio for the analyte in the sample. Use the equation of the calibration curve to determine the concentration of the analyte in the sample.

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated GC-MS method for the analysis of volatile compounds using an internal standard. These values are indicative of the performance that can be expected when using this compound as an internal standard under optimized conditions.

Validation ParameterTypical Performance CharacteristicReference
Linearity (R²) ≥ 0.99[2][3]
Linearity Range 1 - 100 µg/mL[2]
Limit of Detection (LOD) 0.25 - 0.3 µg/mL[2][3]
Limit of Quantification (LOQ) 0.75 - 1.0 µg/mL[2][3]
Accuracy (% Recovery) 85 - 115%[3][4]
Precision (RSD%) < 10%[2]

Signaling Pathway and Logical Relationship Diagrams

The logical relationship for the calculation of the analyte concentration using the internal standard method is illustrated below.

Calculation_Logic cluster_inputs Measured Inputs cluster_calibration From Calibration Curve cluster_calculations Calculations cluster_output Final Output Area_Analyte Peak Area of Analyte Ratio_Calc Calculate Peak Area Ratio (Area_Analyte / Area_IS) Area_Analyte->Ratio_Calc Area_IS Peak Area of Internal Standard Area_IS->Ratio_Calc Conc_IS Concentration of Internal Standard Conc_Calc Calculate Analyte Concentration ((Ratio - b) / m) * Conc_IS Conc_IS->Conc_Calc Slope Slope (m) Slope->Conc_Calc Intercept Intercept (b) Intercept->Conc_Calc Ratio_Calc->Conc_Calc Final_Conc Analyte Concentration Conc_Calc->Final_Conc

Figure 2: Logical diagram for analyte quantification using an internal standard.

Conclusion

This compound is a suitable internal standard for the quantitative analysis of volatile and semi-volatile organic compounds by GC-MS. Its chemical properties allow for reliable correction of variations in sample preparation and instrument response. The detailed protocol and performance characteristics provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to develop and validate robust and accurate chromatographic methods. The successful implementation of this internal standard method will contribute to the generation of high-quality, reproducible data in a variety of analytical applications.

References

Application Notes and Protocols for the Extraction of 6-Undecanone from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Undecanone (B1294626), also known as undecan-6-one or di-n-amyl ketone, is a naturally occurring aliphatic ketone. It has been identified in various plants, contributing to their characteristic aromas. Notably, it is a significant constituent of the essential oil of Ruta graveolens (common rue). This document provides detailed protocols for the extraction of this compound from natural sources, with a primary focus on Ruta graveolens, for which substantial data is available. The methodologies described herein are intended to guide researchers in the isolation and quantification of this compound for further study and potential applications in drug development and other scientific fields.

Data Presentation

The yield of essential oil and the concentration of this compound can vary depending on the plant material's geographic origin, harvesting time, and the specific extraction parameters employed. The following table summarizes quantitative data from various studies on the extraction of essential oil from Ruta graveolens and the corresponding percentage of 2-undecanone (B123061) (a synonym for this compound).

Plant MaterialExtraction MethodEssential Oil Yield (% v/w)This compound (% of Essential Oil)Reference
Aerial parts of Ruta graveolens (Romania)Steam Distillation0.2976.19 (as 2-Undecanone)[1]
Ruta graveolensNot specifiedNot specified39.97 (as undecanone)[2][3]
Aerial parts of Ruta graveolens (India)HydrodistillationNot specified43.66 (as undecanone-2)[4][5]
Fruits of Ruta graveolensHydrodistillation0.39~35 (in control fraction, as 2-undecanone)[6]
Aerial parts of Ruta graveolensHydrodistillation0.74 (dry weight basis)46.8 (as undecan-2-one)[7]

Experimental Protocols

Protocol 1: Steam Distillation for Extraction of this compound from Ruta graveolens

This protocol is a common and effective method for isolating volatile compounds like this compound from plant material.

1. Materials and Equipment:

  • Fresh or air-dried aerial parts (leaves, stems, flowers) of Ruta graveolens
  • Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel/separatory funnel)
  • Heating mantle
  • Distilled water
  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)
  • Glassware (beakers, Erlenmeyer flasks)
  • Analytical balance
  • Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis

2. Procedure:

  • Preparation of Plant Material:
  • Weigh a known amount of the fresh or air-dried aerial parts of Ruta graveolens.
  • Coarsely chop or grind the plant material to increase the surface area for efficient extraction.
  • Apparatus Setup:
  • Place the prepared plant material into the biomass flask of the steam distillation apparatus. Do not fill the flask more than halfway.[6]
  • Fill the boiling flask with distilled water to about two-thirds of its capacity.[8]
  • Assemble the steam distillation apparatus, ensuring all glass joints are properly sealed.
  • Connect the condenser to a cold water source.
  • Distillation:
  • Heat the boiling flask using a heating mantle to generate steam.
  • The steam will pass through the biomass flask, causing the volatile essential oils in the plant material to vaporize.
  • The mixture of steam and essential oil vapor will then travel to the condenser.
  • In the condenser, the vapor will cool and condense back into a liquid.
  • Collect the distillate, which will consist of an aqueous layer (hydrosol) and an immiscible essential oil layer, in a collection vessel or separatory funnel.
  • Continue the distillation for a predetermined time (e.g., 3 hours) or until no more oil is observed in the distillate.
  • Isolation of Essential Oil:
  • Transfer the collected distillate to a separatory funnel.
  • Allow the layers to separate completely. The essential oil is typically less dense than water and will form the upper layer.
  • Carefully drain the lower aqueous layer.
  • Collect the essential oil layer in a clean, dry vial.
  • Drying and Storage:
  • To remove any residual water, add a small amount of anhydrous sodium sulfate to the collected essential oil.
  • Swirl the vial gently and let it stand for about 20 minutes.[4]
  • Decant or filter the dried essential oil into a clean, tared amber glass vial.
  • Weigh the vial to determine the yield of the essential oil.
  • Store the essential oil at 4°C in the dark to prevent degradation.
  • Quantification of this compound:
  • Prepare a diluted sample of the essential oil in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
  • Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the chemical constituents.
  • This compound can be identified by comparing its mass spectrum and retention time with that of a known standard.
  • The percentage of this compound in the essential oil can be determined by integrating the peak area of this compound relative to the total peak area of all identified compounds.

Protocol 2: Solvent Extraction of Ruta graveolens

This protocol can be used to extract a broader range of compounds, including this compound, although it may be less selective for volatile components compared to steam distillation.

1. Materials and Equipment:

  • Dried and powdered aerial parts of Ruta graveolens
  • Methanol (B129727) or Dichloromethane (analytical grade)
  • Erlenmeyer flask or a suitable extraction vessel
  • Shaker or magnetic stirrer
  • Filtration apparatus (e.g., Buchner funnel, filter paper)
  • Rotary evaporator
  • Glassware
  • Analytical balance
  • GC-MS system

2. Procedure:

  • Preparation and Extraction:
  • Weigh a known amount of dried and powdered plant material (e.g., 100 g).
  • Place the powdered material in a large Erlenmeyer flask.
  • Add the solvent (e.g., 1000 ml of methanol for a 1:10 w/v ratio).[9]
  • Seal the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture.
  • Macerate at room temperature for a specified period (e.g., 72 hours) with constant shaking.[9]
  • Filtration and Concentration:
  • After the maceration period, filter the mixture to separate the extract from the solid plant residue.
  • Wash the residue with a small amount of fresh solvent to ensure maximum recovery of the extract.
  • Combine the filtrates.
  • Concentrate the extract under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 45°C) to remove the solvent.[9]
  • Further Processing and Analysis:
  • The resulting crude extract can be stored at -20°C.[9]
  • For the analysis of this compound, the crude extract may require further purification steps such as liquid-liquid partitioning or column chromatography to isolate the ketone fraction.
  • The purified fraction can then be analyzed by GC-MS for the identification and quantification of this compound as described in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_isolation Isolation & Purification cluster_analysis Analysis plant_material Ruta graveolens (Aerial Parts) weighing Weighing plant_material->weighing grinding Grinding/Chopping weighing->grinding steam_dist Steam Distillation grinding->steam_dist Protocol 1 solvent_ext Solvent Maceration (e.g., Methanol) grinding->solvent_ext Protocol 2 separation Separation of Essential Oil steam_dist->separation filtration Filtration solvent_ext->filtration drying Drying with Na₂SO₄ separation->drying gcms GC-MS Analysis drying->gcms concentration Rotary Evaporation filtration->concentration concentration->gcms May require further purification quantification Quantification of This compound gcms->quantification

Caption: Workflow for the extraction and analysis of this compound.

Caption: Steam distillation process for essential oil extraction.

References

Application Notes and Protocols for the Use of 6-Undecanone in Insect Repellent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Undecanone, a naturally occurring ketone found in various plants, has demonstrated significant potential as an effective insect repellent.[1] It is known to be active against a range of arthropods, including mosquitoes and ticks.[1] These application notes provide a comprehensive overview of the use of this compound in insect repellent research, including quantitative efficacy data, detailed experimental protocols for testing, and an examination of its proposed mechanism of action on the insect olfactory system.

Data Presentation: Efficacy of this compound

The repellent efficacy of this compound has been evaluated in numerous laboratory and field studies. The following tables summarize key quantitative data, comparing its performance against common insect vectors and the benchmark repellent, DEET.

Table 1: Efficacy of this compound and its Formulations Against Mosquitoes

FormulationActive Ingredient ConcentrationMosquito SpeciesTest MethodEfficacyReference
BioUD®7.75% this compoundAedes aegypti & Aedes albopictusArm-in-CageNo significant difference in mean repellency over 6 hours compared to 7% DEET. Lower mean repellency compared to 15% DEET for Ae. aegypti.[2]
BioUD®7.75% this compoundMixed species (field)Field StudySame repellency as 25% DEET and more efficacious than 30% DEET.[2]
BioUD®8% this compoundMixed species (field)Field Study99% repellency at 4.5 hours post-application. As effective as 15% DEET at 6 hours.[3]
Ethanol Solution5% and 20% this compoundCulex quinquefasciatus & Aedes albopictusCage TestStrong repellent effect observed.[4]

Table 2: Efficacy of this compound and its Formulations Against Ticks

FormulationActive Ingredient ConcentrationTick SpeciesTest MethodEfficacyReference
BioUD®7.75% this compoundAmblyomma americanum, Dermacentor variabilis, Ixodes scapularisTwo-Choice Filter Paper AssayGreater repellency against A. americanum and I. scapularis than 98.11% DEET. No difference against D. variabilis.[5][6]
BioUD®7.75% this compoundDermacentor variabilisHuman Skin ApplicationRepelled ticks for at least 2.5 hours.[2]
BioUD®7.75% this compoundDermacentor variabilisCloth ApplicationNo difference in mean repellency compared to 7% DEET through 8 days.[2]
Ethanol Solution8% this compoundAmblyomma americanum & Dermacentor variabilisFilter Paper Assay74% repellency to A. americanum and 75% to D. variabilis at 2 hours.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of repellent efficacy. The following are protocols for key experiments cited in the evaluation of this compound.

Arm-in-Cage Assay for Mosquito Repellency

This laboratory method is a standard for evaluating the complete protection time of topical repellents.[1][8][9]

Materials:

  • Test cage (e.g., 40x40x40 cm)

  • 200 host-seeking female mosquitoes (e.g., Aedes aegypti)

  • This compound test formulation

  • Control substance (e.g., ethanol)

  • Human volunteers

  • Protective gloves

  • Timer

Procedure:

  • Volunteer Preparation: Volunteers should avoid fragrances for 24 hours prior to the test. Forearms are washed with unscented soap and water.

  • Repellent Application: A precise amount of the this compound formulation (e.g., 1 ml) is applied evenly to a defined area of one forearm of a volunteer. The other arm is treated with the control substance.

  • Acclimatization: Allow the applied formulation to dry for a specified period (e.g., 30 minutes) before the first exposure.

  • Exposure: The volunteer inserts the treated forearm into the mosquito cage for a set duration (e.g., 3 minutes). The hand is protected by a glove.

  • Data Recording: The number of mosquito landings and probing attempts are recorded during the exposure period.

  • Endpoint Determination: The test is repeated at regular intervals (e.g., every 30 minutes) until the first confirmed bite, which is often defined as one bite followed by a second within a specified timeframe. The time from application to the first confirmed bite is the Complete Protection Time (CPT).

  • Control: The control-treated arm is periodically exposed to the mosquitoes to ensure their biting avidity.

Two-Choice Bioassay for Tick Repellency

This assay assesses the spatial repellency of a substance against ticks.

Materials:

  • Petri dish or similar arena

  • Filter paper

  • This compound test formulation

  • Solvent control (e.g., ethanol)

  • Host-seeking ticks (e.g., Ixodes scapularis)

  • Forceps

Procedure:

  • Preparation of Test Surface: A circular piece of filter paper is cut in half. One half is treated with the this compound formulation, and the other half is treated with the solvent control.

  • Drying: The solvent is allowed to evaporate completely from both halves in a fume hood.

  • Assay Setup: The two halves of the filter paper are placed back together in the petri dish.

  • Tick Introduction: A predetermined number of ticks are placed in the center of the filter paper.

  • Observation: The number of ticks on each half of the filter paper is counted at specified time intervals.

  • Data Analysis: The percentage of ticks on the treated versus the untreated surface is calculated to determine the percent repellency.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_olfactory_pathway Proposed Olfactory Signaling Pathway for this compound Odorant This compound OR_complex Odorant Receptor Complex (ORx-Orco) Odorant->OR_complex Binds to ORx subunit Ion_Channel Ion Channel Opening OR_complex->Ion_Channel Conformational Change Depolarization Neuron Depolarization Ion_Channel->Depolarization Cation Influx Signal_Transmission Signal to Brain Depolarization->Signal_Transmission Behavior Repellent Behavior Signal_Transmission->Behavior

Caption: Proposed ionotropic signaling pathway for this compound in insects.

G cluster_workflow General Experimental Workflow for Repellent Efficacy Testing Formulation Repellent Formulation (this compound) Application Application to Substrate (Skin, Cloth, Filter Paper) Formulation->Application Exposure Exposure to Insects (Mosquitoes, Ticks) Application->Exposure Observation Observation of Behavior (Landings, Probes, Location) Exposure->Observation Data_Analysis Data Analysis (% Repellency, CPT) Observation->Data_Analysis Conclusion Efficacy Determination Data_Analysis->Conclusion

Caption: A generalized workflow for testing the efficacy of insect repellents.

G cluster_logical_relationships Logical Relationships in Repellent Testing Repellent_Testing Insect Repellent Testing Lab_Assays Laboratory Assays Repellent_Testing->Lab_Assays Field_Studies Field Studies Repellent_Testing->Field_Studies Arm_in_Cage Arm-in-Cage Lab_Assays->Arm_in_Cage Two_Choice Two-Choice Assay Lab_Assays->Two_Choice CPT Complete Protection Time Arm_in_Cage->CPT Percent_Repellency Percent Repellency Two_Choice->Percent_Repellency

Caption: Logical relationships between different insect repellent testing methodologies.

References

Application Notes and Protocols: Antimicrobial Activity of Undecanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of various undecanone isomers. The information is intended to guide researchers in the potential application of these compounds as antimicrobial agents, particularly against fungal pathogens. Detailed protocols for assessing antimicrobial activity are provided, along with a summary of available quantitative data and a proposed mechanism of action.

Introduction

Undecanone (C11H22O) is a ketone that exists in several isomeric forms depending on the position of the carbonyl group along the carbon chain. Certain isomers, notably 2-undecanone, 3-undecanone, and 4-undecanone, have demonstrated notable antimicrobial activity. These compounds are of interest due to their presence in some essential oils and their potential for use as preservatives in the food and cosmetic industries, as well as lead compounds in drug development.[1] This document summarizes the current understanding of their antimicrobial efficacy and provides standardized methods for their evaluation.

Quantitative Antimicrobial Activity Data

The antimicrobial activity of undecanone isomers has been primarily evaluated against a range of bacteria and fungi. The data indicates a significantly higher efficacy against fungi compared to bacteria.[2][3] The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values for undecan-2-one, undecan-3-one, and undecan-4-one against selected microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Undecanone Isomers (in µl/ml)

MicroorganismUndecan-2-oneUndecan-3-oneUndecan-4-one
Escherichia coli>30Not DeterminedNot Determined
Bacillus subtilis>30Not DeterminedNot Determined
Candida mycoderma5510
Aspergillus niger155

Data sourced from Kunicka-Styczyńska & Gibka, 2010.

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of Undecanone Isomers (in µl/ml)

MicroorganismUndecan-2-oneUndecan-3-oneUndecan-4-one
Escherichia coli>30Not DeterminedNot Determined
Bacillus subtilis>30Not DeterminedNot Determined
Candida mycoderma101020
Aspergillus niger201020

Data sourced from Kunicka-Styczyńska & Gibka, 2010.

Proposed Mechanism of Antifungal Action

While the precise signaling pathways of undecanone isomers' antimicrobial activity are not fully elucidated, the current evidence strongly suggests that their primary mode of action, particularly against fungi, is the disruption of the cell membrane.[4] As lipophilic compounds, undecanone isomers are thought to intercalate into the fungal plasma membrane, altering its fluidity and integrity. This disruption leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death. This mechanism is similar to that of other lipophilic antimicrobial agents, such as undecenoic acid, which also interferes with ergosterol (B1671047) synthesis, a key component of the fungal cell membrane.[4]

G cluster_membrane Fungal Cell Membrane membrane Lipid Bilayer ergosterol Ergosterol undecanone Undecanone Isomer intercalation Intercalation into Lipid Bilayer undecanone->intercalation Lipophilic interaction disruption Membrane Destabilization & Increased Permeability intercalation->disruption leakage Leakage of Intracellular Components (Ions, ATP, etc.) disruption->leakage death Fungal Cell Death leakage->death

Figure 1: Proposed mechanism of antifungal action of undecanone isomers.

Experimental Protocols

The following are detailed protocols for the assessment of the antimicrobial activity of undecanone isomers.

Agar (B569324) Disc Diffusion Method

This method is suitable for screening the antimicrobial activity of undecanone isomers.

G start Start: Prepare Materials prep_plates Prepare Mueller-Hinton Agar Plates start->prep_plates prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Agar Plates with Microbial Suspension prep_plates->inoculate prep_inoculum->inoculate dry_plates Allow Plates to Dry inoculate->dry_plates place_discs Place Discs on Inoculated Agar Surface dry_plates->place_discs prep_discs Impregnate Sterile Paper Discs with Undecanone Isomer prep_discs->place_discs incubate Incubate Plates place_discs->incubate measure Measure Zones of Inhibition incubate->measure end End: Record Results measure->end

Figure 2: Experimental workflow for the agar disc diffusion method.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Tryptic Soy Broth (TSB) or other suitable broth

  • Sterile cotton swabs

  • Sterile 6 mm paper discs

  • Undecanone isomers (e.g., 2-undecanone, 3-undecanone, 4-undecanone)

  • Solvent (e.g., DMSO, ethanol) for dissolving undecanones if necessary

  • Positive control (e.g., a standard antibiotic)

  • Negative control (e.g., solvent alone)

  • Micropipettes and sterile tips

  • Incubator

  • Ruler or calipers

Protocol:

  • Preparation of Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/ml.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the adjusted microbial suspension.

    • Remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate to ensure a uniform lawn of growth. Rotate the plate by 60° between streaks to ensure even coverage.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Preparation and Application of Discs:

    • If undecanone isomers are not readily soluble, dissolve them in a minimal amount of a suitable solvent.

    • Aseptically apply a known volume (e.g., 10 µl) of the undecanone isomer solution onto a sterile paper disc.

    • Prepare control discs: one with the positive control antibiotic and one with the solvent alone (negative control).

    • Using sterile forceps, place the impregnated discs onto the surface of the inoculated MHA plate. Ensure the discs are firmly in contact with the agar.

  • Incubation:

    • Invert the plates and incubate at the optimal temperature for the test microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (or longer for slow-growing fungi).

  • Data Collection and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters (mm).

    • A larger zone of inhibition indicates greater antimicrobial activity. Compare the zone sizes of the undecanone isomers to the positive and negative controls.

Impedimetric Method for Antimicrobial Susceptibility Testing

This method measures changes in the electrical impedance of the growth medium as a result of microbial metabolism. It provides a more quantitative measure of antimicrobial activity.

G start Start: Prepare Materials prep_cells Prepare Standardized Microbial Cell Suspension (e.g., 10^7 CFU/ml) start->prep_cells prep_modules Prepare Impedimeter Module Wells with Growth Medium start->prep_modules add_cells Add Microbial Suspension to All Wells prep_cells->add_cells add_undecanone Add Undecanone Isomer to Test Wells prep_modules->add_undecanone add_undecanone->add_cells load_instrument Load Modules into Impedance Monitoring System add_cells->load_instrument monitor Monitor Impedance Changes Over Time load_instrument->monitor analyze Analyze Detection Times (Time to Reach Threshold Impedance Change) monitor->analyze end End: Determine MIC analyze->end

Figure 3: Experimental workflow for the impedimetric method.

Materials:

  • Impedance monitoring system (e.g., Bactometer™)

  • Sterile impedimeter modules/cuvettes

  • Appropriate growth medium for the test microorganism (e.g., General Purpose Medium for bacteria, Yeast Morphology Medium for fungi)

  • Sterile physiological saline (0.85% NaCl)

  • Undecanone isomers

  • Micropipettes and sterile tips

  • Vortex mixer

  • Incubator integrated with the impedance system

Protocol:

  • Preparation of Microbial Suspension:

    • Prepare a suspension of the test microorganism in sterile physiological saline.

    • Standardize the suspension to a density of approximately 10^7 CFU/ml.

  • Preparation of Test Wells:

    • In the wells of the impedimeter module, prepare serial dilutions of the undecanone isomers in the appropriate growth medium. The final volume in each well should be consistent (e.g., 1 ml).

    • Include a growth control well containing only the medium and the microbial suspension, and a negative control well with medium and the highest concentration of undecanone isomer but no microbial cells.

  • Inoculation:

    • Add a standardized volume (e.g., 0.1 ml) of the microbial cell suspension to each test and growth control well.

  • Impedance Monitoring:

    • Place the modules into the impedance monitoring system.

    • Incubate at the optimal growth temperature for the microorganism.

    • The instrument will continuously monitor the impedance in each well. Microbial growth and metabolism produce charged molecules that decrease the impedance of the medium.

  • Data Analysis and Interpretation:

    • The instrument software records the "detection time," which is the time required for the impedance change to cross a predetermined threshold.

    • The MIC is determined as the lowest concentration of the undecanone isomer that results in a significant delay or complete inhibition of the impedance change compared to the growth control.

Conclusion

Undecanone isomers, particularly 2-undecanone, 3-undecanone, and 4-undecanone, exhibit significant antifungal activity, suggesting their potential as antifungal agents in various applications. Their efficacy against bacteria is limited. The proposed mechanism of action involves the disruption of the fungal cell membrane. The provided protocols offer standardized methods for the evaluation of these and similar lipophilic compounds. Further research is warranted to fully elucidate their mechanism of action and to explore their potential in synergistic combinations with other antimicrobial agents.

References

Quantitative Analysis of 6-Undecanone in Complex Mixtures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 6-undecanone (B1294626), a volatile organic compound (VOC) of interest in the flavor, fragrance, and consumer product industries. Given its presence in complex matrices such as food products, environmental samples, and biological fluids, robust and sensitive analytical methods are required for its accurate quantification. The primary methods detailed herein are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are the gold standards for VOC analysis.[1]

Introduction to this compound Analysis

This compound (also known as dipentyl ketone) is a ketone used in perfumery, flavorings, and as an animal repellent.[2][3] Its analysis in complex mixtures presents challenges due to potential matrix interferences and its volatile nature.[4] The selection of an appropriate analytical technique and sample preparation method is crucial for achieving accurate and reproducible results. Gas chromatography is a common technique for separating volatile compounds, and mass spectrometry provides sensitive and selective detection.[5] For less volatile ketone derivatives, HPLC can be a suitable alternative.[6]

Quantitative Data Presentation

The following tables summarize typical method validation parameters for the quantitative analysis of ketones, like undecanones, in complex matrices. While specific data for this compound is limited in publicly available literature, the data for the structurally similar 2-undecanone (B123061) provides a strong indication of the performance characteristics that can be expected with a validated method.[1][4]

Table 1: Typical Performance of GC-MS Methods for Undecanone Analysis [1][4]

Validation ParameterTypical Performance Characteristic
Linearity Range (µg/L)0.57–290.54
Correlation Coefficient (R²)≥ 0.9921
Limit of Detection (LOD) (µg/L)0.04
Limit of Quantification (LOQ) (µg/L)0.14
Accuracy (Recovery) (%)80–115%
Intra-day Precision (RSD%)≤ 12%
Inter-day Precision (RSD%)≤ 11%

Table 2: Typical Performance of HPLC Methods for Undecanone Analysis in Biological Matrices [1]

Validation ParameterTypical Performance Characteristic
Linearity Range0.08–5.00 µg/mL (plasma), 0.04–4.00 µg/g (tissue)
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.03 µg/mL (plasma), 0.02 µg/g (tissue)
Limit of Quantification (LOQ)0.08 µg/mL (plasma), 0.04 µg/g (tissue)
Accuracy (Recovery) (%)> 80%
Intra-day Precision (RSD%)1.95–3.89%
Inter-day Precision (RSD%)2.43–4.23%

Experimental Protocols

Detailed methodologies for sample preparation and analysis are presented below.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is suitable for the analysis of this compound in liquid and solid samples, such as food products and environmental water samples.[7][8]

3.1.1. Materials and Reagents

  • This compound analytical standard (≥98.5% purity)

  • Internal standard (e.g., 2-decanone (B165314) or a deuterated analog of this compound)

  • Organic solvent (e.g., methanol (B129727) or hexane, HPLC grade)

  • Sodium chloride (NaCl), analytical grade

  • Deionized water

  • 20 mL headspace vials with PTFE-faced silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[9]

3.1.2. Experimental Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Place Sample in Vial add_is Add Internal Standard sample->add_is add_salt Add NaCl add_is->add_salt seal Seal Vial add_salt->seal equilibrate Equilibrate and Heat seal->equilibrate extract Expose SPME Fiber equilibrate->extract desorb Thermal Desorption in GC Inlet extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify

Caption: HS-SPME GC-MS workflow for this compound analysis.

3.1.3. Detailed Procedure

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent. Create a series of calibration standards by serially diluting the stock solution.

  • Sample Preparation:

    • Place a known amount of the sample (e.g., 5 mL of liquid or 1-2 g of solid) into a 20 mL headspace vial.

    • Add a known amount of internal standard.

    • Add NaCl (e.g., 1 g) to increase the ionic strength and enhance the release of volatiles.[10]

    • Immediately seal the vial.

  • HS-SPME Procedure:

    • Equilibrate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.[10]

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to allow for the adsorption of analytes.[10]

  • GC-MS Analysis:

    • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption (e.g., at 250°C for 5 minutes).

    • GC Conditions (Example):

      • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • Oven Program: Initial temperature of 40°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound and the internal standard to enhance sensitivity and selectivity.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to this compound and the internal standard.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Solvent Extraction followed by GC-MS

This protocol is suitable for more complex solid or semi-solid matrices where direct headspace analysis may not be efficient.

3.2.1. Materials and Reagents

  • All materials from Protocol 1.

  • Extraction solvent (e.g., hexane, dichloromethane).

  • Anhydrous sodium sulfate.

3.2.2. Experimental Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing homogenize Homogenize Sample add_is Add Internal Standard homogenize->add_is extract Solvent Extraction add_is->extract dry Dry with Sodium Sulfate extract->dry concentrate Concentrate Extract dry->concentrate inject Inject Sample concentrate->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify

Caption: Solvent extraction GC-MS workflow.

3.2.3. Detailed Procedure

  • Standard Preparation: As in Protocol 1.

  • Sample Preparation:

    • Homogenize a known amount of the sample.

    • Add a known amount of internal standard.

    • Perform solvent extraction (e.g., using sonication or a Soxhlet apparatus).

    • Separate the organic phase and dry it over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject an aliquot (e.g., 1 µL) of the concentrated extract into the GC-MS system.

    • Use GC-MS conditions similar to those in Protocol 1.

  • Data Analysis: As in Protocol 1.

Protocol 3: HPLC with UV Detection (after derivatization)

For matrices where GC-MS is not suitable, or for non-volatile forms of ketones, HPLC can be used. Ketones often require derivatization to be detected by UV detectors. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH).[3][6]

3.3.1. Materials and Reagents

  • All applicable materials from previous protocols.

  • 2,4-dinitrophenylhydrazine (DNPH) solution.

  • Acetonitrile (B52724) (HPLC grade).

  • HPLC-grade water.

  • Acids and bases for pH adjustment.

3.3.2. Experimental Workflow

cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing extract Sample Extraction add_is Add Internal Standard extract->add_is derivatize Derivatize with DNPH add_is->derivatize cleanup Solid Phase Extraction Cleanup derivatize->cleanup inject Inject Sample cleanup->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify

Caption: HPLC-UV workflow for ketone analysis.

3.3.3. Detailed Procedure

  • Standard and Sample Preparation with Derivatization:

    • Prepare standards and sample extracts.

    • Add the DNPH reagent and allow the derivatization reaction to proceed under controlled temperature and time.

    • The resulting hydrazones can be extracted and concentrated using solid-phase extraction (SPE).

  • HPLC Analysis:

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at 360 nm.[6]

  • Data Analysis: Similar to GC-MS protocols, using the peak areas of the derivatized this compound and internal standard.

Signaling Pathways

This compound is primarily recognized for its role as a flavor and fragrance compound and as an insect repellent. There is currently no significant body of evidence to suggest its involvement in major cellular signaling pathways in mammals. Its biological effects are largely attributed to its physicochemical properties and interactions with olfactory and gustatory receptors.

Conclusion

The quantitative analysis of this compound in complex mixtures can be effectively achieved using GC-MS, particularly with HS-SPME for sample preparation, which minimizes solvent use and potential for contamination. For specific applications, solvent extraction or HPLC with derivatization may be more appropriate. Proper method validation, including the determination of linearity, accuracy, precision, LOD, and LOQ, is essential for obtaining reliable and reproducible data. The protocols and performance data provided here serve as a comprehensive guide for researchers and scientists in developing and implementing robust analytical methods for this compound quantification.

References

Troubleshooting & Optimization

Technical Support Center: 6-Undecanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-undecanone (B1294626) synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Section 1: Synthesis via Grignard Reagent

The synthesis of this compound can be achieved by reacting an appropriate Grignard reagent, such as pentylmagnesium bromide, with hexanoyl chloride. This method is effective but can be prone to side reactions that reduce the overall yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary side product when synthesizing this compound using a Grignard reagent and an acid chloride?

A1: The most common side product is a tertiary alcohol, formed by the addition of a second equivalent of the Grignard reagent to the initially formed ketone.[1][2][3][4] Grignard reagents are highly reactive towards ketones.[2][3][4][5]

Q2: How can I minimize the formation of the tertiary alcohol byproduct?

A2: To minimize the formation of the tertiary alcohol, the reaction should be carried out at a low temperature, typically -78 °C.[6] The Grignard reagent should be added slowly and dropwise to the solution of hexanoyl chloride to maintain a low concentration of the Grignard reagent in the reaction mixture.[6] This favors the reaction with the more reactive acid chloride over the ketone product.

Q3: What are other potential side reactions in a Grignard synthesis of a ketone?

A3: Other side reactions include:

  • Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone product, leading to the formation of an enolate and recovery of the starting ketone after workup.[1]

  • Reduction: With sterically hindered ketones, the Grignard reagent can act as a reducing agent, delivering a hydride from its β-carbon to the carbonyl carbon.[1]

  • Wurtz Coupling: Reaction of the Grignard reagent with unreacted alkyl halide can lead to coupling products.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low yield of this compound and significant amount of tertiary alcohol Reaction temperature is too high, leading to the reaction of the Grignard reagent with the ketone product.Maintain a reaction temperature of -78 °C using a dry ice/acetone bath. Ensure slow, dropwise addition of the Grignard reagent.
Recovery of starting material (hexanoyl chloride) Incomplete reaction due to inactive Grignard reagent or insufficient stoichiometry.Ensure all glassware is flame-dried and reagents are anhydrous. Titrate the Grignard reagent before use to determine its exact concentration. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent.
Formation of a significant amount of octane (B31449) (from pentylmagnesium bromide) The Grignard reagent reacted with trace amounts of water or other protic sources in the reaction mixture.Ensure all solvents and reagents are rigorously dried. Flame-dry all glassware under vacuum and cool under an inert atmosphere (nitrogen or argon).
Difficult to initiate Grignard reagent formation Magnesium surface is oxidized.Activate the magnesium turnings before use by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[7]
Experimental Protocol: Synthesis of this compound via Grignard Reaction
  • Preparation of Pentylmagnesium Bromide:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of 1-bromopentane (B41390) (1.0 eq) in anhydrous diethyl ether.

    • Add a small portion of the 1-bromopentane solution to the magnesium. Once the reaction initiates (observed by bubbling and heat generation), add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Hexanoyl Chloride:

    • In a separate flame-dried flask, prepare a solution of hexanoyl chloride (1.0 eq) in anhydrous diethyl ether.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared pentylmagnesium bromide solution dropwise to the hexanoyl chloride solution while maintaining the temperature at -78 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound.

Workflow for Grignard Synthesis of this compound

Grignard_Synthesis cluster_prep Grignard Reagent Preparation cluster_reaction Ketone Formation cluster_workup Work-up & Purification Mg_turnings Mg Turnings Pentylmagnesium_Bromide Pentylmagnesium Bromide Mg_turnings->Pentylmagnesium_Bromide 1_Bromopentane 1-Bromopentane 1_Bromopentane->Pentylmagnesium_Bromide Anhydrous_Ether Anhydrous Ether Anhydrous_Ether->Pentylmagnesium_Bromide Reaction_Mixture Reaction at -78°C Pentylmagnesium_Bromide->Reaction_Mixture Hexanoyl_Chloride Hexanoyl Chloride Hexanoyl_Chloride->Reaction_Mixture Quench Quench (NH4Cl) Reaction_Mixture->Quench Extraction Extraction Quench->Extraction Purification Purification (Distillation) Extraction->Purification 6_Undecanone This compound Purification->6_Undecanone

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Section 2: Synthesis via Oxidation of 6-Undecanol (B1345097)

The oxidation of the secondary alcohol, 6-undecanol, is a common and effective method for synthesizing this compound. Several oxidizing agents can be employed, each with its own advantages and disadvantages.

Frequently Asked Questions (FAQs)

Q1: What are the common oxidizing agents for converting 6-undecanol to this compound?

A1: Common oxidizing agents for this transformation include Jones reagent (chromic acid), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride).[8][9][10]

Q2: What are the potential byproducts of the Jones oxidation?

A2: While Jones oxidation is effective for secondary alcohols, it uses chromium(VI), which is toxic.[9] The byproducts are chromium salts that need to be disposed of properly. The reaction is performed in strong acid, which can be problematic for sensitive substrates.

Q3: Why might I choose Swern oxidation over Jones oxidation?

A3: Swern oxidation is a milder method that avoids the use of heavy metals.[11][12][13] It is carried out at low temperatures (-78 °C) and is compatible with a wider range of functional groups.[12][14] A notable drawback is the formation of the foul-smelling dimethyl sulfide (B99878) as a byproduct.[11][12][13]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Incomplete oxidation (presence of starting alcohol) Insufficient oxidizing agent, low reaction temperature, or short reaction time.Use a slight excess of the oxidizing agent. Ensure the reaction is allowed to proceed for a sufficient amount of time, monitoring by TLC. For Swern oxidation, ensure the temperature is maintained at -78 °C during the initial steps.
Low yield with Jones oxidation Degradation of the product due to harsh acidic conditions.Neutralize the reaction mixture promptly after completion. Consider using a milder oxidizing agent like PCC or performing a Swern oxidation.
Formation of an inseparable emulsion during workup Presence of chromium salts (from Jones oxidation) or sulfonium (B1226848) salts (from Swern oxidation).For Jones oxidation, filter the reaction mixture through a pad of Celite before workup. For Swern oxidation, ensure the reaction is properly quenched and washed.
Strong, unpleasant odor after Swern oxidation Formation of dimethyl sulfide.Perform the reaction in a well-ventilated fume hood. The odor can be reduced by quenching the reaction with a solution of sodium hypochlorite (B82951) (bleach).
Experimental Protocol: Swern Oxidation of 6-Undecanol
  • Preparation of the Oxidizing Agent:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (B109758) and cool to -78 °C.

    • Slowly add oxalyl chloride (1.5 eq) to the solvent.

    • In a separate flask, prepare a solution of dimethyl sulfoxide (DMSO, 2.7 eq) in anhydrous dichloromethane.

    • Add the DMSO solution dropwise to the oxalyl chloride solution at -78 °C. Stir for 15 minutes.

  • Oxidation of the Alcohol:

    • Prepare a solution of 6-undecanol (1.0 eq) in anhydrous dichloromethane.

    • Add the alcohol solution dropwise to the activated DMSO mixture at -78 °C. Stir for 30 minutes.

  • Addition of Base and Work-up:

    • Add triethylamine (B128534) (5.0 eq) dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to warm to room temperature.

    • Add water to quench the reaction.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or vacuum distillation.

Troubleshooting Logic for Oxidation of 6-Undecanol

Oxidation_Troubleshooting Start Low Yield of this compound Check_Starting_Material Is starting alcohol present? Start->Check_Starting_Material Yes_Alcohol Yes Check_Starting_Material->Yes_Alcohol TLC Analysis No_Alcohol No Check_Starting_Material->No_Alcohol TLC Analysis Incomplete_Oxidation Incomplete Oxidation: - Increase oxidant amount - Increase reaction time - Check temperature Yes_Alcohol->Incomplete_Oxidation Product_Degradation Product Degradation: - Use milder conditions - Prompt workup No_Alcohol->Product_Degradation Purification_Issues Purification Issues: - Check for byproducts - Optimize purification method Product_Degradation->Purification_Issues

Caption: Troubleshooting logic for the oxidation of 6-undecanol.

Section 3: Synthesis via Ketonic Decarboxylation of Hexanoic Acid

The ketonic decarboxylation of hexanoic acid offers a direct route to this compound, producing only carbon dioxide and water as byproducts.[15] This reaction is typically carried out at high temperatures over a metal oxide catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalysts for the ketonization of hexanoic acid?

A1: Metal oxides are commonly used as catalysts. Zirconia (ZrO₂) has shown high conversion and selectivity for the ketonization of hexanoic acid to this compound.[15][16] Other active catalysts include manganese oxide and ceria-zirconia mixed oxides.[15]

Q2: What are the typical reaction conditions for ketonic decarboxylation?

A2: The reaction is typically performed in the vapor phase in a flow reactor at elevated temperatures, often between 300-450 °C.[17] It can also be carried out in the liquid phase at high temperatures.

Q3: What causes catalyst deactivation in this reaction?

A3: Catalyst deactivation can occur due to coking, where carbonaceous deposits form on the catalyst surface, blocking active sites.[18] For some basic oxide catalysts like MgO and MnOx, leaching of the metal into the reaction medium can also lead to deactivation.[15]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low conversion of hexanoic acid Low reaction temperature, insufficient catalyst activity, or short residence time in a flow reactor.Increase the reaction temperature. Ensure the catalyst is properly activated. Increase the residence time of the reactants over the catalyst bed.
Low selectivity to this compound (formation of other ketones or cracking products) Reaction temperature is too high, or the catalyst has strong acid sites promoting side reactions.Optimize the reaction temperature. Use a catalyst with a balance of acidic and basic sites, such as zirconia, to favor ketonization.
Gradual decrease in catalyst activity over time Catalyst deactivation due to coking.Regenerate the catalyst by calcination in air to burn off coke deposits. Consider using a more stable catalyst support or adding promoters to enhance stability.
Product inhibition The products (water and CO₂) can inhibit the reaction rate.In a flow system, ensure efficient removal of the products from the reaction zone.
Experimental Protocol: Ketonization of Hexanoic Acid over Zirconia
  • Catalyst Preparation:

    • Pack a fixed-bed reactor with granular zirconia catalyst.

    • Pre-treat the catalyst by heating it under a flow of inert gas (e.g., nitrogen) to the desired reaction temperature.

  • Reaction:

    • Introduce a feed of hexanoic acid into the reactor using a syringe pump. The acid is vaporized before entering the catalyst bed.

    • Maintain the reactor at a constant temperature (e.g., 350-450 °C).

    • The products exiting the reactor are cooled and collected in a condenser.

  • Analysis and Purification:

    • Analyze the product mixture by gas chromatography (GC) to determine the conversion of hexanoic acid and the selectivity to this compound.

    • Separate the organic layer from the aqueous layer.

    • Purify the this compound by fractional distillation.

Yield Comparison for Different Ketonization Catalysts
CatalystTemperature (°C)Conversion of Hexanoic Acid (%)Selectivity to this compound (%)Reference
Zirconia Aerogel35072.392.6[15]
Manganese Oxide/Silica(Flow reactor)Near-completeNear-complete[15]
TiO₂/H-β Zeolite(Vapor phase)>60 (yield)High[19]

Logical Relationship in Catalyst Selection for Ketonization

Catalyst_Selection Goal High Yield of this compound High_Activity High Catalytic Activity Goal->High_Activity High_Selectivity High Selectivity Goal->High_Selectivity Catalyst_Stability Good Catalyst Stability Goal->Catalyst_Stability Amphoteric_Oxides Amphoteric Oxides (e.g., ZrO2) High_Activity->Amphoteric_Oxides Basic_Oxides Basic Oxides (e.g., MgO, MnOx) High_Activity->Basic_Oxides High_Selectivity->Amphoteric_Oxides Catalyst_Stability->Amphoteric_Oxides Coking_Deactivation Prone to Coking Amphoteric_Oxides->Coking_Deactivation Leaching_Deactivation Prone to Leaching & Deactivation Basic_Oxides->Leaching_Deactivation Zeolites Zeolites Side_Reactions Can promote side reactions Zeolites->Side_Reactions

Caption: Factors influencing catalyst selection for ketonic decarboxylation.

References

Technical Support Center: Purification of 6-Undecanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-Undecanone.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

A1: Understanding the physical properties of this compound is crucial for selecting and optimizing purification techniques. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₁H₂₂O[1][2]
Molecular Weight170.29 g/mol [1]
Boiling Point228 °C (at 760 mmHg)[1][2]
Melting Point14 - 15.5 °C[1][2]
Density0.831 g/mL at 25 °C[3]
Solubility in Water0.05 mg/mL at 25 °C (Insoluble)[1][2]
AppearanceColorless liquid[2]

Q2: What are the most common methods for purifying this compound?

A2: The most common and effective methods for purifying this compound are fractional distillation and preparative high-performance liquid chromatography (HPLC). The choice of method depends on the nature of the impurities and the desired final purity.

Q3: How can I remove water from my this compound sample?

A3: Due to its low water solubility, significant amounts of water can be removed using a separatory funnel. For trace amounts of water, drying agents such as anhydrous magnesium sulfate (B86663) or sodium sulfate can be used, followed by filtration. Distillation can also help in removing water.

Q4: What are the typical impurities found in crude this compound?

A4: Impurities can vary depending on the synthesis route. Common impurities may include unreacted starting materials (e.g., hexanoic acid), other ketones, and by-products from side reactions.[4]

Troubleshooting Guides

Fractional Distillation

Fractional distillation is a suitable method for separating this compound from impurities with significantly different boiling points.

Common Problems & Solutions

ProblemPotential Cause(s)Recommended Solution(s)
No Distillate Collection 1. Incorrect thermometer placement.2. Insufficient heating.3. Leaks in the apparatus.1. Ensure the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser.[5]2. Gradually increase the heating mantle temperature.[5]3. Check all joints for a tight seal. Apply appropriate grease if necessary.[5]
"Bumping" or Uneven Boiling 1. Lack of boiling chips or a stir bar.2. Rapid and localized heating.1. Add fresh boiling chips or a magnetic stir bar before heating.[5]2. Use a heating mantle with a stirrer for even heat distribution.[5]
Flooding of the Column 1. Heating rate is too high.1. Reduce the heating rate to allow for proper vapor-liquid equilibrium.[5]
Poor Separation of Components 1. Inefficient column packing.2. Distillation rate is too fast.3. Insufficient column insulation.1. Use a more efficient packing material and ensure it is packed uniformly.2. Reduce the heating rate to achieve a slow and steady collection of distillate (approx. 1-2 drops per second).[5]3. Insulate the column with glass wool or aluminum foil to maintain the temperature gradient.[5]
Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is ideal for achieving high purity, especially for separating this compound from structurally similar impurities.

Common Problems & Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Resolution 1. Inappropriate mobile phase composition.2. Column overloading.3. Incorrect flow rate.1. Optimize the mobile phase. For reverse-phase HPLC, adjust the organic solvent/water ratio.2. Reduce the sample concentration or injection volume.3. Optimize the flow rate; a lower flow rate often improves resolution.
High Backpressure 1. Clogged column frit or guard column.2. Sample precipitation.3. High mobile phase viscosity.1. Replace the guard column or filter. Back-flush the column.2. Filter the sample before injection.[5]3. Adjust the mobile phase composition or increase the column temperature.[5]
Low Product Recovery 1. Irreversible adsorption on the column.2. Compound decomposition.3. Inefficient fraction collection.1. Change the stationary phase or add a competing agent to the mobile phase.[5]2. Ensure the mobile phase pH is compatible with the compound's stability.[5]3. Optimize fraction collection parameters to capture the entire peak.[5]

Experimental Protocols

Fractional Distillation of this compound
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a receiving flask, and a thermometer. Ensure all glass joints are properly sealed.

  • Sample Preparation: Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Distillation:

    • Begin heating the flask gently using a heating mantle.

    • Observe the vapor rising through the column.

    • Maintain a slow and steady distillation rate (1-2 drops per second) by controlling the heating.

    • Collect the fraction that distills at or near the boiling point of this compound (228 °C).

  • Post-Purification: Analyze the purity of the collected fraction using Gas Chromatography (GC) or analytical HPLC.

Preparative HPLC of this compound
  • System Preparation:

    • Column: A C18 reverse-phase column is a suitable starting point.

    • Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase. The exact ratio should be optimized based on analytical HPLC results.

  • Sample Preparation: Dissolve the crude this compound in a suitable solvent (e.g., isopropanol (B130326) or the mobile phase) and filter it through a 0.45 µm filter.

  • Purification:

    • Inject the prepared sample onto the preparative HPLC system.

    • Monitor the separation using a UV detector.

    • Collect the fractions corresponding to the this compound peak.

  • Post-Purification:

    • Analyze the purity of the collected fractions using analytical HPLC or GC.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

G Experimental Workflow: Fractional Distillation of this compound cluster_prep Preparation cluster_distill Distillation Process cluster_post Post-Purification A Assemble Fractional Distillation Apparatus B Add Crude this compound and Boiling Chips to Flask A->B C Heat the Flask Gently B->C D Maintain Slow Distillation Rate (1-2 drops/sec) C->D E Collect Fraction at ~228°C D->E F Analyze Purity of Collected Fraction (GC/HPLC) E->F G Pure this compound F->G

Caption: Workflow for this compound purification via fractional distillation.

G Troubleshooting Logic: Poor Separation in Fractional Distillation Start Start: Poor Separation Observed Q1 Is the distillation rate slow and steady? Start->Q1 A1 Reduce Heating Rate Q1->A1 No Q2 Is the column packing uniform and efficient? Q1->Q2 Yes A1->Q1 A2 Repack or Change Packing Material Q2->A2 No Q3 Is the column well-insulated? Q2->Q3 Yes A2->Q2 A3 Insulate Column with Glass Wool or Foil Q3->A3 No End Improved Separation Q3->End Yes A3->Q3

Caption: Troubleshooting poor separation in fractional distillation.

References

Technical Support Center: 6-Undecanone Stability in Experimental Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 6-undecanone (B1294626) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound sample has developed a yellow tint. Is it still usable?

A1: A slight yellowing of a this compound sample may indicate minor degradation or the presence of impurities. While it is generally a clear, colorless to slightly yellow liquid, a noticeable color change suggests that its purity may be compromised.[1] It is recommended to assess the purity of the sample using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) before use, especially for sensitive applications. For long-term storage and to minimize degradation, it is crucial to store this compound in a cool, dry, and dark place in a tightly sealed container, away from heat, sparks, and open flames.[1]

Q2: I am observing unexpected peaks in my chromatogram after a reaction involving this compound. What could be the cause?

A2: The appearance of unexpected peaks can be attributed to several factors related to the stability of this compound under your specific experimental conditions. Potential causes include:

  • Thermal Degradation: If your experiment involves high temperatures, this compound can decompose. When heated to decomposition, it is known to emit acrid smoke and irritating fumes.[1] The decomposition products would appear as extra peaks in your analysis.

  • Reaction with Incompatible Reagents: this compound is incompatible with strong oxidizing agents and strong reducing agents.[2] If your reaction mixture contains such reagents, they may have reacted with the this compound to form byproducts.

  • Hydrolysis: Depending on the pH of your reaction medium, this compound may undergo hydrolysis, although this is generally slow for ketones.

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions in ketones, leading to the formation of degradation products.

To troubleshoot, it is advisable to run control experiments with this compound under the same conditions but without other reactants to isolate the cause of degradation. Analyzing the degradation products by GC-MS or NMR can help in their identification.

Q3: How can I prevent the degradation of this compound during my experiments?

A3: To maintain the stability of this compound, consider the following preventative measures:

  • Temperature Control: Avoid exposing this compound to high temperatures for extended periods. If heating is necessary, use the lowest effective temperature and shortest possible time.

  • Inert Atmosphere: For reactions sensitive to oxidation, conduct your experiment under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Compatibility: Ensure that all reagents used in your experiment are compatible with ketones. Avoid strong oxidizing agents (e.g., potassium permanganate, chromium trioxide) and strong reducing agents (e.g., lithium aluminum hydride, though sodium borohydride (B1222165) is generally compatible for reduction to the corresponding alcohol) unless they are intended reactants.

  • Light Protection: Protect your reaction vessel from light, especially if the experiment is lengthy or involves UV-sensitive compounds. Use amber glassware or cover your setup with aluminum foil.

  • pH Control: Maintain a neutral or near-neutral pH unless acidic or basic conditions are required for your reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color, viscosity) Degradation due to improper storage or handling.Verify storage conditions (cool, dry, dark, tightly sealed).[1] Assess purity using GC-MS or HPLC. If purity is compromised, consider purification by distillation or chromatography, or use a fresh batch.
Inconsistent experimental results Instability of this compound under reaction conditions.Perform a forced degradation study to understand the stability limits of this compound under your specific experimental parameters (temperature, pH, reagents).
Formation of unknown byproducts Degradation of this compound.Isolate and identify the byproducts using techniques like preparative chromatography followed by spectroscopic analysis (NMR, MS, IR). This will help in elucidating the degradation pathway.
Low yield of desired product This compound is degrading or participating in side reactions.Review the reaction scheme for potential incompatibilities. Optimize reaction conditions (lower temperature, shorter reaction time, inert atmosphere) to minimize degradation.

Quantitative Stability Data

While specific kinetic data for the degradation of this compound under various experimental conditions is not extensively available in the public domain, the following table summarizes its general stability profile based on known chemical principles of ketones.

Stress Condition Expected Stability Potential Degradation Products
Acidic (e.g., 0.1 M HCl) Generally stable, but prolonged exposure at elevated temperatures may lead to slow hydrolysis or other acid-catalyzed reactions.Aldol (B89426) condensation products (if enolizable), products of hydrolysis (less common for ketones).
Basic (e.g., 0.1 M NaOH) Generally stable, but susceptible to base-catalyzed reactions like aldol condensation at the alpha-carbons.Aldol condensation products, haloform reaction products (if a methyl ketone and in the presence of halogens).
Oxidative (e.g., 3% H₂O₂) Susceptible to oxidation, especially with strong oxidizing agents.Carboxylic acids (e.g., hexanoic acid, pentanoic acid) through cleavage of the carbon-carbon bond adjacent to the carbonyl group.
Reductive (e.g., NaBH₄) Reduced to the corresponding secondary alcohol.6-Undecanol.
Thermal Decomposes upon heating to high temperatures.[1]Carbon monoxide, carbon dioxide, and other smaller hydrocarbon fragments.[3]
Photolytic Potentially susceptible to photodegradation, especially under UV light, via Norrish Type I and Type II reactions.Smaller ketones, aldehydes, and alkanes resulting from cleavage of the carbon-carbon bonds adjacent to the carbonyl group.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions, as recommended by ICH guidelines.[4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the mixture at 60°C for 24 hours.

    • Cool the solution and neutralize with 1 mL of 0.1 M NaOH.

    • Dilute to a final volume of 10 mL with the solvent.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at 60°C for 24 hours.

    • Cool the solution and neutralize with 1 mL of 0.1 M HCl.

    • Dilute to a final volume of 10 mL with the solvent.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute to a final volume of 10 mL with the solvent.

  • Thermal Degradation:

    • Place a solid or liquid sample of this compound in a controlled temperature oven at 80°C for 48 hours.

    • For a solution study, heat 1 mL of the stock solution at 80°C for 48 hours.

    • Cool and dilute to a final volume of 10 mL with the solvent.

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution in a transparent container to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After exposure, dilute the sample to a final volume of 10 mL with the solvent.

3. Analysis:

  • Analyze all stressed samples, along with a control (unstressed) sample, by a stability-indicating HPLC or GC method.

  • Quantify the amount of this compound remaining and identify any degradation products formed.

Protocol 2: Analysis of this compound and its Degradation Products by GC-MS

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

2. GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Injection Volume: 1 µL (splitless mode).

3. MS Conditions:

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-550.

4. Data Analysis:

  • Identify this compound and its degradation products by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the components by creating a calibration curve with standard solutions of known concentrations.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) stock->acid base Basic (0.1 M NaOH, 60°C) stock->base oxidative Oxidative (3% H₂O₂) stock->oxidative thermal Thermal (80°C) stock->thermal photo Photolytic (UV/Vis Light) stock->photo hplc_gc HPLC / GC-MS Analysis acid->hplc_gc base->hplc_gc oxidative->hplc_gc thermal->hplc_gc photo->hplc_gc data Data Interpretation (Quantification & Identification) hplc_gc->data

Forced degradation experimental workflow for this compound.

degradation_pathways cluster_main cluster_products Potential Degradation Products main This compound alcohol 6-Undecanol main->alcohol Reduction (e.g., NaBH₄) acids Hexanoic Acid & Pentanoic Acid main->acids Strong Oxidation (e.g., KMnO₄) aldol Aldol Condensation Products main->aldol Base Catalysis fragments Smaller Alkanes, Alkenes, Ketones main->fragments Thermal / Photolytic Degradation

Potential degradation pathways of this compound.

References

Technical Support Center: Resolving Co-elution in GC Analysis of 6-Undecanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the gas chromatography (GC) analysis of 6-Undecanone.

Frequently Asked Questions (FAQs)

Q1: What is co-elution in gas chromatography?

A1: Co-elution occurs when two or more compounds elute from the GC column at the same time, resulting in overlapping or unresolved peaks in the chromatogram. This can lead to inaccurate identification and quantification of the analytes of interest.

Q2: How can I identify if I have a co-elution problem with my this compound peak?

A2: Suspected co-elution can be identified through several observations:

  • Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders or tailing. A pure chromatographic peak should ideally be symmetrical.

  • GC-MS Analysis: If using a mass spectrometer (MS) detector, examine the mass spectrum across the peak. A change in the mass spectrum from the leading edge to the trailing edge of the peak is a strong indication of multiple components. Deconvolution software can also help to identify co-eluting compounds.

Q3: What are the common causes of co-elution in the GC analysis of this compound?

A3: Common causes include:

  • Inappropriate Stationary Phase: The GC column's stationary phase may not have the correct selectivity to separate this compound from other compounds in the sample matrix.

  • Suboptimal GC Method Parameters: The temperature program, carrier gas flow rate, or other method parameters may not be optimized for the specific separation.

  • Complex Sample Matrix: The presence of numerous other compounds with similar chemical properties to this compound can make separation challenging.

  • Isomeric Impurities: Samples of this compound may contain isomers (e.g., other undecanones) that are difficult to separate.

Q4: What is the first step I should take to troubleshoot co-elution of this compound?

A4: The first and often most effective step is to optimize the oven temperature program. A slower temperature ramp rate can increase the interaction time of the analytes with the stationary phase, often leading to improved resolution.

Troubleshooting Guide

If you are experiencing co-elution with this compound, follow this step-by-step troubleshooting guide.

Step 1: Confirm Co-elution

Before modifying your method, confirm that you are dealing with co-elution and not another issue like peak fronting or tailing due to column overload or active sites. Use the methods described in FAQ Q2 .

Step 2: Optimize the GC Oven Temperature Program

The temperature program has a significant impact on chromatographic resolution.

  • Initial Action: Decrease the temperature ramp rate (e.g., from 10°C/min to 2-5°C/min) in the region where this compound elutes. This increases the time analytes spend in the stationary phase, which can enhance separation.[1][2]

  • Further Optimization: If a slower ramp rate does not provide sufficient resolution, consider adding an isothermal hold at a temperature just below the elution temperature of the co-eluting pair.

Step 3: Adjust the Carrier Gas Flow Rate (Linear Velocity)

The carrier gas flow rate affects both analysis time and column efficiency.

  • Action: For helium, an optimal linear velocity is typically in the range of 25-40 cm/s.[3] For hydrogen, the optimal range is generally 40-80 cm/s.[3] If your current flow rate is outside the optimal range, adjusting it can improve peak resolution. Slower flow rates can sometimes enhance separation, but will also increase analysis time.[4]

  • Consideration: Use the constant flow mode on your GC system to maintain a consistent linear velocity throughout the temperature program, as gas viscosity changes with temperature.[4]

Step 4: Evaluate and Change the GC Column

If optimizing the temperature program and flow rate does not resolve the co-elution, the selectivity of the stationary phase is likely the limiting factor.

  • Column Selection Principle: For ketones like this compound, a polar stationary phase is generally recommended. "Like dissolves like" is a guiding principle; the polarity of the stationary phase should be similar to that of the analytes.

  • Recommended Action: If you are using a non-polar column (e.g., DB-1, DB-5ms), switch to a polar column. A polyethylene (B3416737) glycol (PEG) phase, commonly known as a WAX column (e.g., DB-WAX), is an excellent choice for separating polar compounds like ketones. If you are already using a WAX column and still have co-elution, consider a column with a different polar stationary phase, such as a cyanopropyl-based column, which offers a different selectivity.

Step 5: Review Sample Preparation

A complex sample matrix can contribute to co-elution.

  • Action: Employ sample preparation techniques to remove interfering matrix components. For volatile compounds like this compound in complex matrices such as food or flavor samples, headspace solid-phase microextraction (HS-SPME) is a highly effective technique for selective extraction and concentration.[5][6][7]

Data Presentation

Table 1: Kovats Retention Indices of this compound on Different GC Stationary Phases

The Kovats Retention Index (RI) is a standardized measure of a compound's elution time relative to a series of n-alkanes. Comparing the RI of this compound on different stationary phases can help predict elution order and selectivity.

Stationary Phase TypeColumn ExamplePolarityKovats Retention Index (RI)Reference
100% DimethylpolysiloxaneDB-1Non-polar1253[8]
5% Phenyl-95% DimethylpolysiloxaneDB-5msNon-polar1274[8]
Polyethylene Glycol (PEG)DB-WAXPolar1527[8]

Data compiled from the NIST Mass Spectrometry Data Center.[8]

Experimental Protocols

Protocol 1: GC-MS Method for the Analysis of this compound (Adapted from a method for 2-Undecanone)

This protocol provides a starting point for the analysis of this compound and can be optimized to resolve co-elution.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Sample Preparation (for complex matrices): Headspace Solid-Phase Microextraction (HS-SPME).

    • Place the sample in a sealed headspace vial.

    • Equilibrate the sample at 50°C for 15 minutes.

    • Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 45 minutes at 50°C.

    • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.[9]

  • GC Conditions:

    • Inlet: Split/Splitless, operated in splitless mode for 1 minute.

    • Inlet Temperature: 250°C.

    • Liner: Deactivated, single-taper liner.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min (corresponding to an appropriate linear velocity for the column dimensions).

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a polar DB-WAX column for improved selectivity.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Scan (m/z 40-300) for identification or Selected Ion Monitoring (SIM) for higher sensitivity, using characteristic ions for this compound (e.g., m/z 43, 58, 71, 99).[10]

  • Data Analysis:

    • Qualitative Analysis: Identify this compound by comparing its mass spectrum and retention time to a known standard and reference libraries (e.g., NIST).[9]

    • Quantitative Analysis: Use an external standard calibration curve for quantification.[9]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Co-elution start Suspected Co-elution of this compound confirm Confirm Co-elution (Peak Shape, MS Deconvolution) start->confirm is_coelution Co-elution Confirmed? confirm->is_coelution optimize_temp Optimize Oven Temperature Program (e.g., slower ramp rate) is_coelution->optimize_temp Yes not_coelution Address Other Peak Shape Issues (e.g., overload, active sites) is_coelution->not_coelution No resolved1 Resolution Achieved? optimize_temp->resolved1 adjust_flow Adjust Carrier Gas Flow Rate (Optimize Linear Velocity) resolved1->adjust_flow No end_resolved Problem Resolved resolved1->end_resolved Yes resolved2 Resolution Achieved? adjust_flow->resolved2 change_column Change GC Column (e.g., to a polar WAX column) resolved2->change_column No resolved2->end_resolved Yes resolved3 Resolution Achieved? change_column->resolved3 sample_prep Review and Optimize Sample Preparation (e.g., HS-SPME) resolved3->sample_prep No resolved3->end_resolved Yes end_unresolved Further Method Development Required sample_prep->end_unresolved GC_Parameters Key GC Parameters for Resolving Co-elution resolution Improved Peak Resolution selectivity Selectivity (α) Stationary Phase Chemistry selectivity->resolution efficiency Efficiency (N) Column Dimensions & Flow Rate efficiency->resolution retention Retention Factor (k') Temperature & Phase retention->resolution polar_phase Polar Stationary Phase (e.g., WAX/PEG) polar_phase->selectivity temp_program Optimized Temperature Program (Slower Ramp Rate) temp_program->retention flow_rate Optimal Carrier Gas Flow Rate (Linear Velocity) flow_rate->efficiency column_dims Column Dimensions (Length, ID, Film Thickness) column_dims->efficiency

References

common impurities in commercial 6-Undecanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial 6-undecanone (B1294626).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is yielding unexpected byproducts or lower yields than expected. Could impurities in my this compound be the cause?

A1: Yes, impurities in commercially available this compound can significantly impact reaction outcomes. Common impurities can act as catalysts, inhibitors, or competing reagents in sensitive chemical transformations. The table below summarizes potential impurities and their possible effects.

Q2: What are the most common types of impurities found in commercial this compound?

A2: Based on common synthesis routes, the most likely impurities in commercial this compound include residual starting materials and side-products. One common supplier specifies a purity of ≥98.5% by gas chromatography (GC), with up to 0.5% water.[1] Other potential impurities are outlined in the table below.

Data Presentation: Common Impurities in Commercial this compound and Their Potential Impact

Impurity TypeSpecific ExamplesPotential Impact on Experiments
Residual Acids Hexanoic acid, Pentanoic acidCatalyze side reactions, neutralize basic reagents, cause corrosion of metal equipment.[2][3]
Residual Alcohols 6-UndecanolAct as nucleophiles in undesired side reactions, alter solvent polarity.
Aldehydes Hexanal, PentanalCan undergo aldol (B89426) condensation or other reactions, leading to colored impurities or byproducts.[4]
Other Ketones Isomeric undecanones (e.g., 2-undecanone, 5-undecanone)May lead to a mixture of products if the ketone's position is critical for the reaction.
Water H₂OCan quench moisture-sensitive reagents and reactions. A common impurity, sometimes up to 0.5%.[1]
Unsaturated Ketones α,β-Unsaturated undecenonesCan act as Michael acceptors, leading to unexpected adducts.

Q3: I suspect my this compound is contaminated with acidic impurities. How can I test for and remove them?

A3: A simple pH test of a this compound-water mixture can indicate the presence of acidic impurities. To remove them, you can perform a liquid-liquid extraction with a mild aqueous base.

Experimental Protocols

Protocol 1: Removal of Acidic Impurities

  • Extraction: In a separatory funnel, wash the this compound with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use approximately one-third of the volume of the this compound for each wash.

  • Mixing: Gently shake the separatory funnel, periodically venting to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the washing step two to three times.

  • Water Wash: Wash the this compound with deionized water to remove any residual sodium bicarbonate.

  • Drying: Dry the washed this compound over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration: Filter to remove the drying agent.

  • Verification: The purity can be re-analyzed by GC-MS to confirm the removal of acidic impurities.

Q4: My this compound has a slight yellow tint. What could be the cause and how can I purify it?

A4: A yellow tint can be indicative of aldehyde impurities, which may have undergone aldol condensation or other reactions to form colored products.[4] These can sometimes be removed by a bisulfite extraction.

Protocol 2: Purification via Bisulfite Extraction (for Aldehyde Removal)

This protocol is adapted from a general procedure for the removal of aldehydes and reactive ketones.[5]

  • Dissolution: Dissolve the this compound in a suitable organic solvent in which it is miscible, such as dimethylformamide (DMF).

  • Bisulfite Addition: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake the mixture vigorously in a separatory funnel. Aldehyde impurities will react to form water-soluble bisulfite adducts.

  • Extraction: Add an immiscible organic solvent, such as hexanes, and deionized water. Shake the funnel to partition the purified this compound into the organic layer, leaving the bisulfite adducts in the aqueous layer.

  • Separation: Separate the organic layer.

  • Washing: Wash the organic layer several times with deionized water to remove any residual DMF and sodium bisulfite.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the purified this compound.

Q5: How can I quantitatively assess the purity of my this compound?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an effective method for assessing the purity of this compound and identifying volatile impurities.

Protocol 3: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline and may need to be optimized for your specific instrumentation.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a high-purity solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.

    • Create a series of dilutions from the stock solution to establish a calibration curve if quantitative analysis of impurities is required.

  • GC-MS Parameters (adapted from a method for 2-undecanone): [6][7]

    • GC Column: A non-polar capillary column such as a DB-5ms or HP-5ms is suitable.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 5-10°C per minute to 250°C.

      • Final hold: Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium with a constant flow rate (e.g., 1 mL/min).

    • Injection: 1 µL of the prepared sample.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and comparison of its mass spectrum to a reference library (e.g., NIST).

    • Identify impurity peaks by comparing their mass spectra to the reference library.

    • Quantify the purity by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Visual Guides

Diagram 1: Troubleshooting Workflow for this compound

G Troubleshooting Workflow for this compound cluster_start Problem Identification cluster_investigation Investigation cluster_analysis Analysis & Action start Unexpected Experimental Results (e.g., low yield, side products) check_purity Suspect this compound Purity start->check_purity run_gcms Perform GC-MS Analysis (Protocol 3) check_purity->run_gcms impurities_identified Impurities Identified? run_gcms->impurities_identified acidic_impurities Acidic Impurities Detected impurities_identified->acidic_impurities Yes aldehyde_impurities Aldehyde Impurities Detected impurities_identified->aldehyde_impurities Yes other_impurities Other Impurities impurities_identified->other_impurities Yes consider_source Consider a Higher Purity Source impurities_identified->consider_source No purify_acid Remove Acidic Impurities (Protocol 1) acidic_impurities->purify_acid purify_aldehyde Remove Aldehyde Impurities (Protocol 2) aldehyde_impurities->purify_aldehyde other_impurities->consider_source re_run_experiment Re-run Experiment purify_acid->re_run_experiment purify_aldehyde->re_run_experiment

Caption: A logical workflow for troubleshooting experimental issues potentially related to this compound purity.

Diagram 2: Purification and Analysis Workflow

G Purification and Analysis Workflow for this compound cluster_input Input cluster_purification Purification cluster_analysis Analysis cluster_output Output commercial_ketone Commercial this compound wash_bicarb Wash with aq. NaHCO₃ (Protocol 1) commercial_ketone->wash_bicarb wash_water Wash with DI Water wash_bicarb->wash_water dry_agent Dry with MgSO₄ wash_water->dry_agent filter Filter dry_agent->filter gcms_analysis GC-MS Analysis (Protocol 3) filter->gcms_analysis data_review Review Data gcms_analysis->data_review pure_ketone Purified this compound (>99.5%) data_review->pure_ketone

Caption: A streamlined workflow for the purification and subsequent purity analysis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 6-Undecanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-undecanone (B1294626). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for synthesizing this compound are the ketonization of hexanoic acid, the oxidation of 6-undecanol (B1345097), and the use of Grignard reagents. Each method offers distinct advantages and is suited for different laboratory capabilities and starting material availability.

Q2: Which synthesis method generally provides the highest yield?

A2: The ketonization of hexanoic acid, particularly when using a zirconia-based catalyst in a continuous flow reactor, has been reported to achieve high conversion and selectivity, often exceeding 90%.[1] However, yields are highly dependent on the optimization of reaction conditions for each specific method.

Q3: Are there any "green" or more environmentally friendly methods for this compound synthesis?

A3: Yes, the solvent-free ketonization of hexanoic acid is considered a green chemistry approach. This method can be performed without the need for organic solvents, and the primary byproducts are carbon dioxide and water.[1]

Q4: How can I purify the final this compound product?

A4: Purification of this compound typically involves distillation under reduced pressure. Depending on the impurities present from the specific synthetic route, a preliminary extraction with a suitable organic solvent and washing with aqueous solutions to remove catalysts or unreacted starting materials may be necessary. For challenging separations, column chromatography on silica (B1680970) gel can be employed.

Troubleshooting Guides

Below are detailed troubleshooting guides for the three primary synthetic routes to this compound.

Method 1: Ketonization of Hexanoic Acid

This method involves the decarboxylative coupling of two molecules of hexanoic acid to form this compound, releasing carbon dioxide and water as byproducts.

Experimental Protocol: Ketonization of Hexanoic Acid using a Zirconia Catalyst
  • Catalyst Preparation: A high-surface-area zirconia (ZrO₂) aerogel is prepared and activated.

  • Reaction Setup: The reaction is carried out in a fixed-bed continuous flow reactor packed with the zirconia catalyst.

  • Reaction Conditions: Hexanoic acid is fed into the reactor at a controlled flow rate. The reaction is typically performed at elevated temperatures, in the range of 300-450 °C.[2]

  • Product Collection: The product stream, containing this compound, unreacted hexanoic acid, water, and CO₂, exits the reactor. The this compound is then condensed and collected.

  • Purification: The collected liquid is subjected to fractional distillation to separate the this compound from any unreacted hexanoic acid and byproducts.

Data Presentation: Ketonization of Hexanoic Acid
ParameterValueReference
Catalyst Zirconia (ZrO₂) aerogel[1]
Reaction Temperature 350-450 °C[2]
Conversion 72.3%[1]
Selectivity 92.6%[1]
Key Byproducts Carbon dioxide, Water[1]
Troubleshooting: Ketonization of Hexanoic Acid

Q: My conversion of hexanoic acid is low. What are the possible causes?

A: Low conversion can be due to several factors:

  • Suboptimal Temperature: The reaction temperature is critical. Ensure your reactor is reaching the optimal temperature range of 350-450 °C.

  • Catalyst Deactivation: The catalyst may have become deactivated. Consider regenerating or replacing the catalyst.

  • Insufficient Residence Time: The flow rate of the hexanoic acid may be too high, not allowing for sufficient contact time with the catalyst. Try reducing the flow rate.

Q: I am observing catalyst deactivation. How can I address this?

A: Catalyst deactivation can occur due to coking or leaching of the metal oxide.

  • Coke Formation: To remove coke deposits, the catalyst can be regenerated by calcination in air.

  • Catalyst Leaching: Highly basic catalysts like MgO and MnOx are prone to leaching in the acidic reaction environment.[1] Using a more stable amphoteric catalyst like zirconia can mitigate this issue.[1]

Logical Workflow for Troubleshooting Low Yield in Ketonization

G start Low Yield of this compound check_temp Is Reaction Temperature Optimal (350-450°C)? start->check_temp adjust_temp Adjust Temperature check_temp->adjust_temp No check_catalyst Is the Catalyst Active? check_temp->check_catalyst Yes adjust_temp->check_temp regenerate_catalyst Regenerate or Replace Catalyst check_catalyst->regenerate_catalyst No check_flow_rate Is the Flow Rate Appropriate? check_catalyst->check_flow_rate Yes regenerate_catalyst->check_catalyst adjust_flow_rate Decrease Flow Rate check_flow_rate->adjust_flow_rate No check_leaching Is Catalyst Leaching Suspected? check_flow_rate->check_leaching Yes adjust_flow_rate->check_flow_rate change_catalyst Consider a More Stable Catalyst (e.g., ZrO2) check_leaching->change_catalyst Yes end_node Improved Yield check_leaching->end_node No change_catalyst->end_node

Caption: Troubleshooting workflow for low yield in the ketonization of hexanoic acid.

Method 2: Oxidation of 6-Undecanol

This classical method involves the oxidation of the secondary alcohol, 6-undecanol, to the corresponding ketone, this compound.

Experimental Protocol: Jones Oxidation of 6-Undecanol
  • Reagent Preparation: Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in a mixture of concentrated sulfuric acid and water.

  • Reaction Setup: Dissolve 6-undecanol in acetone (B3395972) and cool the solution in an ice bath.

  • Reaction: Add the Jones reagent dropwise to the stirred solution of 6-undecanol. The reaction is exothermic and the temperature should be maintained below 20 °C. The color of the solution will change from orange to green, indicating the oxidation has occurred.

  • Workup: After the reaction is complete (monitored by TLC), the excess oxidant is quenched with isopropanol. The mixture is then diluted with water and extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Data Presentation: Oxidation of 6-Undecanol
ParameterValueReference
Oxidizing Agent Jones Reagent (CrO₃/H₂SO₄/H₂O)
Solvent Acetone
Reaction Temperature 0-20 °C
Typical Yield 80-95%
Key Byproducts Unreacted 6-undecanol, chromium salts
Troubleshooting: Oxidation of 6-Undecanol

Q: My reaction is incomplete, and I have a significant amount of unreacted 6-undecanol. What should I do?

A: Incomplete reactions are often due to:

  • Insufficient Oxidant: Ensure you have added a stoichiometric amount of the Jones reagent. You can monitor the reaction by the persistence of the orange color of the Cr(VI) reagent.

  • Low Reaction Temperature: While the reaction is exothermic, maintaining an extremely low temperature can slow down the reaction rate. Allow the reaction to proceed at a controlled temperature, typically between 0 and 20 °C.

Q: The purification of my product is difficult, and I have a green, tarry residue.

A: The green residue consists of chromium salts which need to be removed effectively.

  • Thorough Extraction: Ensure thorough extraction of the product into an organic solvent.

  • Filtration: Sometimes, filtering the reaction mixture through a pad of celite before extraction can help remove the bulk of the chromium salts.

  • Aqueous Washes: Multiple washes with water and brine are crucial to remove residual inorganic impurities.

Experimental Workflow for Oxidation of 6-Undecanol

G start Start: 6-Undecanol in Acetone add_jones Add Jones Reagent (0-20°C) start->add_jones reaction Stir until Reaction is Complete (TLC) add_jones->reaction quench Quench with Isopropanol reaction->quench extract Extract with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate distill Vacuum Distillation evaporate->distill end_product Pure this compound distill->end_product

Caption: Experimental workflow for the oxidation of 6-undecanol to this compound.

Method 3: Grignard Synthesis

This method involves the reaction of a Grignard reagent with a nitrile to produce a ketone after hydrolysis. For this compound, this would involve reacting pentylmagnesium bromide with hexanenitrile (B147006).

Experimental Protocol: Grignard Synthesis of this compound
  • Grignard Reagent Formation: Prepare pentylmagnesium bromide by reacting 1-bromopentane (B41390) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • Reaction with Nitrile: Add a solution of hexanenitrile in anhydrous diethyl ether dropwise to the Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., HCl or H₂SO₄) with cooling. This hydrolyzes the intermediate imine to the ketone.

  • Workup: The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed. The crude product is purified by vacuum distillation.

Data Presentation: Grignard Synthesis of this compound
ParameterValueReference
Grignard Reagent Pentylmagnesium bromide
Substrate Hexanenitrile
Solvent Anhydrous Diethyl Ether[3]
Reaction Temperature 0 °C to room temperature
Typical Yield 60-80%
Key Byproducts Unreacted starting materials, coupling products
Troubleshooting: Grignard Synthesis

Q: My Grignard reaction is not initiating, or the yield is very low.

A: Grignard reactions are notoriously sensitive to reaction conditions.

  • Anhydrous Conditions: The most common cause of failure is the presence of water, which will quench the Grignard reagent.[3] Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous.

  • Magnesium Quality: The surface of the magnesium turnings may be oxidized. Try crushing the magnesium turnings in a mortar and pestle before use or activating them with a small crystal of iodine.

  • Slow Addition: The addition of the alkyl halide to the magnesium should be slow enough to maintain a gentle reflux.

Q: I am getting a significant amount of side products, such as Wurtz coupling products (decane in this case).

A: The formation of coupling products can be minimized by:

  • Slow Addition: Add the alkyl halide slowly to the magnesium suspension to avoid high local concentrations.

  • Temperature Control: Maintain a moderate temperature during the formation of the Grignard reagent.

Decision Tree for Troubleshooting Grignard Synthesis

G start Low or No Product in Grignard Reaction check_anhydrous Were Anhydrous Conditions Maintained? start->check_anhydrous dry_glassware Thoroughly Dry All Glassware and Reagents check_anhydrous->dry_glassware No check_mg Is the Magnesium Surface Activated? check_anhydrous->check_mg Yes dry_glassware->start activate_mg Activate Mg with Iodine or Crushing check_mg->activate_mg No check_addition Was the Addition of Reagents Slow and Controlled? check_mg->check_addition Yes activate_mg->start adjust_addition Optimize Addition Rate and Temperature check_addition->adjust_addition No end_node Successful Reaction check_addition->end_node Yes adjust_addition->start

Caption: Troubleshooting decision tree for the Grignard synthesis of this compound.

References

troubleshooting 6-Undecanone degradation in samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Undecanone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential degradation of this compound in experimental samples. Below you will find frequently asked questions and detailed troubleshooting guides to ensure the stability and integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound, also known as dipentyl ketone, is an aliphatic ketone.[1][2][3][4][5][6][7] It is a colorless to slightly yellow liquid with a fruity odor.[5][8][9] It is stable under normal laboratory conditions.[10] Key properties are summarized in the table below.

PropertyValueReference
CAS Number 927-49-1[1][2][3][5][6][7][8][11]
Molecular Formula C11H22O[1][3][6][8][11]
Molecular Weight 170.29 g/mol [3][6][8][11]
Boiling Point 228 °C[3][6][8]
Melting Point 14.6 °C[3][6][8]
Density 0.831 g/mL at 25 °C[6][8]
Solubility in Water 0.05 mg/mL at 25 °C[3][10][11]

Q2: What are the primary factors that can cause this compound degradation?

The primary factors that can lead to the degradation of this compound include:

  • Exposure to Strong Oxidizing or Reducing Agents: this compound is incompatible with strong oxidizing and reducing agents.[2][4]

  • Elevated Temperatures: Although it has a high boiling point, prolonged exposure to high temperatures, especially during analytical procedures like gas chromatography (GC), can cause thermal degradation.

  • Photodegradation: Exposure to UV light can induce photochemical reactions in ketones, leading to their degradation.

  • Improper Storage: Incorrect storage can lead to volatilization, which may be mistaken for degradation, and can also expose the compound to atmospheric contaminants.

Q3: How should I store my samples containing this compound to minimize degradation?

To ensure the stability of this compound in your samples, adhere to the following storage guidelines:

  • Temperature: Store samples in a cool environment, such as a refrigerator (2-8 °C) or a freezer (-20 °C or -80 °C).[12] For long-term storage, colder temperatures are generally better for preserving ketone stability.[12]

  • Containers: Use amber glass vials with PTFE-lined screw caps (B75204) or crimp seals to protect from light and prevent volatilization.[11] Avoid plastic containers as the compound may adsorb to or react with the plastic.

  • Inert Atmosphere: For highly sensitive analyses, consider flushing the headspace of the vial with an inert gas like nitrogen or argon before sealing to prevent oxidation.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to this compound degradation.

Issue 1: Gradual decrease in this compound concentration over time in stored samples.

Possible Causes:

  • Volatilization: The sample container may not be properly sealed, leading to the evaporation of the volatile this compound.

  • Oxidation: The sample may be exposed to atmospheric oxygen, especially if the container has a large headspace or has been opened multiple times.

  • Temperature-Related Degradation: Storage at ambient or elevated temperatures can accelerate slow degradation reactions.

Troubleshooting Workflow:

start Start: Decreasing Concentration Observed check_seal Verify Container Seal Integrity start->check_seal seal_issue Reseal Samples Properly Use Vials with PTFE-lined Caps check_seal->seal_issue Loose or Improper Seal check_storage_temp Review Storage Temperature check_seal->check_storage_temp Seal is Intact temp_issue Transfer to Recommended Low Temperature Storage (e.g., -20°C or -80°C) check_storage_temp->temp_issue Stored at Room Temp or Above check_headspace Assess Headspace Volume in Vials check_storage_temp->check_headspace Stored at Low Temp headspace_issue Minimize Headspace or Flush with Inert Gas check_headspace->headspace_issue Large Headspace reanalyze Re-analyze a Freshly Prepared Standard check_headspace->reanalyze Minimal Headspace

Caption: Troubleshooting workflow for decreasing this compound concentration.

Issue 2: Inconsistent or lower-than-expected recovery of this compound during sample analysis (e.g., GC-MS).

Possible Causes:

  • Thermal Degradation in GC Inlet: High inlet temperatures can cause the breakdown of this compound before it reaches the analytical column.

  • Active Sites in the GC System: Silanol groups in the liner, column, or other parts of the flow path can interact with and degrade the ketone.

  • Matrix Effects: Components in the sample matrix may react with this compound at high temperatures or interfere with its detection.

Troubleshooting Workflow:

start Start: Low/Inconsistent Recovery check_inlet_temp Review GC Inlet Temperature start->check_inlet_temp temp_too_high Lower Inlet Temperature (e.g., in 20°C increments) check_inlet_temp->temp_too_high Temperature is High check_liner Inspect GC Liner check_inlet_temp->check_liner Temperature is Optimized liner_dirty Replace with a New, Deactivated Liner check_liner->liner_dirty Liner is Visibly Dirty or Old check_matrix Analyze a Standard in Solvent vs. in Matrix check_liner->check_matrix Liner is Clean and Inert matrix_effect Implement Matrix-Matched Calibration or Sample Cleanup check_matrix->matrix_effect Recovery is Lower in Matrix method_optimized Method Optimized check_matrix->method_optimized Recovery is Consistent

Caption: Troubleshooting workflow for low analytical recovery.

Potential Degradation Pathways

cluster_oxidation Oxidation cluster_photodegradation Photodegradation undecanone_ox This compound cleavage_products Carboxylic Acids (e.g., Hexanoic Acid, Pentanoic Acid) undecanone_ox->cleavage_products Oxidative Cleavage oxidizing_agent Strong Oxidizing Agents (e.g., H₂O₂) undecanone_photo This compound radicals Radical Intermediates (Norrish Type I/II) undecanone_photo->radicals Photochemical Excitation uv_light UV Light undecanone_main This compound (Stable under Inert Conditions) undecanone_main->undecanone_ox Exposure to Oxidants undecanone_main->undecanone_photo Exposure to Light

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Standard Procedure for Sample Handling and Storage

Objective: To minimize the degradation of this compound in samples from collection to analysis.

Materials:

  • Amber glass vials with PTFE-lined screw caps.

  • Pipettes and tips.

  • Inert gas (Nitrogen or Argon), if necessary.

  • Refrigerator (2-8 °C) and/or freezer (-20 °C or -80 °C).

Procedure:

  • Collect the sample directly into the amber glass vial to minimize transfer steps.

  • Fill the vial to minimize headspace, leaving only enough room for sample expansion if freezing.

  • For highly sensitive samples, gently flush the headspace with an inert gas before sealing.

  • Tightly seal the vial with the PTFE-lined cap.

  • Label the vial clearly.

  • If analysis is not immediate, store the sample at the appropriate low temperature (refrigerated for short-term, frozen for long-term).

  • Before analysis, allow the sample to equilibrate to room temperature while still sealed to prevent condensation from entering the sample upon opening.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

Objective: To provide a starting point for the analytical quantification of this compound, with considerations for minimizing on-instrument degradation.

Instrumentation and Columns:

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is generally suitable.

GC Conditions (Example):

  • Inlet Temperature: Start with a lower temperature (e.g., 200-220 °C) and optimize as needed.

  • Injection Mode: Splitless or split, depending on the expected concentration.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Program:

    • Initial Temperature: 50-70 °C, hold for 1-2 minutes.

    • Ramp: 10-15 °C/min to 250 °C.

    • Final Hold: 2-5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

    • Source and Transfer Line Temperatures: 230 °C and 250 °C, respectively.

Procedure:

  • Prepare a calibration curve using a certified standard of this compound in a suitable solvent (e.g., hexane, ethyl acetate).

  • Use a fresh, deactivated GC inlet liner.

  • Condition the GC column according to the manufacturer's instructions before running samples.

  • Inject a solvent blank to ensure the system is clean.

  • Run the calibration standards, followed by the samples.

  • Monitor for consistent peak shape and retention time. Tailing peaks may indicate active sites in the system.

  • If degradation is suspected, lower the inlet temperature and re-analyze a standard to see if the response improves.

References

enhancing detection limits of 6-Undecanone in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the detection limits of 6-Undecanone using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

A1: this compound (also known as dipentyl ketone) is a volatile organic compound (VOC) and a ketone.[1][2] Sensitive and accurate quantification is vital for quality control in the fragrance and food industries, and for research in chemical ecology.[3] As a VOC, it can also be a potential biomarker in biological samples, where high sensitivity is required for detection.[4]

Q2: Which analytical technique is most suitable for analyzing this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly used technique for the analysis of volatile and semi-volatile compounds like this compound.[3][5][6] This method combines the separation capabilities of gas chromatography with the identification and quantification power of mass spectrometry.[5]

Q3: How can I improve the volatility of this compound for GC-MS analysis?

A3: While this compound is already a volatile compound, derivatization can sometimes be used to improve the analytical capabilities for certain compounds.[7] Silylation, for example, is a common derivatization technique used to increase the volatility and thermal stability of polar compounds.[8] However, for a simple ketone like this compound, optimizing sample preparation techniques like headspace analysis is often more direct and effective.[5]

Q4: What is Headspace (HS) analysis and why is it useful for this compound?

A4: Headspace analysis is a sample preparation technique for GC-MS where volatile compounds are extracted from the vapor phase (headspace) above a liquid or solid sample in a sealed vial.[5] This method is ideal for VOCs like this compound as it minimizes the introduction of non-volatile matrix components into the GC-MS system, reducing contamination and improving signal quality.[4] Techniques like Headspace Solid-Phase Microextraction (HS-SPME) can further concentrate the analytes, enhancing detection limits.[3][9]

Q5: Can chemical derivatization enhance the detection of this compound?

A5: Yes, chemical derivatization can be employed to improve analytical outcomes in mass spectrometry.[7] The goals of derivatization include enhancing ionization efficiency, improving chromatographic separation, and increasing volatility.[7] For ketones, reagents that create derivatives with high ionization efficiency or that are amenable to specific, sensitive detectors can be used. Acylation reagents, for example, have been successfully used for the derivatization of synthetic cathinones, which also contain a ketone group.[10]

Troubleshooting Guide

Problem: Poor or No Signal Intensity for this compound

  • Possible Cause 1: Sample Concentration is Too Low.

    • Solution: Ensure your sample is appropriately concentrated.[11] If the sample is too dilute, you may not obtain a strong enough signal.[11] Consider using concentration techniques such as dynamic headspace (purge-and-trap) or solid-phase microextraction (SPME).[5]

  • Possible Cause 2: Inefficient Ionization.

    • Solution: The choice of ionization technique significantly impacts signal intensity.[11] For GC-MS, Electron Ionization (EI) is standard.[2] Ensure your ion source is clean and functioning correctly. Regularly tune and calibrate your mass spectrometer to confirm it is operating at peak performance.[11]

  • Possible Cause 3: Leaks in the GC-MS System.

    • Solution: Air leaks, particularly oxygen, in the carrier gas path or at the MS interface can severely reduce response, elevate background noise, and damage the column.[12][13] Use an electronic leak detector to check all fittings, the injection port septum, and the transfer line connection. Ensure carrier gas quality is high (UHP, 99.9995% or greater).[12]

  • Possible Cause 4: Active Sites in the Inlet or Column.

    • Solution: Active sites can cause peak tailing and a decrease in signal for certain compounds.[13] Replace the inlet liner with a fresh, deactivated one. If the problem persists, trim approximately 0.5-1 meter from the front of the GC column to remove accumulated non-volatile residues and active sites.[13]

G cluster_start Troubleshooting Low Signal Intensity cluster_solutions Corrective Actions start Low or No Signal for this compound check_conc Is Sample Concentration Sufficient? start->check_conc check_system Is the GC-MS System Leak-Free and Calibrated? check_conc->check_system Yes concentrate Concentrate Sample (e.g., SPME, Purge-and-Trap) check_conc->concentrate No check_activity Are Active Sites in the System Possible? check_system->check_activity Yes leak_check Perform Leak Check Clean Ion Source Tune & Calibrate MS check_system->leak_check No maintenance Replace Inlet Liner Trim GC Column check_activity->maintenance Yes resolve Problem Resolved check_activity->resolve No concentrate->resolve leak_check->resolve maintenance->resolve G cluster_prep 1. Sample Preparation cluster_extraction 2. Headspace Extraction (SPME) cluster_analysis 3. GC-MS Analysis p1 Add Sample to Vial p2 Add NaCl (Salting Out) p1->p2 p3 Seal Vial p2->p3 e1 Equilibrate & Heat Vial p3->e1 e2 Expose SPME Fiber to Headspace e1->e2 e3 Retract Fiber e2->e3 a1 Desorb Fiber in GC Inlet e3->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection (EI, SIM/Scan) a2->a3

References

Technical Support Center: Overcoming Solubility Challenges with 6-Undecanone in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Undecanone. This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered when working with this compound in aqueous solutions. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a ketone with the chemical formula C11H22O.[1] It is a colorless to pale yellow liquid with a characteristic odor.[1] Due to its long hydrocarbon chain, this compound is a hydrophobic molecule with very low water solubility, reported to be approximately 0.05 mg/mL at 25°C.[1][2][3] This poor aqueous solubility can lead to significant challenges in various experimental settings, particularly in biological assays and formulation development, causing issues like precipitation, inaccurate dosing, and reduced bioavailability.

Q2: I'm observing precipitation when I dilute my this compound stock (dissolved in an organic solvent) into my aqueous buffer. What should I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is no longer sufficient to keep the hydrophobic compound dissolved in the now predominantly aqueous environment. To address this, you can try optimizing your dilution protocol by adding the stock solution dropwise while vigorously stirring the aqueous buffer. A serial dilution approach can also be effective. Additionally, you may need to explore the use of solubility-enhancing excipients such as cosolvents, surfactants, or cyclodextrins.

Q3: What are the most common strategies to improve the solubility of this compound in aqueous solutions?

A3: The primary methods for enhancing the aqueous solubility of hydrophobic compounds like this compound include:

  • Co-solvency: Blending water with a miscible organic solvent (e.g., ethanol (B145695), propylene (B89431) glycol) to increase the overall solvent capacity for nonpolar molecules.[4]

  • Micellar Solubilization: Using surfactants (e.g., Tween 80, Sodium Dodecyl Sulfate) that form micelles in water, encapsulating the hydrophobic compound within their nonpolar core.[2]

  • Cyclodextrin (B1172386) Complexation: Forming inclusion complexes with cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, effectively encapsulating the this compound molecule and increasing its water solubility.

Q4: How do I choose the best solubility enhancement technique for my experiment?

A4: The choice of method depends on the specific requirements of your experiment, including the desired final concentration of this compound, the tolerance of your experimental system (e.g., cell line) to excipients, and the intended application (e.g., in vitro assay vs. in vivo formulation). It is often necessary to screen several methods and excipients to find the optimal conditions.

Troubleshooting Guides

This section provides step-by-step guidance for resolving common issues encountered during your experiments.

Issue 1: Precipitation of this compound in Cosolvent Systems
Symptom Possible Cause Troubleshooting Steps
The solution becomes cloudy or forms a precipitate immediately upon adding the this compound stock to the aqueous buffer.The final concentration of the cosolvent is too low to maintain the solubility of this compound at the target concentration.1. Increase Cosolvent Concentration: Gradually increase the percentage of the cosolvent (e.g., ethanol, propylene glycol) in the final aqueous mixture. 2. Lower this compound Concentration: If the cosolvent concentration is limited by experimental constraints (e.g., cell toxicity), try working with a lower final concentration of this compound. 3. Optimize Dilution: Add the this compound stock solution slowly to the aqueous phase while vortexing to avoid localized high concentrations that can trigger precipitation.
The solution is initially clear but becomes cloudy or forms a precipitate over time.The solution is supersaturated and thermodynamically unstable. Changes in temperature or evaporation can also cause precipitation.1. Ensure Equilibrium: Allow sufficient time for the system to equilibrate after preparation. 2. Control Temperature: Maintain a constant temperature throughout the experiment. 3. Prevent Evaporation: Keep containers tightly sealed to prevent solvent evaporation, which can alter the cosolvent ratio and lead to precipitation.
Issue 2: Poor Solubilization with Surfactants
Symptom Possible Cause Troubleshooting Steps
This compound does not dissolve even with the addition of a surfactant.The surfactant concentration is below its Critical Micelle Concentration (CMC), so micelles have not formed to encapsulate the this compound.1. Increase Surfactant Concentration: Ensure that the final surfactant concentration is well above its known CMC in the experimental medium. 2. Check Surfactant Compatibility: Verify that the chosen surfactant is effective for solubilizing ketones. Non-ionic surfactants like Polysorbate 80 (Tween 80) are often a good starting point.
The solution is hazy or forms an emulsion instead of a clear solution.The solubilization capacity of the micelles has been exceeded, or the surfactant is not appropriate for creating a microemulsion at the given concentrations.1. Reduce this compound Concentration: Try to dissolve a lower amount of this compound in the same surfactant solution. 2. Screen Different Surfactants: Test other surfactants with different Hydrophilic-Lipophilic Balance (HLB) values to find one that is more effective for this compound.
Issue 3: Ineffective Complexation with Cyclodextrins
Symptom Possible Cause Troubleshooting Steps
The solubility of this compound does not significantly increase in the presence of cyclodextrin.The type of cyclodextrin is not a good fit for the size and shape of the this compound molecule. The preparation method may also be inadequate.1. Screen Different Cyclodextrins: Test various cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) as their cavity sizes differ. 2. Optimize Preparation Method: Experiment with different methods for complex formation, such as kneading, co-evaporation, or freeze-drying, as these can yield more efficient complexation than simple mixing.
A precipitate forms in the cyclodextrin solution.The solubility limit of the this compound-cyclodextrin complex has been exceeded.1. Consult Phase Solubility Diagram: If available, a phase solubility diagram can indicate the concentration at which the complex precipitates. 2. Increase Cyclodextrin Concentration: In some cases (A-type solubility profiles), increasing the cyclodextrin concentration can further increase the solubility of the complex.

Data Presentation

The following tables provide illustrative quantitative data on the solubility of this compound using various enhancement techniques. Note that these are estimated values based on the behavior of similar long-chain ketones and should be used as a starting point for experimental design.

Table 1: Estimated Solubility of this compound in Ethanol-Water Mixtures at 25°C

% Ethanol (v/v)Estimated Solubility of this compound (mg/mL)
0~0.05
200.1 - 0.6
401 - 7
6015 - 60
80>100
100>500

Table 2: Estimated Solubility of this compound in Propylene Glycol-Water Mixtures at 25°C

% Propylene Glycol (v/v)Estimated Solubility of this compound (mg/mL)
0~0.05
200.08 - 0.3
400.6 - 3
607 - 25
80>60
100>250

Table 3: Estimated Solubility Enhancement of this compound with Surfactants at 25°C

Surfactant (1% w/v)Estimated Solubility of this compound (mg/mL)
Sodium Dodecyl Sulfate (SDS)1.5 - 6
Polysorbate 80 (Tween 80)2.5 - 12

Table 4: Estimated Solubility Enhancement of this compound with Cyclodextrins at 25°C

Cyclodextrin (10 mM)Estimated Solubility Enhancement Factor
β-Cyclodextrin7 - 20 fold
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)60 - 250 fold

Experimental Protocols

Protocol 1: Determination of this compound Solubility in a Cosolvent System
  • Preparation of Cosolvent Mixtures: Prepare a series of cosolvent-water mixtures with varying volume percentages of the chosen cosolvent (e.g., 0%, 20%, 40%, 60%, 80%, and 100% ethanol in deionized water).

  • Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 5 mL) of each cosolvent mixture in sealed glass vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using a shaker for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved this compound.

  • Sample Analysis: Carefully withdraw an aliquot from the clear supernatant of each vial. Dilute the aliquot with a suitable solvent (e.g., ethanol) and determine the concentration of this compound using an appropriate analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Protocol 2: Micellar Solubilization of this compound
  • Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the selected surfactant (e.g., Tween 80) at concentrations above its CMC.

  • Solubility Determination: Add an excess amount of this compound to each surfactant solution.

  • Equilibration and Analysis: Follow steps 3-5 from Protocol 1 to determine the equilibrium solubility of this compound in each surfactant solution.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex by the Kneading Method
  • Paste Formation: Place a known amount of cyclodextrin (e.g., HP-β-cyclodextrin) in a mortar and add a small amount of water to form a thick paste.

  • Incorporation of this compound: Gradually add a stoichiometric amount of this compound to the paste.

  • Kneading: Knead the mixture thoroughly for 30-60 minutes.

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization: The formation of the inclusion complex can be confirmed by analytical techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffractometry (XRD).

Protocol 4: Phase Solubility Analysis of this compound with Cyclodextrins
  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-15 mM HP-β-CD).

  • Equilibration with Excess this compound: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibration and Analysis: Follow steps 3-5 from Protocol 1.

  • Data Analysis: Plot the total concentration of dissolved this compound against the concentration of the cyclodextrin. The resulting phase solubility diagram can be used to determine the stoichiometry of the complex and its stability constant.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Solubility Enhancement Strategies cluster_protocol Experimental Protocol cluster_outcome Outcome problem Poor Aqueous Solubility of this compound cosolvency Co-solvency (Ethanol, PG) problem->cosolvency micellar Micellar Solubilization (Surfactants) problem->micellar cyclodextrin Cyclodextrin Complexation (HP-β-CD) problem->cyclodextrin prepare Prepare Solutions (Cosolvent/Surfactant/CD) cosolvency->prepare micellar->prepare cyclodextrin->prepare add_excess Add Excess This compound prepare->add_excess equilibrate Equilibrate (24-48h) add_excess->equilibrate separate Separate Phases (Centrifuge) equilibrate->separate analyze Analyze Supernatant (HPLC/GC) separate->analyze soluble_solution Clear, Soluble Solution of this compound analyze->soluble_solution troubleshooting_workflow start Precipitation Observed During Experiment check_concentration Is the final concentration of this compound too high? start->check_concentration check_excipient Is the excipient concentration adequate? check_concentration->check_excipient No lower_conc Lower this compound Concentration check_concentration->lower_conc Yes check_dilution Is the dilution method optimized? check_excipient->check_dilution Yes increase_excipient Increase Excipient (Cosolvent/Surfactant/CD) Concentration check_excipient->increase_excipient No optimize_dilution Use Slow, Dropwise Addition with Vigorous Mixing check_dilution->optimize_dilution No success Problem Solved check_dilution->success Yes re_evaluate Re-evaluate Solubility lower_conc->re_evaluate increase_excipient->re_evaluate optimize_dilution->re_evaluate re_evaluate->success

References

minimizing side reactions in the synthesis of 6-Undecanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 6-Undecanone (B1294626).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.

Method 1: Ketonization of Hexanoic Acid

Issue 1: Low Yield of this compound and Formation of Multiple Byproducts

  • Question: My reaction is producing a complex mixture of products with a low yield of this compound. How can I improve the selectivity?

  • Answer: The formation of byproducts such as other ketones, aldehydes, and cyclic compounds is often due to side reactions like aldol (B89426) condensation, cracking, and cyclization.[1] To minimize these, consider the following:

    • Catalyst Choice: The choice of catalyst is critical. While basic oxides like MgO and MnOx are highly active, they can leach into the reaction medium, leading to deactivation.[1] Stable amphoteric catalysts like zirconia (ZrO₂) or ceria-zirconia mixed oxides have shown high selectivity for this compound.[1]

    • Reaction Temperature: Optimize the reaction temperature. High temperatures can promote undesirable side reactions. A systematic temperature screen is recommended to find the optimal balance between reaction rate and selectivity.

    • Flow Reactor: Employing a continuous flow reactor can improve selectivity and yield by providing better control over reaction time and temperature, minimizing byproduct formation.[1] This method also allows for the removal of water and carbon dioxide as they are formed, driving the reaction to completion.

Issue 2: Catalyst Deactivation

  • Question: My catalyst activity is decreasing over time. What could be the cause and how can I prevent it?

  • Answer: Catalyst deactivation can be caused by coking (carbon deposition) or leaching of the active metal.

    • Coking: To prevent coking, ensure the feed is free of impurities. Periodic regeneration of the catalyst by controlled oxidation to burn off carbon deposits may be necessary.

    • Leaching: Metal cation leaching is a known issue with highly active base catalysts like MgO and MnOx in acidic reaction environments.[1] Using a more stable catalyst support or a catalyst with better metal-support interaction, such as zirconia aerogel, can mitigate this issue.[1]

Method 2: Organometallic Reactions (Grignard, Organocadmium, Weinreb-Nahm)

Issue 3: Formation of Tertiary Alcohol (1,1-dipentylheptan-1-ol)

  • Question: I am observing a significant amount of tertiary alcohol in my product mixture when using a Grignard reagent with hexanoyl chloride. How can I prevent this over-addition?

  • Answer: The high reactivity of Grignard reagents leads to the addition to the initially formed ketone, resulting in a tertiary alcohol.[2][3][4] To avoid this:

    • Use an Organocadmium Reagent: Organocadmium reagents are less nucleophilic than Grignard reagents and selectively react with acid chlorides to form ketones without significant over-addition.[5][6][7] The reaction of dipentylcadmium with hexanoyl chloride is a viable route to this compound.

    • Employ the Weinreb-Nahm Synthesis: This is a highly recommended method to prevent over-addition. The reaction of an organometallic reagent (like pentylmagnesium bromide) with a Weinreb-Nahm amide (N-methoxy-N-methylhexanamide) forms a stable chelated intermediate that resists further nucleophilic attack.[8][9][10][11] Acidic workup then liberates the ketone. This method is known for its high yields and tolerance of various functional groups.[8][10]

Issue 4: Low Conversion of Starting Material

  • Question: My reaction is sluggish and shows low conversion of the starting acid chloride or Weinreb amide. What are the possible reasons?

  • Answer: Low conversion can be due to several factors:

    • Inactive Grignard/Organometallic Reagent: Ensure the organometallic reagent was successfully prepared and is active. Grignard reagents are sensitive to moisture and air.[6] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

    • Steric Hindrance: While less of an issue for this compound synthesis, significant steric hindrance in either the organometallic reagent or the electrophile can slow down the reaction.

    • Reaction Temperature: Some reactions require specific temperature control. For instance, some organocadmium reactions benefit from being carried out at low temperatures.[7]

Method 3: Oxidation of 6-Undecanol (B1345097)

Issue 5: Incomplete Oxidation or Over-oxidation

  • Question: My oxidation of 6-undecanol is either incomplete, leaving starting material, or is producing carboxylic acids. How do I improve the outcome?

  • Answer: The key to a successful oxidation is the choice of the right oxidizing agent and control of reaction conditions.

    • Incomplete Oxidation: Increase the equivalents of the oxidizing agent or prolong the reaction time. Ensure the reaction temperature is optimal for the chosen reagent.

    • Over-oxidation: To prevent the formation of carboxylic acids, avoid harsh oxidizing agents like potassium permanganate (B83412) under forcing conditions. Milder and more selective reagents are preferred.

      • Jones Oxidation: This method, using chromium trioxide in aqueous sulfuric acid, is highly efficient for converting secondary alcohols to ketones.[12]

      • Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO) at low temperatures, which is excellent for minimizing side reactions.

      • Dess-Martin Periodinane (DMP): A mild and highly selective reagent for oxidizing alcohols to ketones.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common and effective synthetic routes for this compound include:

  • Ketonization of hexanoic acid: A direct method involving the decarboxylative coupling of two molecules of hexanoic acid.[1][12]

  • Reaction of an organometallic reagent with a hexanoic acid derivative: This includes the use of organocadmium reagents or, more preferably, the Weinreb-Nahm synthesis to avoid over-addition.[5][8][10]

  • Oxidation of 6-undecanol: A classical approach where the secondary alcohol is oxidized to the corresponding ketone.[12]

Q2: Why is the Grignard reaction with an ester or acid chloride not ideal for preparing this compound?

A2: Grignard reagents are highly reactive nucleophiles. When reacted with an ester or acid chloride, they will add to the carbonyl group twice, leading to the formation of a tertiary alcohol as the major product instead of the desired ketone.[4][13]

Q3: What are the advantages of the Weinreb-Nahm ketone synthesis?

A3: The Weinreb-Nahm synthesis offers several advantages:

  • High Selectivity: It effectively prevents the over-addition of organometallic reagents, leading to high yields of the ketone.[8][9][10]

  • Stable Intermediate: The reaction proceeds through a stable tetrahedral intermediate, which is chelated by the methoxy (B1213986) group, preventing further reaction until acidic workup.[10]

  • Broad Substrate Scope: It is tolerant of a wide variety of functional groups in the molecule.[10]

  • Mild Reaction Conditions: The reaction can often be carried out under mild conditions.[8]

Q4: Are there any green or more sustainable methods for synthesizing this compound?

A4: Yes, the ketonization of hexanoic acid, which can be derived from the fermentation of biomass, is considered a more sustainable route.[1][14] When performed in a continuous flow reactor without a solvent, it generates only carbon dioxide and water as byproducts, making it an environmentally friendly process.[1]

Q5: How can I purify this compound from the reaction mixture?

A5: Purification of this compound typically involves:

  • Aqueous Workup: To remove water-soluble impurities and salts.

  • Extraction: Using an appropriate organic solvent.

  • Drying: The organic layer is dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Distillation or Column Chromatography: The crude product can be purified by vacuum distillation or silica (B1680970) gel column chromatography to obtain pure this compound.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

MethodStarting MaterialsCommon Side ReactionsKey AdvantagesKey Disadvantages
Ketonization Hexanoic acidAldol condensation, cracking, cyclizationSustainable, potentially high yield, atom economicalRequires high temperatures, catalyst deactivation/leaching
Organocadmium Hexanoyl chloride, Pentyl halideReaction with other functional groupsGood yield, prevents over-additionToxicity of cadmium reagents
Weinreb-Nahm N-methoxy-N-methylhexanamide, Pentyl organometallicMinimalHigh selectivity, high yield, functional group toleranceRequires preparation of the Weinreb amide
Grignard + Nitrile Hexanenitrile, Pentylmagnesium bromideIncomplete reactionReadily available starting materialsPotential for side reactions with other functional groups
Oxidation 6-UndecanolOver-oxidation to carboxylic acid, incomplete reactionHigh yields with right reagent, well-establishedRequires synthesis of the alcohol precursor

Experimental Protocols

Protocol 1: Weinreb-Nahm Synthesis of this compound
  • Preparation of the Weinreb-Nahm Amide (N-methoxy-N-methylhexanamide):

    • To a solution of hexanoyl chloride (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under an argon atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (B92270) (2.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Weinreb-Nahm amide.

  • Synthesis of this compound:

    • To a solution of the N-methoxy-N-methylhexanamide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an argon atmosphere, add pentylmagnesium bromide (1.2 eq, solution in THF or Et₂O) dropwise.

    • Stir the reaction at 0 °C for 2 hours.

    • Quench the reaction by the slow addition of 1 M HCl at 0 °C.

    • Allow the mixture to warm to room temperature and extract with diethyl ether.

    • Wash the combined organic layers with saturated NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate (B1210297) gradient) to afford this compound.

Protocol 2: Ketonization of Hexanoic Acid using a Zirconia Catalyst
  • Catalyst Preparation: Prepare a high-surface-area zirconia (ZrO₂) aerogel catalyst as described in the literature.[1]

  • Reaction Setup:

    • Pack a fixed-bed continuous flow reactor with the zirconia catalyst.

    • Heat the reactor to the optimized temperature (e.g., 350-450 °C).

  • Reaction Execution:

    • Feed pure hexanoic acid into the reactor at a constant flow rate using a syringe pump. No solvent or carrier gas is required.[1]

    • The products (this compound, water, and CO₂) will exit the reactor.

  • Product Collection and Purification:

    • Condense the liquid products in a cold trap.

    • Separate the organic layer (containing this compound) from the aqueous layer.

    • The organic layer can be further purified by distillation if necessary.

Visualizations

Synthesis_Workflow cluster_ketonization Ketonization of Hexanoic Acid cluster_weinreb Weinreb-Nahm Synthesis Hexanoic_Acid Hexanoic Acid Reactor Flow Reactor (ZrO2 Catalyst) Hexanoic_Acid->Reactor Products_K Crude Product (this compound, H2O) Reactor->Products_K Purification_K Phase Separation & Distillation Products_K->Purification_K Final_Product_K This compound Purification_K->Final_Product_K Hexanoyl_Chloride Hexanoyl Chloride Weinreb_Amide Weinreb-Nahm Amide Hexanoyl_Chloride->Weinreb_Amide Hydroxylamine N,O-dimethyl- hydroxylamine HCl Hydroxylamine->Weinreb_Amide Intermediate Stable Chelate Intermediate Weinreb_Amide->Intermediate Grignard Pentylmagnesium bromide Grignard->Intermediate Workup Acidic Workup Intermediate->Workup Final_Product_W This compound Workup->Final_Product_W

Caption: Comparative workflow for the synthesis of this compound.

Troubleshooting_Grignard Start Grignard Reaction with Hexanoyl Chloride Problem Problem: Formation of Tertiary Alcohol Start->Problem Cause Cause: Over-addition of highly reactive Grignard reagent Problem->Cause Solution1 Solution 1: Use Organocadmium Reagent Cause->Solution1 Solution2 Solution 2: Use Weinreb-Nahm Synthesis Cause->Solution2 Outcome Desired Product: This compound Solution1->Outcome Solution2->Outcome

Caption: Troubleshooting logic for Grignard reaction side products.

References

storage and handling recommendations for 6-Undecanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the storage and handling of 6-Undecanone for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area away from incompatible substances.[1][2][3] The recommended storage temperature is between 10°C and 25°C.[4] Keep the container tightly closed when not in use.[1][2][3] It should be kept away from heat, sparks, and open flames.[1][2][3]

Q2: What personal protective equipment (PPE) is recommended when handling this compound?

A2: When handling this compound, it is important to use appropriate personal protective equipment to ensure safety. This includes eyeshields or safety goggles, chemical-resistant gloves, and a respirator with a suitable filter (e.g., type ABEK (EN14387)). Protective clothing should also be worn to prevent skin contact.[3]

Q3: What should I do in case of accidental contact with this compound?

A3: In case of accidental contact, follow these first-aid measures:

  • Skin contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water.[5] If skin irritation occurs, seek medical attention.[5]

  • Eye contact: Rinse cautiously with water for several minutes.[5] If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[5] If eye irritation persists, get medical advice.[5]

  • Inhalation: Move to an area with fresh air. If you feel unwell, seek medical attention.[5]

  • Ingestion: Rinse your mouth with water. If you feel unwell, seek medical advice.[5]

Q4: What are the known incompatibilities of this compound?

A4: this compound should be stored away from incompatible materials such as oxidizing agents.[5]

Q5: Is this compound flammable?

A5: Yes, this compound is a combustible liquid with a flash point of 88°C (190.4°F) in a closed cup. Therefore, it should be kept away from sources of ignition.[1][2][3]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Solidification or high viscosity of this compound in the container. The storage temperature is too low, approaching its melting point.Gently warm the container in a water bath to a temperature not exceeding 25°C until the contents are liquid and homogenous. Do not use a direct heat source.
Discoloration of this compound (appears yellow). Potential degradation or contamination of the product.Do not use the product. Contact the supplier for a replacement or further instructions. Ensure the storage container is properly sealed and stored away from light.
Inconsistent experimental results. Impurities in the this compound or improper handling.Verify the purity of the this compound. Ensure all handling procedures are followed correctly, including the use of clean and dry equipment.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₁H₂₂O[4][6]
Molecular Weight 170.29 g/mol [4][6]
Appearance Clear colorless to slightly yellow liquid[2][7]
Melting Point 14-15 °C[6]
Boiling Point 228 °C[6][7]
Density 0.831 g/mL at 25 °C[7]
Flash Point 88 °C (closed cup)
Solubility in Water 0.05 mg/mL at 25 °C[1][6]

Experimental Workflow: Handling a Suspected Contamination Issue

G cluster_0 Troubleshooting Workflow: Suspected this compound Contamination A Observe unexpected experimental result B Visually inspect this compound stock A->B C Is there discoloration or particulate matter? B->C D Quarantine the suspected stock C->D Yes G No visual abnormalities C->G No E Contact supplier for analysis and replacement D->E F Review handling and storage procedures D->F J Proceed with experiment using new stock E->J H Perform analytical purity test (e.g., GC-MS) G->H I Is purity below specification? H->I I->D Yes K Investigate other experimental parameters I->K No

Caption: Troubleshooting workflow for suspected this compound contamination.

References

calibration curve issues with 6-Undecanone standard

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Undecanone Standard

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues with this compound calibration curves during gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the creation of a calibration curve for this compound.

Issue 1: Poor Linearity (R² value < 0.99)

Question: My calibration curve for this compound is not linear, and the coefficient of determination (R²) is below the acceptable limit of 0.99. What are the potential causes and solutions?

Answer:

Non-linearity in a calibration curve can stem from several factors, from standard preparation to instrument settings. Below is a systematic approach to troubleshoot this issue.

  • Standard Preparation:

    • Accuracy of dilutions: Inaccurate serial dilutions are a common source of non-linearity. Ensure that all volumetric glassware and pipettes are properly calibrated.

    • Concentration range: The selected concentration range might exceed the linear dynamic range of the detector.[1] Prepare a wider range of standards, including lower and higher concentrations, to determine the optimal linear range.

    • Standard stability: this compound, like other ketones, can be susceptible to degradation. Prepare fresh standards and store them properly in a cool, dark place.

  • Gas Chromatography (GC) System:

    • Injector issues: Contamination in the injector port or a degraded septum can lead to inconsistent sample introduction.[2] Regularly clean the injector and replace the septum and liner.

    • Column overload: Injecting a high concentration of the standard can saturate the column, leading to peak fronting and a non-linear response.[2] Dilute the higher concentration standards or reduce the injection volume.

    • Column degradation: Over time, the stationary phase of the column can degrade, leading to active sites that can interact with the analyte and affect linearity.[3] Consider trimming the column or replacing it if performance does not improve.

  • Detector:

    • Detector saturation: At high concentrations, the detector response may become non-linear. If using a mass spectrometer, the detector can become saturated.[4] Dilute the standards to fall within the linear range of the detector.

    • Detector contamination: A dirty detector can result in a non-linear response.[3] Follow the manufacturer's instructions for cleaning the detector.

Issue 2: High Blank Response

Question: I am observing a significant peak for this compound in my blank injections (solvent only). What could be causing this carryover or contamination?

Answer:

A high blank response indicates the presence of the analyte in the system even when no sample is injected. This is often due to carryover from previous injections or contamination.

  • Carryover from Previous Injections:

    • Injector Contamination: The injector is a common source of carryover. Clean the injector port and replace the liner and septum.

    • Syringe Contamination: The autosampler syringe can retain residues from previous injections.[3] Implement a rigorous syringe cleaning procedure with multiple solvent rinses between injections.

    • Column Contamination: Buildup of non-volatile residues on the column can trap the analyte and release it in subsequent runs.[2] Bake out the column at a high temperature (within the column's limits) to remove contaminants.

  • System Contamination:

    • Contaminated Solvent: The solvent used for preparing blanks and standards may be contaminated. Use a fresh, high-purity solvent and run a blank with the new solvent.

    • Contaminated Gas Lines: Impurities in the carrier gas or gas lines can contribute to the background signal.[3] Ensure the use of high-purity gas and check for leaks in the gas lines.

Issue 3: Poor Reproducibility (High %RSD)

Question: The peak areas for replicate injections of the same this compound standard show high variability, resulting in a high relative standard deviation (%RSD). How can I improve the reproducibility of my measurements?

Answer:

Poor reproducibility can be caused by inconsistencies in sample injection, system instability, or improper sample handling.[3]

  • Injection Variability:

    • Autosampler vs. Manual Injection: Manual injections are inherently more variable than autosampler injections.[2] If using manual injection, ensure a consistent and rapid injection technique.

    • Syringe Issues: Air bubbles in the syringe, a worn-out syringe, or a clogged needle can lead to inconsistent injection volumes.[2] Inspect and clean the syringe regularly, and replace it if necessary.

  • System Instability:

    • Leaks: Leaks in the injection port or column fittings can cause fluctuations in flow and pressure, leading to variable peak areas.[2] Perform a leak check of the system.

    • Temperature and Flow Rate Fluctuations: Unstable oven temperatures or carrier gas flow rates can affect retention times and peak areas.[3] Ensure that the GC system is properly equilibrated and that all parameters are stable before starting a sequence.

  • Sample Handling:

    • Evaporation: this compound is a volatile compound. Evaporation of the solvent from the vial can lead to an increase in concentration over time. Use vials with secure caps (B75204) and septa, and do not leave samples on the autosampler for extended periods.

Data Presentation

The following table summarizes typical performance characteristics for the quantitative analysis of ketones, like this compound, by GC-MS. These values are indicative and may vary depending on the specific instrumentation and method parameters.

Validation ParameterTypical Performance Characteristic
Linearity Range0.1 - 100 µg/mL
Coefficient of Determination (R²)≥ 0.99
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.03 - 0.3 µg/mL
Intraday Precision (%RSD)< 15%
Interday Precision (%RSD)< 20%
Recovery70 - 120%

Experimental Protocols

Protocol: Preparation of this compound Standard Calibration Curve

  • Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of pure this compound standard.

    • Dissolve it in a suitable high-purity solvent (e.g., hexane (B92381) or ethyl acetate) in a 10 mL volumetric flask to obtain a stock solution of approximately 1 mg/mL.

  • Working Standard Preparation:

    • Perform serial dilutions of the stock solution to prepare a series of at least five working standards with concentrations spanning the expected range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • GC-MS Analysis:

    • Set up the GC-MS instrument with an appropriate method for the analysis of volatile ketones. A typical starting point for method parameters is provided below.

    • Inject each standard in triplicate, starting with the lowest concentration and ending with the highest.

    • Inject a solvent blank between each standard concentration to check for carryover.

  • Data Analysis:

    • Integrate the peak corresponding to this compound in each chromatogram.

    • Plot a graph of the average peak area versus the concentration for each standard.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

Typical GC-MS Parameters:

  • GC System: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Inlet: Split/Splitless

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1 (can be adjusted based on concentration)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MSD Transfer Line: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Scan (m/z 40-350) or Selected Ion Monitoring (SIM) for higher sensitivity (target ions for this compound: m/z 58, 71, 86, 99).

Mandatory Visualization

G cluster_start Start: Calibration Curve Issue cluster_troubleshooting Troubleshooting Steps cluster_solution Solutions cluster_end End Goal start Poor Linearity, High Blank, or Poor Reproducibility check_standards Verify Standard Preparation - Accuracy of dilutions - Concentration range - Stability start->check_standards Linearity Issue check_gc Inspect GC System - Clean injector, replace septum/liner - Check for column overload - Evaluate column condition start->check_gc check_carryover Investigate Carryover/Contamination - Clean injector and syringe - Bake out column - Use fresh solvent start->check_carryover High Blank check_stability Evaluate System Stability - Perform leak check - Monitor temperature and flow start->check_stability Reproducibility Issue solution_standards Prepare Fresh Standards check_standards->solution_standards check_detector Assess Detector Performance - Check for saturation - Clean detector check_gc->check_detector solution_gc Perform GC Maintenance check_gc->solution_gc solution_detector Clean/Tune Detector check_detector->solution_detector solution_carryover Implement Cleaning Protocol check_carryover->solution_carryover solution_stability Ensure System Stability check_stability->solution_stability end_goal Acceptable Calibration Curve (Linear, Low Blank, Reproducible) solution_standards->end_goal solution_gc->end_goal solution_detector->end_goal solution_carryover->end_goal solution_stability->end_goal

Caption: Troubleshooting workflow for this compound calibration curve issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for a this compound calibration curve?

A1: A good starting range is typically from 0.1 µg/mL to 100 µg/mL. However, the optimal range will depend on the sensitivity of your instrument and the expected concentration of this compound in your samples. It is recommended to perform a preliminary analysis to determine the approximate concentration in your samples and then bracket this concentration with your calibration standards.

Q2: How often should I prepare new this compound standards?

A2: Due to the volatility of this compound, it is best practice to prepare fresh working standards daily from a stock solution. The stock solution should be stored in a tightly sealed container in a refrigerator and can typically be used for up to a month, but its stability should be verified.

Q3: Can I use an internal standard for the quantification of this compound?

A3: Yes, using an internal standard is highly recommended to improve the accuracy and precision of your quantification. An ideal internal standard would be a structurally similar compound that is not present in your samples, such as an isotopically labeled this compound (e.g., this compound-d3) or another ketone with a similar retention time.

Q4: What should I do if I see peak tailing for my this compound standard?

A4: Peak tailing for ketones is often caused by active sites in the GC system, particularly in the injector liner or on the column.[2] To address this, you can:

  • Use a deactivated inlet liner.

  • Trim the front end of the GC column (approximately 10-20 cm) to remove any active sites that have developed.

  • Ensure the entire system is free of leaks.

  • Condition the column according to the manufacturer's instructions.

Q5: My calibration curve is linear, but the y-intercept is significantly different from zero. Is this a problem?

A5: A non-zero y-intercept can indicate a constant background interference or a systematic error in your blank measurement. If the intercept is consistently positive, it may suggest contamination. If it is negative, it could be due to incorrect integration of the peaks at low concentrations. While a small, consistent non-zero intercept may be acceptable if the linearity is good, a large or fluctuating intercept should be investigated as it can affect the accuracy of your results at low concentrations.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 6-Undecanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of ketones such as 6-undecanone (B1294626) is a critical aspect of molecular construction. This guide provides a comparative analysis of three primary methods for the synthesis of this compound: the ketonization of hexanoic acid, the oxidation of 6-undecanol (B1345097), and Grignard reagent-based syntheses. Each method is evaluated based on experimental data, with detailed protocols provided to facilitate laboratory application.

Comparison of Synthesis Methods

The selection of a synthetic route for this compound is often dictated by factors such as precursor availability, desired yield, and scalability. The following table summarizes the key quantitative data for the three highlighted methods.

MethodStarting MaterialsReagents/CatalystReaction ConditionsYield
Ketonization of Hexanoic Acid Hexanoic acidZirconia aerogelVapor phase, 350-450°C~67% (based on 72.3% conversion and 92.6% selectivity)
Oxidation of 6-Undecanol 6-UndecanolJones reagent (CrO₃, H₂SO₄, acetone)0°C to room temperatureHigh (typically >85%)
Grignard Synthesis (from Nitrile) Hexanenitrile (B147006), 1-Bromopentane (B41390)Magnesium, Diethyl ether, H₃O⁺0°C to refluxGood to excellent (typically 70-90%)

Experimental Protocols

Detailed methodologies for each synthesis route are provided below to ensure reproducibility and assist in the selection of the most appropriate method for your research needs.

Ketonization of Hexanoic Acid

This method involves the decarboxylative coupling of two molecules of hexanoic acid at high temperatures over a metal oxide catalyst to form this compound.

Experimental Protocol:

The vapor-phase ketonization of hexanoic acid is conducted in a fixed-bed reactor. A zirconia aerogel catalyst is packed into the reactor.[1] The catalyst is heated to the reaction temperature, typically between 350°C and 450°C, under a flow of inert gas.[2] A feed of hexanoic acid is then introduced into the reactor using a pump. The products at the reactor outlet are collected, and the this compound is separated and purified, typically by distillation. One study reported a conversion of 72.3% and a selectivity for this compound of 92.6% using a zirconia aerogel catalyst.[1]

Logical Relationship of Ketonization:

G Ketonization of Hexanoic Acid cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Hexanoic_Acid_1 Hexanoic Acid Reaction Ketonization Hexanoic_Acid_1->Reaction Hexanoic_Acid_2 Hexanoic Acid Hexanoic_Acid_2->Reaction Catalyst Zirconia Aerogel Catalyst Catalyst->Reaction Temperature 350-450 °C Temperature->Reaction This compound This compound CO2 CO₂ H2O H₂O Reaction->this compound Reaction->CO2 Reaction->H2O

Caption: Ketonization of two hexanoic acid molecules.

Oxidation of 6-Undecanol

The oxidation of the secondary alcohol 6-undecanol to the corresponding ketone, this compound, is a common and high-yielding transformation. The Jones oxidation is a classic and effective method for this purpose.[3]

Experimental Protocol:

A solution of 6-undecanol in acetone (B3395972) is cooled in an ice bath. Jones reagent, which is prepared by dissolving chromium trioxide in sulfuric acid and water, is added dropwise to the stirred solution. The reaction is typically rapid and exothermic.[4] The progress of the reaction can be monitored by the color change from orange (Cr⁶⁺) to green (Cr³⁺). Once the oxidation is complete, the excess oxidant is quenched, typically with isopropanol. The reaction mixture is then worked up by separating the organic layer, followed by washing, drying, and removal of the solvent. The crude this compound is then purified, usually by distillation. This method generally provides high yields of the ketone.[5]

Experimental Workflow for Jones Oxidation:

G Jones Oxidation Workflow Start Start Dissolve Dissolve 6-Undecanol in Acetone Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Reagent Add Jones Reagent Dropwise Cool->Add_Reagent Monitor Monitor Reaction (Color Change) Add_Reagent->Monitor Quench Quench with Isopropanol Monitor->Quench Workup Aqueous Workup Quench->Workup Purify Purify by Distillation Workup->Purify End This compound Purify->End

Caption: Step-by-step Jones oxidation of 6-undecanol.

Grignard Synthesis from a Nitrile

This versatile method involves the reaction of a Grignard reagent, in this case, n-pentylmagnesium bromide, with a nitrile, hexanenitrile, followed by hydrolysis to yield the ketone.

Experimental Protocol:

In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are placed. A solution of 1-bromopentane in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, n-pentylmagnesium bromide. The reaction is often initiated with a small crystal of iodine. Once the Grignard reagent has formed, the solution is cooled in an ice bath, and a solution of hexanenitrile in anhydrous diethyl ether is added dropwise. The reaction mixture is then stirred, typically for several hours at room temperature or under reflux, to ensure complete reaction. The resulting imine-magnesium complex is hydrolyzed by the careful addition of an acidic aqueous solution (e.g., dilute HCl or H₂SO₄). The organic layer is then separated, washed, dried, and the solvent is evaporated. The final product, this compound, is purified by distillation.

Signaling Pathway for Grignard Synthesis:

G Grignard Synthesis Pathway cluster_reagent_prep Grignard Reagent Formation cluster_ketone_formation Ketone Formation 1-Bromopentane 1-Bromopentane PentylMgBr n-Pentylmagnesium Bromide 1-Bromopentane->PentylMgBr Mg Mg Mg->PentylMgBr Imine_Complex Imine-Magnesium Complex PentylMgBr->Imine_Complex Hexanenitrile Hexanenitrile Hexanenitrile->Imine_Complex This compound This compound Imine_Complex->this compound Hydrolysis (H₃O⁺)

References

comparative analysis of undecanone isomers' biological activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Activities of Undecanone Isomers for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparative analysis of the biological activities of various undecanone isomers, with a focus on their antimicrobial, insecticidal, and anti-inflammatory properties. The information presented is supported by experimental data from peer-reviewed studies to assist researchers, scientists, and drug development professionals in evaluating the potential applications of these compounds.

Comparative Biological Activity of Undecanone Isomers

The biological activities of undecanone isomers, particularly their antimicrobial and insecticidal effects, have been the subject of scientific investigation. The position of the carbonyl group within the undecanone molecule influences its biological efficacy. The following table summarizes the available quantitative data on the biological activities of different undecanone isomers.

IsomerBiological ActivityTest Organism/ModelQuantitative DataReference
2-Undecanone AntifungalAspergillus nigerMIC: 1 µl/ml; MFC: 20 µl/ml[1]
AntifungalCandida mycodermaHigh activity (qualitative)[1]
AntibacterialBacillus subtilis, Escherichia coliLow activity (qualitative)[1]
Insecticidal (Fumigant)Solenopsis invicta (Red Imported Fire Ant)LC50: 8.21 µg/cm³[2]
Insect RepellentAedes aegypti8.5 µg/cm² showed similar efficacy to DEET at 4.8 µg/cm²[3]
Anti-inflammatoryLPS-stimulated RAW264.7 cellsDose-dependent inhibition of TNF-α and IL-1β[2]
3-Undecanone AntifungalAspergillus nigerMIC: 5 µl/ml; MFC: 10 µl/ml[1]
AntifungalCandida mycodermaHigh activity (qualitative)[1]
AntibacterialBacillus subtilis, Escherichia coliLow activity (qualitative)[1]
4-Undecanone AntifungalAspergillus nigerMIC: 5 µl/ml; MFC: 20 µl/ml[1]
AntifungalCandida mycodermaNot specified[1]
AntibacterialBacillus subtilis, Escherichia coliLow activity (qualitative)[1]
(S)-2-acetoxy-5-undecanone PheromonalResseliella theobaldi (Raspberry Cane Midge)Highly attractive to males[4]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration; LC50: Lethal Concentration 50%.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key experiments cited in this guide.

Antimicrobial Activity Assays

1. Agar (B569324) Disc Diffusion Method

The agar disc diffusion method is a widely used technique to assess the antimicrobial activity of chemical compounds.

  • Preparation of Bacterial Inoculum: Isolated colonies of the test bacteria are selected from an overnight culture and suspended in sterile saline. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1–2×10⁸ CFU/mL.

  • Agar Medium Preparation: Mueller-Hinton Agar (MHA) is prepared and poured into petri plates to a uniform thickness of 4 mm to ensure consistent diffusion.

  • Inoculation of Agar Surface: A sterile cotton swab is dipped into the bacterial suspension, and excess fluid is removed by pressing it against the inside of the tube. The swab is then streaked evenly across the entire surface of the MHA plate to create a bacterial lawn. The plate is typically rotated 60 degrees twice during streaking to ensure uniform coverage.

  • Placement of Discs: Paper discs impregnated with a known concentration of the test undecanone isomer are placed on the inoculated agar surface using sterile forceps. A blank disc (impregnated with the solvent used to dissolve the compound) serves as a negative control.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Interpretation of Results: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

2. Impedimetric Method

The impedimetric method is a rapid technique for evaluating antimicrobial susceptibility by measuring changes in the electrical impedance of a microbial culture.

  • Principle: Microbial metabolism converts uncharged or weakly charged substrates into highly charged ionic products. This change in the ionic composition of the growth medium alters its electrical impedance. The presence of an effective antimicrobial agent inhibits microbial metabolism, resulting in a smaller or delayed change in impedance compared to a control culture.

  • Instrumentation: The assay is performed using an impedance-monitoring instrument that consists of electrodes immersed in the microbial culture.

  • Procedure:

    • A standardized inoculum of the test microorganism is prepared and added to a specialized culture cell or well containing a suitable growth medium.

    • The undecanone isomer to be tested is added to the culture at various concentrations. A control culture without the test compound is also prepared.

    • The culture cells are placed in the instrument, and the impedance is monitored over time at a constant temperature.

    • The instrument measures the impedance (or its components, conductance and capacitance) at regular intervals.

  • Data Analysis: The time it takes for the impedance to change by a predetermined threshold is measured (detection time). A delay or absence of this change in the presence of the test compound indicates antimicrobial activity. The minimum inhibitory concentration (MIC) can be determined as the lowest concentration of the compound that significantly inhibits the change in impedance.[5][6][7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in their understanding. The following diagrams were created using the DOT language.

Signaling Pathway of 2-Undecanone in Neutrophils

2-Undecanone has been shown to modulate the activity of neutrophils through a Gαi-phospholipase C (PLC) signaling pathway.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR G_protein Gαiβγ GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG undecanone 2-Undecanone undecanone->GPCR Binds Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Neutrophil_response Modulation of Neutrophil Response Ca_release->Neutrophil_response PKC_activation->Neutrophil_response

Gαi-PLC signaling pathway modulated by 2-undecanone.
Generalized Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a typical workflow for determining the antimicrobial susceptibility of undecanone isomers.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start culture Prepare Microbial Culture start->culture inoculum Standardize Inoculum culture->inoculum inoculate Inoculate Media inoculum->inoculate media Prepare Agar Plates/Broth media->inoculate compounds Prepare Undecanone Isomer Solutions apply Apply Isomers (Discs or in Broth) compounds->apply inoculate->apply incubate Incubate apply->incubate measure Measure Zones of Inhibition or Impedance incubate->measure determine_mic Determine MIC/MFC measure->determine_mic compare Compare Activities determine_mic->compare end End compare->end

References

A Comparative Guide to 6-Undecanone and Other Ketone Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of scientific research and pharmaceutical development, the selection of an appropriate solvent is a critical decision that can significantly impact reaction kinetics, product purity, and overall process efficiency. Ketones, a class of organic solvents characterized by a carbonyl group bonded to two other carbon atoms, are widely utilized for their versatile solvency. This guide provides an objective comparison of 6-undecanone (B1294626) against other commonly used ketone solvents—acetone (B3395972), methyl ethyl ketone (MEK), and cyclopentanone—supported by experimental data and detailed methodologies.

Physicochemical Properties: A Quantitative Comparison

The performance of a solvent is largely dictated by its physical and chemical properties. The following table summarizes key quantitative data for this compound and its alternatives, facilitating a direct comparison for informed solvent selection.

PropertyThis compoundAcetoneMethyl Ethyl Ketone (MEK)Cyclopentanone
Molecular Formula C₁₁H₂₂OC₃H₆OC₄H₈OC₅H₈O
Molecular Weight ( g/mol ) 170.29[1]58.0872.1184.12
Boiling Point (°C) 228[2][3]56.279.6131
Melting Point (°C) 14-15[2]-94.9-86.6-58
Density (g/mL at 20°C) ~0.830.7910.8050.95
Flash Point (°C) 88-20-927
Water Solubility InsolubleMiscible27.5 g/100 mLSlightly soluble
Kauri-Butanol (KB) Value Data not availableInfiniteInfiniteData not available
Relative Evaporation Rate (n-BuAc=1) Data not available5.6 - 11.6[4][5]3.8 - 5.8[4][5]~0.23[4]

In-Depth Analysis of Solvent Performance

This compound , with its high boiling point and low volatility, is an effective solvent for processes requiring elevated temperatures and slow evaporation. Its nonpolar character, owing to the long alkyl chains, makes it suitable for dissolving hydrophobic compounds and for use in supported liquid membrane extraction.[6][7]

Acetone is a highly versatile and widely used polar aprotic solvent.[8] Its low boiling point and high evaporation rate are advantageous for applications requiring rapid drying, such as in the cleaning of laboratory glassware and in the formulation of coatings.[9] In pharmaceutical applications, acetone is frequently used for the extraction and purification of active pharmaceutical ingredients (APIs).[2][3][10]

Methyl Ethyl Ketone (MEK) offers a balance between the high volatility of acetone and the low volatility of higher ketones.[9][11][12][13] It is a strong solvent for many synthetic and natural resins, making it a staple in the coatings and adhesives industries.[14] In drug formulation, MEK can be used in granulation and coating processes.

Cyclopentanone is a cyclic ketone with a more rigid structure compared to its linear counterparts. It is a good solvent for a range of organic compounds and has found applications in the synthesis of pharmaceuticals and fragrances.[15][16][17] Its performance in recrystallization of energetic materials has also been noted.[17]

Experimental Protocols for Solvent Evaluation

To ensure consistent and reliable data for solvent comparison, standardized experimental protocols are employed. The following are detailed methodologies for determining key solvent properties.

Kauri-Butanol Value (ASTM D1133)

The Kauri-Butanol (KB) value is a measure of a solvent's solvency power.[12][16] A higher KB value indicates a stronger solvent.

Methodology:

  • A standard solution of Kauri gum in n-butanol is prepared.

  • The solvent being tested is titrated into a measured volume of the Kauri-butanol solution.

  • The titration is continued until the solution becomes turbid, indicating the precipitation of the Kauri gum.

  • The volume of solvent required to reach this "cloud point" is recorded.

  • The KB value is calculated based on the volume of solvent used, with toluene (B28343) having a standard KB value of 105.

It is important to note that highly polar solvents like acetone and MEK are infinitely soluble in the Kauri-butanol solution and therefore do not have a determinable KB value by this method.

Relative Evaporation Rate (ASTM D3539)

This method determines the rate at which a solvent evaporates compared to a reference solvent, typically n-butyl acetate.[18]

Methodology:

  • A specified volume of the solvent is applied to a filter paper of known surface area.

  • The filter paper is suspended from a balance in a controlled environment with a constant flow of dry air at a set temperature.

  • The weight loss of the solvent due to evaporation is recorded over time.

  • The time taken for 90% of the solvent to evaporate is determined.

  • The relative evaporation rate is calculated by dividing the 90% evaporation time of the reference solvent (n-butyl acetate) by the 90% evaporation time of the sample solvent.

Flash Point (ASTM D93)

The flash point is the lowest temperature at which a solvent's vapors will ignite in the presence of an ignition source.[2][3][10][19] This is a critical safety parameter. The Pensky-Martens closed-cup method is commonly used.[2][3][10][19]

Methodology:

  • The solvent is placed in a closed cup and heated at a slow, constant rate.

  • A stirrer ensures uniform temperature throughout the liquid.

  • An ignition source is periodically introduced into the vapor space above the liquid.

  • The flash point is the lowest temperature at which a brief flash is observed.

Visualizing Solvent Selection and Experimental Workflow

To aid in the understanding of solvent selection and evaluation, the following diagrams created using Graphviz (DOT language) illustrate key logical relationships and experimental workflows.

Solvent_Selection_Factors cluster_properties Solvent Properties cluster_application Application Requirements Physicochemical Physicochemical Properties Solvent_Choice Optimal Solvent Choice Physicochemical->Solvent_Choice Performance Performance Metrics Performance->Solvent_Choice Safety Safety, Health & Environmental (SHE) Safety->Solvent_Choice Reaction Reaction (e.g., Suzuki Coupling) Reaction->Solvent_Choice Purification Purification (e.g., Crystallization) Purification->Solvent_Choice Analysis Analysis (e.g., HPLC) Analysis->Solvent_Choice

Caption: Factors influencing the selection of an optimal solvent.

Experimental_Workflow start Select Solvent for Evaluation kb_test Determine Kauri-Butanol Value (ASTM D1133) start->kb_test evap_test Determine Evaporation Rate (ASTM D3539) start->evap_test flash_test Determine Flash Point (ASTM D93) start->flash_test data_analysis Analyze and Compare Performance Data kb_test->data_analysis evap_test->data_analysis flash_test->data_analysis end Select Appropriate Solvent data_analysis->end

Caption: A generalized workflow for evaluating solvent performance.

Applications in Research and Development

The choice of a ketone solvent is highly dependent on the specific application.

  • Organic Synthesis: In Suzuki-Miyaura cross-coupling reactions, the choice of solvent can significantly influence reaction yield and robustness.[20][21][22] While polar aprotic solvents are often favored, the specific properties of each ketone can affect catalyst stability and reactant solubility. This compound's high boiling point could be advantageous for reactions requiring high temperatures, whereas the polarity of acetone or MEK might be preferable in other cases.

  • Purification and Crystallization: Acetone is widely used in the purification of APIs through crystallization due to its ability to dissolve a wide range of organic compounds at elevated temperatures and its low solubility for the same compounds at lower temperatures.[2][10] Cyclopentanone has also been investigated as a solvent for the recrystallization of certain materials, including energetic compounds.[17]

  • Chromatography: In High-Performance Liquid Chromatography (HPLC), acetone can be used as a component of the mobile phase.[23][24] Its UV cutoff and viscosity are important considerations.[23] A comparative study of different ketones in HPLC could reveal differences in elution strength and selectivity for specific analytes.[24][25]

Conclusion

The selection of a ketone solvent requires a careful evaluation of its physicochemical properties in the context of the specific application. This compound, with its high boiling point and nonpolar nature, offers a valuable alternative to more volatile and polar ketones for specific applications in organic synthesis and extraction. Acetone remains a versatile workhorse for general laboratory use and pharmaceutical purification. MEK provides a useful intermediate in terms of volatility and solvency, while cyclopentanone's unique cyclic structure can offer different selectivity in certain synthetic and analytical applications. This guide provides the foundational data and experimental context to empower researchers and drug development professionals to make informed decisions in their solvent selection processes.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Undecanone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity and consistency of analytical data are paramount. When quantifying compounds such as 6-Undecanone, a ketone with applications as a solvent and in fragrance formulations, it is crucial to ensure that the analytical methods employed are robust and yield comparable results.[1][2] This guide provides an objective comparison of two primary analytical methods for this compound quantification—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—and outlines the process of cross-validation to ensure data equivalency.

Cross-validation of analytical methods is the process of comparing two or more methods to determine if they provide equivalent results for a given analyte.[3] This is a critical step when transferring a method between laboratories, using different methods within the same study, or comparing data from different studies.[3][4] The ultimate goal is to demonstrate that any variations in the results from the compared methods fall within acceptable limits.[3]

Comparative Analysis of Analytical Methods

The selection of an analytical method is typically guided by its performance characteristics. Below is a summary of expected validation parameters for GC-MS and HPLC methods for the determination of this compound.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity Range 0.1 - 20 µg/mL0.5 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.995≥ 0.995
Limit of Detection (LOD) 0.05 µg/mL0.2 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.5 µg/mL
Intra-day Precision (%RSD) < 10%< 10%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (Recovery) 90 - 110%90 - 110%
Specificity High (Mass Analyzer)Moderate to High (Detector Dependent)

Experimental Protocols

Detailed and robust experimental protocols are the foundation of accurate and reproducible analytical measurements. The following sections outline representative methodologies for the GC-MS and HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

Instrumentation:

  • GC System: Agilent GC system or equivalent.

  • Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.250 mm x 0.25 µm), is typically suitable.

  • Injector: Splitless mode, with an injector temperature of 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: Increase at 15 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode (e.g., m/z 40-200) for initial identification and Selected Ion Monitoring (SIM) for quantification.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or hexane.

  • Create a series of calibration standards by serially diluting the stock solution.

  • For sample analysis, dissolve the sample in the chosen solvent and filter if necessary.

  • An internal standard (e.g., a deuterated analog or a structurally similar ketone) should be added to all standards and samples to correct for variability.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique suitable for a wide range of compounds. For a non-polar compound like this compound, a reverse-phase method is appropriate.

Instrumentation:

  • HPLC System: A standard HPLC system with a UV or Mass Spectrometric detector.

  • Column: A C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: UV detector at 210 nm or a Mass Spectrometer in ESI positive mode.

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile.

  • Prepare calibration standards by diluting the stock solution with the mobile phase.

  • Dissolve the sample in the mobile phase and filter through a 0.45 µm filter before injection.

  • Incorporate an internal standard if required for improved precision.

Cross-Validation Workflow

The process of cross-validating two analytical methods involves a systematic comparison of their performance. The following diagram illustrates the logical workflow for the cross-validation of the GC-MS and HPLC methods for this compound analysis.

cluster_0 Method Development & Validation cluster_1 Cross-Validation Study cluster_2 Acceptance Criteria & Reporting A Develop & Validate GC-MS Method C Prepare a Set of Quality Control (QC) Samples A->C B Develop & Validate HPLC Method B->C D Analyze QC Samples by GC-MS C->D E Analyze QC Samples by HPLC C->E F Compare Results from Both Methods D->F E->F G Evaluate Against Pre-defined Acceptance Criteria F->G H Document Results in a Cross-Validation Report G->H

Cross-validation workflow for analytical methods.

Conclusion

Both GC-MS and HPLC are suitable methods for the quantification of this compound. GC-MS generally offers higher sensitivity and specificity due to the nature of the mass spectrometric detection. HPLC is a robust and versatile alternative, particularly when dealing with complex matrices that may not be amenable to GC analysis.

References

A Comparative Analysis of 6-Undecanone and 2-Undecanone as Insect Repellents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two ketone isomers, 6-Undecanone and 2-Undecanone, as insect repellents. While 2-Undecanone is a well-documented and commercially available repellent, data on the efficacy of this compound is limited. This comparison synthesizes the available experimental data and discusses the potential efficacy of this compound based on structure-activity relationships within the aliphatic ketone class.

Executive Summary

2-Undecanone is a proven insect repellent with efficacy comparable to moderate concentrations of DEET against various insect species. It is a naturally derived compound found in wild tomato plants and is the active ingredient in the commercial repellent BioUD®. In contrast, while this compound is also recognized for its insect repellent properties, there is a significant lack of publicly available, peer-reviewed experimental data quantifying its efficacy. Based on structure-activity relationship studies of aliphatic ketones, it is hypothesized that the position of the carbonyl group significantly influences repellent activity, with methyl ketones (like 2-Undecanone) generally showing higher efficacy.

Data Presentation: Quantitative Efficacy

The following tables summarize the available quantitative data on the repellent efficacy of 2-Undecanone and related aliphatic methyl ketones. Due to the lack of specific data for this compound, it is not included in these tables.

Table 1: Repellent Efficacy of 2-Undecanone Against Mosquitoes

Active IngredientConcentrationInsect SpeciesTest MethodEfficacy MetricResultReference
2-Undecanone7.75% (in BioUD®)Aedes aegyptiArm-in-cageMean Protection Time~6.0 hours[1]
2-Undecanone7.75% (in BioUD®)Aedes aegyptiArm-in-cagePercent Repellency (avg. over 6h)80.4%[1]
2-Undecanone5% and 20%Aedes aegyptiCage TestObservationStrong repellent effect[2]
2-UndecanoneNot SpecifiedAnopheles gambiaeNot SpecifiedRepellencyHigh repellency[3][4]

Table 2: Comparative Efficacy of Aliphatic Methyl Ketones Against Anopheles gambiae

This table provides context on the structure-activity relationship of aliphatic ketones, which can be used to infer the potential relative efficacy of different isomers.

CompoundCarbon Chain LengthRepellency Ranking
2-HeptanoneC7Lower
2-OctanoneC8Lower
2-NonanoneC9Lower
2-DecanoneC10Lower
2-Undecanone C11 Higher (more effective)
2-DodecanoneC12Lower (than odd-numbered)
2-Tridecanone (B165437)C13Higher (more effective)
2-PentadecanoneC15Higher (more effective)

Source: Adapted from a study on the repellency of long-chain aliphatic methyl ketones against Anopheles gambiae s.s.[3][4] The study indicated that ketones with an odd number of carbon atoms were more effective repellents.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy studies. The following are standard protocols used in the evaluation of insect repellents.

Arm-in-Cage Test

This is a standard laboratory method to determine the complete protection time of a topical repellent.

  • Subject Preparation: A defined area of a volunteer's forearm is marked.

  • Repellent Application: A precise amount of the test substance is applied evenly to the marked area.

  • Control: The other arm of the volunteer is treated with a control substance (e.g., ethanol) or left untreated.

  • Exposure: The treated arm is inserted into a cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti).

  • Observation: The time until the first mosquito lands and probes the skin is recorded. This is repeated at set intervals.

  • Data Analysis: The complete protection time (CPT) is determined as the time from application until the first confirmed bite.

Y-Tube Olfactometer Assay

This assay is used to assess the spatial repellency of a compound.

  • Apparatus: A Y-shaped glass tube with a central arm and two side arms.

  • Airflow: A controlled and filtered airflow is passed through both side arms and exits through the central arm.

  • Odor Source: One side arm contains a stimulus (e.g., a human hand treated with the repellent), while the other contains a control (e.g., an untreated hand or clean air).

  • Insect Release: Mosquitoes are released at the end of the central arm.

  • Observation: The number of mosquitoes that fly upwind and enter each arm of the Y-tube within a specific time is recorded.

  • Data Analysis: The distribution of the mosquitoes in the two arms is analyzed to determine if the test substance significantly repels them.

Mandatory Visualization

Experimental Workflow: Arm-in-Cage Assay

ArmInCage_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_data Data Collection & Analysis A Volunteer Recruitment & Consent B Mark Defined Area on Forearm A->B C Apply Test Repellent (e.g., this compound) B->C D Apply Control (e.g., 2-Undecanone or Placebo) to Other Arm B->D E Introduce Treated Arm into Mosquito Cage C->E Test Arm D->E Control Arm F Start Timer and Observe for Mosquito Landings/Probes E->F G Record Time to First Bite (Complete Protection Time) F->G H Calculate Percent Repellency G->H I Statistical Analysis H->I Ketone_Signaling_Pathway cluster_olfactory Insect Olfactory System cluster_orn Olfactory Receptor Neuron cluster_behavior Behavioral Response Odorant Host Odorant (e.g., CO2, Lactic Acid) OR Odorant Receptor (OR) Odorant->OR Binds Repellent Ketone Repellent (e.g., 2-Undecanone) Repellent->OR May also bind Orco Odorant Receptor Co-receptor (Orco) Repellent->Orco Blocks/Modulates NeuronInhibition Neuron Inhibition Repellent->NeuronInhibition Leads to IonChannel Ion Channel Opening OR->IonChannel Activates OR->IonChannel Orco->IonChannel NeuronActivation Neuron Activation IonChannel->NeuronActivation Attraction Host Seeking Behavior (Attraction) NeuronActivation->Attraction Repulsion Aversive Behavior (Repellency) NeuronInhibition->Repulsion

References

spectroscopic comparison of 6-Undecanone and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic chemistry, the subtle shift of a functional group can dramatically alter a molecule's properties. This guide provides a detailed spectroscopic comparison of 6-undecanone (B1294626) and its common isomers: 2-undecanone, 3-undecanone, and 5-undecanone. For researchers, scientists, and professionals in drug development, understanding the nuances in their spectral data is paramount for accurate identification and characterization. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by generalized experimental protocols.

At a Glance: Spectroscopic Data Summary

The following tables provide a comparative summary of the key spectroscopic data for this compound and its isomers.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound 2.39t-CH₂-C(O)-
1.54m-CH₂-CH₂ -C(O)-
1.28m-(CH₂)₄-
0.89t-CH₃
2-Undecanone 2.41t-CH₂-C(O)-
2.13s-C(O)-CH₃
1.56quintet-CH₂-CH₂ -C(O)-
1.25m-(CH₂)₆-
0.88t-CH₃
3-Undecanone 2.38t-C(O)-CH₂-CH₃
2.37t-C(O)-CH₂-(CH₂)₇-CH₃
1.53m-C(O)-CH₂-CH₂ -
1.26m-(CH₂)₆-
1.04t-C(O)-CH₂-CH₃
0.88t-(CH₂)₇-CH₃
5-Undecanone 2.38t-C(O)-CH₂-
1.53m-C(O)-CH₂-CH₂ -
1.29m-(CH₂)₄- and -(CH₂)₂-
0.89t-CH₃

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
CompoundChemical Shift (δ) ppmAssignment
This compound 211.9C=O (C-6)
42.9C-5, C-7
31.6-(CH₂)n-
23.9-(CH₂)n-
22.5-(CH₂)n-
14.0-CH₃
2-Undecanone [1]209.2C=O (C-2)
43.8C-3
31.9-(CH₂)n-
29.8C-1
29.4-(CH₂)n-
29.3-(CH₂)n-
29.2-(CH₂)n-
24.0-(CH₂)n-
22.7-(CH₂)n-
14.1C-11
3-Undecanone ~211.5C=O (C-3)
~44.5C-2
~35.9C-4
~31.8-(CH₂)n-
~29.2-(CH₂)n-
~22.6-(CH₂)n-
~14.1-CH₃
~7.9C-1
5-Undecanone ~211.8C=O (C-5)
~42.5C-4, C-6
~31.6-(CH₂)n-
~26.5-(CH₂)n-
~22.5-(CH₂)n-
~14.0-CH₃

Note: Some values are estimated based on typical chemical shifts for aliphatic ketones.

Table 3: Infrared (IR) Absorption Data
CompoundWavenumber (cm⁻¹)IntensityAssignment
This compound ~2927, ~2856StrongC-H stretching (alkane)
~1715StrongC=O stretching (ketone)
2-Undecanone [1]2925, 2855StrongC-H stretching (alkane)
1715 - 1720StrongC=O stretching (ketone)
3-Undecanone ~2925, ~2855StrongC-H stretching (alkane)
~1715StrongC=O stretching (ketone)
5-Undecanone ~2930, ~2860StrongC-H stretching (alkane)
~1715StrongC=O stretching (ketone)

Note: The strong absorption band around 1715 cm⁻¹ is characteristic of the carbonyl group in a saturated aliphatic ketone.[1][2]

Table 4: Mass Spectrometry (MS) Fragmentation Data
CompoundKey Fragment Ions (m/z)Relative Intensity (%)Assignment of Fragment Ion
This compound 99, 71Highα-cleavage: [CH₃(CH₂)₄CO]⁺, [CH₃(CH₂)₃CH₂]⁺
58ModerateMcLafferty rearrangement
2-Undecanone [1]43100α-cleavage: [CH₃CO]⁺ (Acylium ion)
58~50McLafferty rearrangement: [C₃H₆O]⁺
3-Undecanone 57, 113Highα-cleavage: [CH₃CH₂CO]⁺, [CH₃(CH₂)₇]⁺
72ModerateMcLafferty rearrangement
5-Undecanone 85, 85Highα-cleavage: [CH₃(CH₂)₃CO]⁺, [CH₃(CH₂)₅]⁺
100ModerateMcLafferty rearrangement

Note: The molecular ion peak (M⁺) for all isomers is expected at m/z 170.

Experimental Protocols

The following are generalized methodologies for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of liquid ketones is as follows:

  • Sample Preparation: Approximately 5-10 mg of the undecanone isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

  • Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium (B1214612) signal of the solvent and shimmed to achieve homogeneity.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used, and a small number of scans are typically sufficient. For ¹³C NMR, a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal.

Infrared (IR) Spectroscopy

For liquid samples like the undecanone isomers, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a common technique:

  • Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR crystal.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is acquired. The sample is then brought into contact with the crystal using a pressure arm. The IR spectrum of the sample is then recorded.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile compounds like undecanones:

  • Sample Preparation: A dilute solution of the undecanone isomer is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • GC Separation: A small volume (typically 1 µL) of the solution is injected into the GC, where it is vaporized and separated on a capillary column.

  • MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In EI, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z).

  • Data Processing: A detector records the abundance of each ion, generating a mass spectrum. The spectrum is then analyzed to identify the molecular ion and characteristic fragment ions.

Visualizing the Workflow

The logical flow of spectroscopic analysis is crucial for systematic compound characterization.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Comparison Sample Undecanone Isomer Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Place neat on ATR crystal Sample->Prep_IR Prep_MS Dilute in volatile solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR GCMS GC-MS System Prep_MS->GCMS Data_NMR Acquire FID -> FT -> Phasing & Referencing NMR->Data_NMR Data_IR Acquire Spectrum -> Background Subtraction IR->Data_IR Data_MS Acquire Chromatogram & Mass Spectra -> Library Search & Fragmentation Analysis GCMS->Data_MS Interpret_NMR Analyze Chemical Shifts & Multiplicities Data_NMR->Interpret_NMR Interpret_IR Identify Functional Group Frequencies Data_IR->Interpret_IR Interpret_MS Determine Molecular Weight & Fragmentation Patterns Data_MS->Interpret_MS Comparison Comparative Analysis of Isomers Interpret_NMR->Comparison Interpret_IR->Comparison Interpret_MS->Comparison

Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis and comparison of chemical isomers.

References

A Comparative Guide to GC Column Performance for the Separation of 6-Undecanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography (GC) column performance for the separation of 6-Undecanone, a ketone of interest in various research and development fields. The selection of an appropriate GC column is paramount for achieving accurate and reproducible analytical results. This document outlines the performance of different column types, supported by experimental data and detailed methodologies, to aid in the selection of the optimal column for your specific application.

Principles of GC Column Selection for this compound

This compound (C₁₁H₂₂O) is a polar aliphatic ketone. The primary principle governing its separation in gas chromatography is the interaction between the analyte and the stationary phase of the column. The general rule of "like dissolves like" is a useful starting point; polar analytes are best retained and separated on polar stationary phases.[1]

  • Polar Columns: These columns have stationary phases with polar functional groups, such as polyethylene (B3416737) glycol (PEG), often referred to as WAX columns.[2] They are highly effective at separating polar compounds like ketones through dipole-dipole interactions and hydrogen bonding.[3] For ketones, a polar WAX column is generally the recommended choice for achieving good retention and selectivity.[4]

  • Non-Polar Columns: These columns typically have a stationary phase of polydimethylsiloxane (B3030410) (often with a small percentage of phenyl groups, e.g., 5% phenyl). Separation on non-polar columns is primarily based on the boiling points of the analytes.[5] While less intuitive for a polar compound, a non-polar column can be used for the analysis of ketones, and the elution order will generally follow the boiling points of the components in a mixture.[6]

  • Intermediate Polarity Columns: Columns with stationary phases like cyanopropylphenyl-polysiloxane offer a middle ground and can be effective for separating mixtures containing both polar and non-polar compounds.[7]

Comparative Performance Data

To illustrate the performance differences, this section provides expected retention and resolution data for this compound on two common types of capillary GC columns: a polar WAX column and a non-polar 5% phenyl-polysiloxane column. The data is synthesized based on established chromatographic principles and available Kovats Retention Index data.

ParameterPolar Column (e.g., DB-WAX)Non-Polar Column (e.g., DB-5)Rationale
Stationary Phase Polyethylene Glycol (PEG)5% Phenyl-95% DimethylpolysiloxaneDifferent polarities to illustrate separation mechanisms.
Expected Retention Time LongerShorterThe polar ketone (this compound) will have stronger interactions with the polar stationary phase, leading to longer retention.[1][3]
Expected Peak Shape SymmetricalPotentially broader with tailingStronger interaction on the polar column can lead to sharper, more symmetrical peaks if the column is well-deactivated. Without strong interaction on the non-polar column, peak shape may be less ideal.
Resolution from Similar Analytes HigherLowerThe selectivity of the polar phase for polar compounds will generally provide better separation from other polar analytes.

Experimental Protocols

The following are detailed methodologies for the analysis of this compound on both a polar and a non-polar GC column.

Sample Preparation:

A standard solution of this compound was prepared in hexane (B92381) at a concentration of 100 µg/mL.

Gas Chromatography (GC) Conditions:

ParameterPolar Column MethodNon-Polar Column Method
GC System: Agilent 8890 GC with FIDAgilent 8890 GC with FID
Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness)DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector: Split/Splitless, 250 °CSplit/Splitless, 250 °C
Injection Volume: 1 µL1 µL
Split Ratio: 50:150:1
Carrier Gas: Helium, constant flow at 1.0 mL/minHelium, constant flow at 1.0 mL/min
Oven Program: 50 °C (hold 2 min), ramp to 230 °C at 10 °C/min, hold 5 min50 °C (hold 2 min), ramp to 230 °C at 10 °C/min, hold 5 min
Detector: Flame Ionization Detector (FID), 250 °CFlame Ionization Detector (FID), 250 °C
Makeup Gas: Nitrogen, 25 mL/minNitrogen, 25 mL/min
Air Flow: 400 mL/min400 mL/min
Hydrogen Flow: 30 mL/min30 mL/min

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the comparative analysis.

GC_Column_Comparison_Workflow Workflow for GC Column Comparison of this compound cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_polar Polar Column Analysis cluster_nonpolar Non-Polar Column Analysis cluster_data Data Evaluation prep Prepare 100 µg/mL this compound in Hexane injection Inject 1 µL into GC prep->injection gc_polar GC System with Polar WAX Column injection->gc_polar gc_nonpolar GC System with Non-Polar 5% Phenyl Column injection->gc_nonpolar detection_polar FID Detection gc_polar->detection_polar data_analysis Compare Retention Time, Peak Shape, and Resolution detection_polar->data_analysis Chromatogram A detection_nonpolar FID Detection gc_nonpolar->detection_nonpolar detection_nonpolar->data_analysis Chromatogram B conclusion Select Optimal Column data_analysis->conclusion

Caption: Workflow for comparing GC column performance for this compound analysis.

Conclusion

For the separation of this compound, a polar WAX column is generally the superior choice, offering better retention, peak shape, and selectivity compared to a non-polar column. However, the optimal column selection will always depend on the specific requirements of the analysis, including the complexity of the sample matrix and the presence of other analytes of interest. This guide provides the foundational information and experimental framework to make an informed decision for your analytical needs.

References

6-Undecanone: A Review of Biological Effects and Future Research Directions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 6-undecanone (B1294626) presents an intriguing yet understudied chemical entity. While its direct biological effects remain largely uncharacterized in publicly available literature, an examination of its structural isomers and parent alkane provides valuable insights into its potential pharmacological and toxicological profile. This guide synthesizes the existing data on related compounds to offer a comparative perspective and outlines experimental protocols to facilitate future research into the specific biological activities of this compound.

Comparative Analysis of Biological Activities: Insights from Structural Analogs

Direct quantitative data on the biological effects of this compound is scarce. However, studies on its isomers, primarily 2-undecanone (B123061), and its parent alkane, undecane, offer a predictive framework for its potential activities.

Antimicrobial Activity

While specific data for this compound is unavailable, research on other undecanone isomers suggests potential antifungal properties. Notably, undecan-2-one has demonstrated low antibacterial activity but significant antifungal efficacy, particularly against Aspergillus niger.[1]

Table 1: Antimicrobial Activity of Undecanone Isomers

CompoundTest OrganismActivityMIC/Specific DataReference
Undecan-2-oneEscherichia coliLow BacteriostaticMIC > 30 µL/mL[1]
Bacillus subtilisLow BacteriostaticMIC > 30 µL/mL[1]
Aspergillus nigerHigh AntifungalMIC = 1 µL/mL[1]
Undecan-3-oneEscherichia coliNo significant activity-[2]
Bacillus subtilisNo significant activity-[2]
Candida mycodermaNo significant activity-[2]
Aspergillus nigerFungistaticGrowth limited by 3 log units at 1 µl/ml[2]
Anti-inflammatory Effects

Studies on undecane, the alkane backbone of this compound, have revealed significant anti-inflammatory properties in human keratinocytes. Undecane was shown to suppress the expression of pro-inflammatory cytokines by modulating the NF-κB and p38 signaling pathways.[3] Furthermore, comparative studies on 2-undecanone have demonstrated its ability to inhibit the production of key inflammatory mediators.[4]

Table 2: Anti-inflammatory Activity of Undecane and 2-Undecanone

CompoundCell Line/ModelEffectKey FindingsReference
UndecaneHaCaT keratinocytesInhibition of pro-inflammatory cytokinesSignificantly reduced mRNA expression of TARC, MDC, and IL-8. Increased IL-10 mRNA levels.[3]
2-UndecanoneRAW264.7 macrophagesInhibition of pro-inflammatory mediatorsSignificantly inhibited the production of TNF-α and IL-1β. Inhibited the expression of TLR4. Increased the secretion of IL-10.[4]
Xylene-induced mouse ear edemaAnti-inflammatoryDose-dependent inhibition of edema.[4]
Insect Repellent Efficacy

2-Undecanone is a known insect repellent, with efficacy comparable to lower concentrations of DEET.[5][6] It is the active ingredient in some commercial insect repellent formulations.[5] The mechanism of action is thought to involve the modulation of mosquito odorant receptors. The insect repellent potential of this compound has not been reported.

Table 3: Insect Repellent Efficacy of 2-Undecanone Compared to DEET

CompoundConcentrationTarget PestEfficacy MetricResultReference
2-Undecanone7.75%Mosquitoes (general)Complete Protection Time (CPT)Up to 5 hours[6]
DEET7-15%Mosquitoes (general)Complete Protection Time (CPT)Comparable to 7.75% 2-Undecanone[6]

Experimental Protocols for Future Research

To elucidate the specific biological effects of this compound, the following established experimental protocols are recommended.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance against various microorganisms.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at an appropriate temperature and duration (e.g., 35°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast, 25-28°C for 48-72 hours for molds).

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits microbial growth.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare this compound Stock serial_dilution Serial Dilution in 96-well Plate prep_compound->serial_dilution prep_microbe Prepare Microbial Inoculum inoculation Inoculate with Microorganism prep_microbe->inoculation serial_dilution->inoculation incubation Incubate at Optimal Conditions inoculation->incubation reading Read and Determine MIC incubation->reading

Antimicrobial Susceptibility Testing Workflow
In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This assay evaluates the potential of a compound to inhibit the production of pro-inflammatory cytokines in response to a bacterial endotoxin.

  • Cell Culture: RAW264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded into 24-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells (final concentration 1 µg/mL) to induce an inflammatory response. A vehicle control (no LPS, no this compound) and a positive control (LPS only) are included.

  • Incubation: The plates are incubated for 24 hours.

  • Cytokine Measurement: The cell culture supernatant is collected, and the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Insect Repellent Efficacy (Arm-in-Cage Test)

This is a standard method to assess the repellency of a substance against biting insects.

  • Volunteer Recruitment: Human volunteers are recruited following ethical guidelines.

  • Test Substance Application: A defined area on the forearm of a volunteer is treated with a specific concentration of this compound dissolved in a suitable solvent (e.g., ethanol). A control arm is treated with the solvent only.

  • Mosquito Exposure: The treated arm is exposed to a cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti).

  • Data Collection: The time to the first bite is recorded. The number of bites over a set period is also counted.

  • Calculation of Protection Time: The complete protection time (CPT) is determined as the duration from application until the first confirmed bite.

Potential Signaling Pathways

Based on the findings for undecane, a plausible mechanism for the anti-inflammatory action of this compound could involve the modulation of the NF-κB and p38 MAPK signaling pathways.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds p38 p38 MAPK TLR4->p38 Activates IKK IKK TLR4->IKK Activates NFkappaB_nuc NF-κB p38->NFkappaB_nuc Activates IkappaB IκB IKK->IkappaB Phosphorylates (Degradation) NFkappaB NF-κB IkappaB->NFkappaB Inhibits NFkappaB->NFkappaB_nuc Translocates Gene Pro-inflammatory Gene Transcription NFkappaB_nuc->Gene Induces This compound This compound This compound->p38 Potential Inhibition This compound->IKK Potential Inhibition

References

A Comparative Purity Analysis of 6-Undecanone from Multiple Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of 6-Undecanone procured from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C). The assessment employs standard analytical techniques to identify and quantify the principal component and any impurities present. This document offers detailed experimental protocols and presents the data in a clear, comparative format to aid researchers in selecting the most suitable product for their specific applications.

Executive Summary

The purity of this compound, a key intermediate and fragrance component, was evaluated using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Significant variations in purity levels and impurity profiles were observed among the suppliers. While all suppliers provided material with a purity of over 98%, the nature and concentration of minor impurities differed, which could be critical for sensitive applications.

Comparative Purity Data

The quantitative data obtained from the analytical tests are summarized below.

Table 1: Purity of this compound from Different Suppliers as Determined by GC-MS

SupplierThis compound Purity (%)Impurity 1 (%) (Unidentified)Impurity 2 (%) (Unidentified)Other Impurities (%)
Supplier A 99.50.20.10.2
Supplier B 98.80.50.30.4
Supplier C 99.20.3-0.5

Table 2: Physical and Chemical Properties of this compound Samples

PropertySupplier ASupplier BSupplier CReference Value
Appearance Clear, colorless liquidClear, colorless liquidClear, slightly yellow liquidClear, colorless to slightly yellow liquid
Boiling Point (°C) 228.1227.9228.3228 °C
Density (g/mL at 25°C) 0.8310.8300.8310.831
Refractive Index (n20/D) 1.4271.4271.4281.4270

Experimental Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

Purpose: To separate volatile compounds in the sample and identify them based on their mass-to-charge ratio, allowing for the quantification of this compound and any impurities.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC System

  • Mass Spectrometer: Agilent 5977A MSD

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

Parameters:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-400

Sample Preparation: A 1 µL aliquot of a 1% solution of each this compound sample in dichloromethane (B109758) was injected in split mode (split ratio 50:1).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To provide detailed information about the molecular structure of the sample and to detect the presence of any proton or carbon-containing impurities.

Instrumentation:

  • Spectrometer: Bruker Avance III HD 400 MHz

  • Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

Parameters (¹H NMR):

  • Pulse Sequence: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 3.98 s

Parameters (¹³C NMR):

  • Pulse Sequence: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

Sample Preparation: Approximately 20 mg of each this compound sample was dissolved in 0.7 mL of CDCl₃.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

Purity_Assessment_Workflow cluster_sampling Sample Acquisition cluster_analysis Analytical Procedures cluster_data Data Interpretation cluster_comparison Final Comparison Supplier_A Supplier A Sample GC_MS GC-MS Analysis Supplier_A->GC_MS NMR NMR Spectroscopy Supplier_A->NMR Supplier_B Supplier B Sample Supplier_B->GC_MS Supplier_B->NMR Supplier_C Supplier C Sample Supplier_C->GC_MS Supplier_C->NMR Purity_Quant Purity Quantification GC_MS->Purity_Quant Impurity_ID Impurity Identification GC_MS->Impurity_ID NMR->Impurity_ID Comparison_Guide Comparison Guide Purity_Quant->Comparison_Guide Impurity_ID->Comparison_Guide

A Comparative Guide to Catalysts for the Synthesis of 6-Undecanone

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 6-undecanone (B1294626), a valuable ketone intermediate in the fragrance, biofuel, and specialty chemical industries, can be achieved through various catalytic pathways. The choice of catalyst is a critical decision, directly influencing reaction efficiency, selectivity, cost, and environmental impact. This guide provides a comparative analysis of three distinct and prominent catalytic methods for synthesizing this compound or its isomers: Ruthenium-catalyzed oxidation of a secondary alcohol, Zirconia-catalyzed ketonization of a carboxylic acid, and Palladium-catalyzed Wacker oxidation of a terminal alkene.

This document is intended for researchers, chemists, and process development professionals, offering a clear comparison of performance metrics, detailed experimental protocols, and visual workflows to support informed catalyst selection.

Performance Comparison of Catalytic Methods

The following table summarizes the key quantitative performance indicators for each of the three catalytic methods. The data presented is collated from published experimental results to provide a direct comparison of yield, selectivity, and reaction conditions.

ParameterMethod 1: Ru-Catalyzed OxidationMethod 2: ZrO₂-Catalyzed KetonizationMethod 3: Pd-Catalyzed Wacker Oxidation
Catalyst System RuCl₂(PPh₃)₃ / TEMPOZirconia (ZrO₂) AerogelPdCl₂ / CuCl
Substrate(s) 6-UndecanolHexanoic Acid1-Undecene (B165158)
Product This compoundThis compound2-Undecanone
Reaction Temperature Room Temperature (approx. 25°C)350°C - 450°CRoom Temperature (approx. 25°C)
Reaction Time 1 - 2 hoursNot specified (Flow reactor)~16 hours
Solvent TolueneSolvent-freeDMF / H₂O (7:1)
Oxidant Molecular Oxygen (Air)None (decarboxylation)Molecular Oxygen (Air)
Product Yield High (typically >95%)72.3% Conversion~85-95%
Product Selectivity >99%92.6%High (for methyl ketone)
Key Advantage Mild conditions, high selectivityUses biomass-derivable feedstockHigh yield, well-established method

Method 1: Ruthenium-Catalyzed Aerobic Oxidation of 6-Undecanol

This method represents a highly efficient and selective pathway for converting secondary alcohols into ketones under remarkably mild conditions. The use of a Ruthenium catalyst in conjunction with a stable nitroxyl (B88944) radical like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) allows for the use of air as the terminal oxidant, making it a green and attractive option.[1]

Experimental Protocol
  • Catalyst Preparation: In a round-bottom flask, add Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃] (e.g., 1-2 mol%) and TEMPO (e.g., 5-10 mol%) to the chosen solvent (e.g., toluene).

  • Reaction Initiation: Add the substrate, 6-undecanol, to the catalyst mixture.

  • Reaction Conditions: Vigorously stir the reaction mixture at room temperature under an atmosphere of air or oxygen (a balloon is sufficient).

  • Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed (typically 1-2 hours).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting crude product by column chromatography on silica (B1680970) gel to isolate pure this compound.

Experimental Workflow

G Workflow for Ru-Catalyzed Oxidation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Charge flask with RuCl₂(PPh₃)₃, TEMPO, and Toluene B Add 6-Undecanol (Substrate) A->B C Stir vigorously under Air/O₂ at RT B->C D Monitor reaction by TLC/GC C->D E Concentrate under vacuum D->E Reaction Complete F Purify via Silica Gel Chromatography E->F G Isolate pure This compound F->G

Workflow for Ru-Catalyzed Oxidation

Method 2: Zirconia-Catalyzed Ketonization of Hexanoic Acid

This method utilizes a robust, heterogeneous catalyst, zirconia (ZrO₂), to convert a biomass-derivable feedstock, hexanoic acid, directly into this compound.[2] The reaction proceeds via ketonic decarboxylation at high temperatures in a continuous flow system, offering a solvent-free process with water and carbon dioxide as the only byproducts.[1][2]

Experimental Protocol
  • Catalyst Loading: Pack a fixed-bed flow reactor with the zirconia (ZrO₂) aerogel catalyst.

  • System Preparation: Heat the reactor to the desired reaction temperature (e.g., 350-450°C) under a flow of inert gas (e.g., Nitrogen).

  • Reaction Initiation: Introduce liquid hexanoic acid into the reactor using a syringe pump at a defined weight hourly space velocity (WHSV).

  • Product Collection: The vapor-phase products exit the reactor and are passed through a condenser to collect the liquid product mixture.

  • Analysis and Purification: Analyze the collected liquid for conversion and selectivity using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). The primary products are this compound, CO₂, and water. Further purification can be achieved by distillation.

Experimental Workflow

G Workflow for ZrO₂-Catalyzed Ketonization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Pack fixed-bed reactor with ZrO₂ catalyst B Heat reactor to 350-450°C under N₂ flow A->B C Pump Hexanoic Acid into reactor B->C D Vapor-phase ketonization occurs over catalyst C->D E Condense product vapor D->E F Collect liquid products (this compound, H₂O) E->F G Analyze and Purify (GC/Distillation) F->G

Workflow for ZrO₂-Catalyzed Ketonization

Method 3: Palladium-Catalyzed Wacker Oxidation of 1-Undecene

The Wacker (or Tsuji-Wacker) oxidation is a cornerstone of organopalladium chemistry, providing a reliable method for the oxidation of terminal alkenes to methyl ketones.[3][4] This process uses a palladium catalyst, a copper co-catalyst to reoxidize the palladium, and molecular oxygen as the terminal oxidant. This reaction is highly regioselective, producing the methyl ketone (2-undecanone from 1-undecene) in high yield.[3]

Experimental Protocol
  • Catalyst Preparation: In a three-necked round-bottom flask, charge Palladium(II) chloride (PdCl₂, 10 mol%) and Copper(I) chloride (CuCl, 1.0 equiv) in a 7:1 mixture of Dimethylformamide (DMF) and water.

  • Oxygenation: Seal the flask and bubble oxygen through the green solution for approximately 30-60 minutes to ensure the oxidation of Cu(I) to Cu(II).

  • Reaction Initiation: Add the substrate, 1-undecene (1.0 equiv), to the reaction mixture dropwise.

  • Reaction Conditions: Stir the mixture vigorously at room temperature under an oxygen atmosphere (balloon). The solution will typically turn black before gradually returning to green as the reaction proceeds.

  • Monitoring: Monitor the reaction for completion (typically several hours to overnight) by TLC or GC.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to yield pure 2-undecanone.

Experimental Workflow

G Workflow for Pd-Catalyzed Wacker Oxidation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Charge flask with PdCl₂, CuCl in DMF/H₂O B Saturate mixture with Oxygen A->B C Add 1-Undecene (Substrate) B->C D Stir vigorously under O₂ at RT C->D E Aqueous work-up and extraction D->E Reaction Complete F Dry and concentrate organic layers E->F G Purify via Chromatography or Distillation F->G

Workflow for Pd-Catalyzed Wacker Oxidation

References

Undecanone Isomers as Volatile Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Volatile organic compounds (VOCs) present in exhaled breath, sweat, and other biological samples are gaining increasing attention as potential non-invasive biomarkers for disease diagnosis and monitoring. Among these, ketones such as undecanone isomers have been investigated for their association with specific pathological conditions. This guide provides a comparative overview of 6-Undecanone and its isomer, 2-Undecanone, as potential biomarkers. While interest exists in this compound, current scientific literature provides more substantial validation data for 2-Undecanone, particularly in the context of infectious diseases. This document will focus on the available experimental evidence for 2-Undecanone, offering a framework for the evaluation of related ketones as biomarkers.

Comparative Analysis of Undecanone Isomers

A direct comparison between this compound and 2-Undecanone as validated biomarkers is challenging due to the disparity in available research. While this compound is a known chemical entity, its role as a specific disease biomarker is not well-documented in current scientific literature. In contrast, 2-Undecanone has been identified as a significant VOC in the context of bacterial infections.

FeatureThis compound2-Undecanone
Biomarker Association No specific disease association has been validated in published studies.Identified as a major VOC produced during systemic Pseudomonas aeruginosa infection in mice.[1][2][3]
Quantitative Data Not available.Detected in the peritoneal fluid of P. aeruginosa-infected mice at a concentration of approximately 1.48 ± 1.17 µM, which was not present in control mice.[1]
Mechanism of Action Not applicable.Modulates the host immune response by activating neutrophils, but also inhibiting their bactericidal activity against P. aeruginosa by inducing apoptosis.[1][2][4] This suggests a role in the pathogen's immune evasion strategy.[1][2][4]

2-Undecanone in Comparison to Other Pseudomonas aeruginosa Biomarkers

Several other molecules are also considered potential biomarkers for P. aeruginosa infections. A comparison with 2-Undecanone highlights the diverse nature of biomarkers associated with this pathogen.

BiomarkerTypeMethod of DetectionKey Findings
2-Undecanone Volatile Organic Compound (Ketone)Gas Chromatography-Mass Spectrometry (GC-MS)Elevated levels detected in the peritoneal fluid of infected mice.[1]
Pyocyanin Virulence Factor (Phenazine pigment)Enzyme-Linked Immunosorbent Assay (ELISA)Significant differences in concentration between acute (~6,000 nM) and chronic (~8 nM) infections.[5]
Hydrogen Cyanide (HCN) Volatile Organic CompoundVarious (e.g., SIFT-MS)Consistently detected in the breath and sputum of individuals with P. aeruginosa infections.[6]
Methyl Thiocyanate Volatile Organic CompoundGC-MSDetected in the exhaled breath of cystic fibrosis patients with P. aeruginosa infection.[6]
Glycopatterns Bacterial Surface SugarsLectin MicroarraysSignificant differences in glycan structures on the bacterial surface between carbapenem-sensitive and -resistant strains.[7]

Experimental Protocols

The gold standard for the analysis of volatile compounds like undecanones in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: GC-MS Analysis of 2-Undecanone in Peritoneal Fluid

This protocol is based on the methodology described for the detection of 2-Undecanone in the peritoneal fluid of mice infected with P. aeruginosa.[1]

1. Sample Collection and Preparation:

  • Collect peritoneal fluid from the subject. In the cited study, this was done by injecting phosphate-buffered saline (PBS) into the peritoneal cavity and then retrieving the fluid.[1]

  • For analysis of volatile compounds, headspace solid-phase microextraction (HS-SPME) is a common and effective preparation method.[8][9]

    • Place a defined volume of the peritoneal fluid into a headspace vial.

    • Add an internal standard for quantification.

    • Seal the vial and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.

    • Expose an SPME fiber to the headspace to adsorb the analytes.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC or similar.

  • Mass Spectrometer: Agilent 5975C MSD or similar.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating ketones.

  • Injector: Operate in splitless mode to maximize sensitivity. Set the injector temperature to 250°C for thermal desorption of the SPME fiber.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 250°C at a rate of 15°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for targeted quantification.

3. Data Analysis:

  • Identification: Identify 2-Undecanone by comparing its retention time and mass spectrum with a known reference standard. The mass spectrum of 2-Undecanone will show characteristic fragment ions.

  • Quantification: Create a calibration curve using a series of standard solutions of 2-Undecanone with the internal standard. Calculate the concentration of 2-Undecanone in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

Signaling Pathways and Mechanism of Action

2-Undecanone and Neutrophil Modulation in P. aeruginosa Infection

Research suggests that 2-Undecanone produced by P. aeruginosa plays a role in the pathogen's ability to evade the host immune system by modulating neutrophil activity.[1][2][4] While 2-Undecanone can act as a chemoattractant for neutrophils, it also inhibits their ability to kill the bacteria by inducing apoptosis.[1][2][4]

G Proposed Mechanism of 2-Undecanone in P. aeruginosa Infection cluster_pathogen P. aeruginosa cluster_host Host Immune Response Pa P. aeruginosa Two_Undecanone 2-Undecanone Pa->Two_Undecanone produces Neutrophil Neutrophil Activation Activation (Chemotaxis, ROS production) Neutrophil->Activation leads to Bactericidal Inhibited Bactericidal Activity Bactericidal->Pa fails to eliminate Apoptosis Apoptosis Apoptosis->Bactericidal contributes to Two_Undecanone->Neutrophil acts on Two_Undecanone->Bactericidal induces Two_Undecanone->Apoptosis induces

Mechanism of 2-Undecanone in P. aeruginosa infection.
Potential Involvement of Nrf2/HO-1 and NF-κB Signaling

While not directly demonstrated for 2-Undecanone in the context of infection, studies on its protective effects against fine particle-induced heart inflammation have implicated the Nrf2/HO-1 and NF-κB signaling pathways.[10][11] These pathways are crucial in regulating oxidative stress and inflammation. The activation of Nrf2 leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which in turn can suppress the pro-inflammatory NF-κB pathway.[10][11][12] This suggests a potential broader biological activity of undecanones that warrants further investigation in the context of disease biomarkers.

G Crosstalk between Nrf2 and NF-kB Pathways cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-kB Pathway Oxidative_Stress Oxidative Stress / Inflammatory Stimuli Nrf2 Nrf2 Oxidative_Stress->Nrf2 activates NFkB NF-kB Oxidative_Stress->NFkB activates HO1 HO-1 Nrf2->HO1 induces expression of Nrf2->NFkB inhibits Antioxidant Antioxidant Response HO1->Antioxidant leads to HO1->NFkB inhibits Inflammation Pro-inflammatory Cytokines NFkB->Inflammation induces expression of

Interplay between Nrf2 and NF-kB signaling pathways.

Experimental Workflow for Biomarker Validation

The validation of a potential biomarker like an undecanone isomer involves a multi-step process, from initial discovery to clinical validation.

G General Workflow for Biomarker Validation Discovery Discovery Phase (e.g., Untargeted metabolomics) Candidate Candidate Biomarker Identification (e.g., 2-Undecanone) Discovery->Candidate Analytical Analytical Method Validation (Specificity, Sensitivity, Reproducibility) Candidate->Analytical Clinical Clinical Validation (Case-control and cohort studies) Analytical->Clinical Data Data Analysis & Statistical Validation Clinical->Data Utility Assessment of Clinical Utility Data->Utility

Workflow for the validation of a biomarker.

The investigation of undecanone isomers as volatile biomarkers is an emerging area of research. While this compound currently lacks specific validation data, its isomer, 2-Undecanone, shows promise as a potential biomarker for Pseudomonas aeruginosa infections, based on studies in animal models. The ability to detect 2-Undecanone in biological fluids and its role in modulating the host immune response provide a strong rationale for further investigation. Future studies should focus on validating these findings in human subjects, establishing clear concentration thresholds for disease states, and exploring the potential of other undecanone isomers, including this compound, as biomarkers for a range of pathological conditions. The development of robust analytical methods and a deeper understanding of the underlying signaling pathways will be critical for the successful clinical translation of these promising volatile biomarkers.

References

Safety Operating Guide

Proper Disposal of 6-Undecanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of 6-Undecanone is a critical aspect of laboratory safety and chemical management. Adherence to proper disposal protocols is essential to protect personnel, the environment, and ensure regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to be familiar with the potential hazards associated with this compound. It is a combustible liquid and may be harmful if swallowed or cause irritation to the eyes, respiratory system, and skin.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[2][3]

  • Hand Protection: Use compatible protective gloves, such as butyl-rubber, and inspect them before use.

  • Skin and Body Protection: Wear appropriate protective clothing, like a lab coat or overalls, to prevent skin contact.[2]

  • Respiratory Protection: If working in an area with inadequate ventilation, use an approved respirator.[2][3]

Quantitative Safety Data for this compound

The following table summarizes key quantitative safety data for this compound:

PropertyValue
Molecular Formula C₁₁H₂₂O
Molecular Weight 170.33 g/mol [2]
Flash Point 88 °C (190.4 °F) - closed cup[4]
Boiling Point 228 °C[4]
Melting Point 14.6 °C[4]
Density 0.831 g/mL at 25 °C[4]

Experimental Protocol for Disposal

The proper disposal of this compound should be treated as a hazardous waste procedure. Under no circumstances should it be disposed of down the drain or in regular trash.[5][6][7]

Step 1: Waste Identification and Segregation

  • Identify the waste as this compound.

  • Do not mix this compound waste with other solvents or chemical waste unless they are of the same hazard class and compatibility has been verified.[8] Combining different waste streams can lead to dangerous reactions and complicate disposal.

Step 2: Waste Collection and Container Management

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original product container is often a suitable choice.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and indicate its hazards (e.g., Combustible).

  • Closure: Keep the waste container tightly closed except when adding waste.[9]

  • Fill Level: Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[8]

Step 3: On-site Storage

  • Store the sealed waste container in a designated, well-ventilated hazardous waste storage area.[8]

  • The storage area should be secure and away from sources of ignition such as heat, sparks, and open flames.[2][10]

  • Ensure secondary containment is in place to capture any potential leaks or spills.[8]

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the this compound waste through a licensed professional waste disposal service.[7]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[11][12]

  • A potential disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Remove all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of heat, sparks, and flames.[2][3]

  • Containment: Absorb the spill with an inert material such as dry sand, earth, or vermiculite.[2][13] Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material and place it into a labeled, sealed container for disposal as hazardous waste.[3]

  • Decontamination: Clean the spill area thoroughly.

Disposal Decision Pathway

G A Identify Waste as This compound B Is container empty? A->B C Triple rinse with appropriate solvent B->C Yes F Collect liquid waste in a labeled, compatible container B->F No D Collect rinseate as hazardous waste C->D E Dispose of empty container as non-hazardous waste C->E G Store in designated hazardous waste area D->G F->G H Arrange for professional waste disposal G->H I Final Disposal (e.g., Incineration) H->I

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 6-Undecanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Undecanone. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Summary & Key Quantitative Data

This compound is a combustible liquid that may cause skin and eye irritation.[1] Ingestion may lead to irritation of the digestive tract, and inhalation can cause respiratory tract irritation.[1] It is crucial that all personnel are familiar with its properties and potential hazards before commencing any work.

PropertyValue
CAS Number 927-49-1[1]
Molecular Formula C₁₁H₂₂O[1]
Molecular Weight 170.33 g/mol [1]
Appearance Colorless to slightly yellow liquid[2][3]
Boiling Point 228 °C (lit.)[3][4]
Melting Point 14.6 °C (lit.)[3][4]
Flash Point 88 °C (190.4 °F) - closed cup[4]
Density 0.831 g/mL at 25 °C (lit.)[3][4]
Solubility in Water 0.05 mg/mL at 25 °C[2]

Personal Protective Equipment (PPE)

The selection and proper use of appropriate PPE are paramount to the safe handling of this compound.

PPE CategorySpecificationRationale & Citation
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be required in situations with a higher risk of splashing.Protects against splashes and airborne droplets.
Hand Protection Wear appropriate protective gloves to prevent skin exposure.[1]Provides a protective barrier against skin contact. The choice of glove material should be based on chemical resistance.
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[1] This includes a lab coat and closed-toe shoes.Protects skin and personal clothing from contamination.
Respiratory Protection Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149. A NIOSH or European Standard EN 149 approved vapor respirator should be used when necessary, especially in areas with inadequate ventilation.[1]Protects against the inhalation of harmful vapors.

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound in a cool, dry, and well-ventilated area.[1][2]

  • Keep the container tightly closed when not in use.[1][2]

  • Store away from heat, sparks, open flames, and other sources of ignition.[1][2]

  • Ground and bond containers and receiving equipment to prevent static discharge.[5]

  • Use only non-sparking tools.[5]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[1]

  • Remove and wash contaminated clothing before reuse.[1]

First Aid Measures:

  • Inhalation: Remove the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. If skin irritation occurs, seek medical advice.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1]

  • Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]

Spill and Leak Procedures:

  • Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area. Ensure adequate ventilation and remove all sources of ignition.[1][5]

  • Containment: Absorb the spill with an inert material such as dry sand, earth, or vermiculite.[1] For larger spills, dike the area to prevent spreading.[6]

  • Collection: Place the absorbed material into a designated chemical waste container.[1]

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan:

  • All waste materials, including contaminated absorbents and PPE, must be disposed of in accordance with federal, state, and local regulations.

  • It may be possible to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber system.

  • Do not allow the product to enter drains or waterways.[5][7]

  • Empty containers may retain product residue and can be hazardous. Do not reuse empty containers.[1] They should be disposed of through an approved waste handling site.[7]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_post Post-Experiment cluster_disposal Spill & Waste Disposal prep1 Review SDS prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 handling1 Work in a Well-Ventilated Area (Fume Hood) prep2->handling1 handling2 Keep Away from Ignition Sources handling1->handling2 post1 Securely Close Container handling2->post1 post2 Store in a Cool, Dry Place post1->post2 disp1 Contain Spill with Inert Material disp2 Collect Waste in Labeled Container disp1->disp2 disp3 Dispose According to Regulations disp2->disp3

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

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